Fmoc-Phe-Gly-OH
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462514 | |
| Record name | Fmoc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169624-67-3 | |
| Record name | Fmoc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Phe-Gly-OH chemical properties and structure
An In-Depth Technical Guide to Fmoc-Phe-Gly-OH: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-glycine (this compound). We will delve into its core chemical properties, structure, synthesis, and critical applications in modern peptide chemistry, with a focus on providing field-proven insights and robust, self-validating protocols.
Core Concepts: Understanding this compound
This compound is a pivotal dipeptide building block used extensively in Solid-Phase Peptide Synthesis (SPPS). Its structure consists of a phenylalanine residue linked to a glycine residue, with the N-terminus of phenylalanine protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[1] This strategic design makes it an invaluable tool for the stepwise assembly of complex peptide chains.
The Fmoc protecting group is the cornerstone of its utility. It is exceptionally stable under the acidic conditions often used to cleave side-chain protecting groups, yet it can be removed cleanly and rapidly under mild basic conditions, typically with piperidine.[2][3] This orthogonality is fundamental to the Fmoc-SPPS strategy, allowing for the selective deprotection and elongation of the peptide chain without compromising the integrity of other protecting groups or the link to the solid support.
Molecular Structure and Chemical Identity
The precise arrangement of the phenylalanyl and glycine residues, capped by the bulky Fmoc group, dictates its chemical behavior and applications.
References
Fmoc-Phe-Gly-OH: A Technical Guide for Advanced Peptide Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-glycine, or Fmoc-Phe-Gly-OH, is a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic application. We will delve into the rationale behind utilizing a pre-formed dipeptide over sequential amino acid addition, particularly in preventing common side reactions and overcoming challenges associated with "difficult sequences." Detailed protocols for its synthesis and use in SPPS are provided, underpinned by insights into the mechanistic causality of each step. This document serves as a key resource for researchers aiming to enhance the efficiency, purity, and overall yield of their synthetic peptides.
Introduction: The Strategic Importance of Fmoc-Protected Dipeptides
The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal strategy in SPPS, prized for its base-lability which allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] While the stepwise addition of single Fmoc-amino acids is the standard approach, the use of pre-formed Fmoc-dipeptides, such as this compound, offers significant advantages.[3] These benefits are particularly pronounced when dealing with sequences prone to aggregation or specific side reactions, thereby improving the overall efficiency and success of the synthesis.[3]
Core Compound Specifications
This compound is a white to off-white powder utilized as a building block in the synthesis of peptides for research and pharmaceutical development.[4][5] Its fundamental properties are summarized below:
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₂₄N₂O₅ | [5][6][7] |
| Molecular Weight | 444.49 g/mol | [5][6][7] |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | [6] |
| CAS Number | 169624-67-3 | [4][5][6] |
| Appearance | White to off-white powder | [4] |
| Purity (typical) | ≥ 98% (HPLC) | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the protection of Phenylalanine with the Fmoc group, followed by its coupling to Glycine. The following protocol is based on well-established methods for Fmoc-amino acid and dipeptide synthesis.[8]
Part 1: Synthesis of Fmoc-Phe-OH
The initial step is the N-terminal protection of L-Phenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, a method analogous to the Schotten-Baumann reaction.[8] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions like the formation of oligopeptides.[8]
Experimental Protocol:
-
Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. A 1:1 mixture of dioxane and water can also be used to aid solubility. Stir until the amino acid is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (~1.05 equivalents) in dioxane or acetone.
-
Reaction: Cool the amino acid solution in an ice bath. Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring. Allow the reaction to proceed for several hours at room temperature.
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a pure white crystalline solid.
Part 2: Coupling of Fmoc-Phe-OH to Glycine
The newly synthesized Fmoc-Phe-OH is then coupled to unprotected Glycine to form the dipeptide.
Experimental Protocol:
-
Activation: Dissolve Fmoc-Phe-OH (1 equivalent) in a suitable organic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU (1 equivalent) and an activator such as N-hydroxysuccinimide (NHS) or HOBt (1 equivalent). Stir the mixture at 0°C for 30-60 minutes to form the activated ester.
-
Coupling: In a separate flask, dissolve Glycine (1 equivalent) in an aqueous basic solution (e.g., sodium bicarbonate). Add the activated Fmoc-Phe-OH solution to the Glycine solution and stir at room temperature overnight.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Part 1 (acidification, precipitation, filtration, and recrystallization) to isolate the pure this compound dipeptide.
Caption: Workflow for the two-part synthesis of this compound.
Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| HPLC | A single major peak indicating high purity (typically >98%). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₆H₂₄N₂O₅ (e.g., [M+H]⁺ at m/z 445.17). |
| ¹H NMR | Characteristic peaks for the fluorenyl group (aromatic region), the phenyl group of Phenylalanine, the α- and β-protons of both amino acid residues, and the amide and carboxyl protons. The spectrum will be a composite of the individual Fmoc-Phe-OH and Glycine spectra, with shifts indicative of peptide bond formation. |
| ¹³C NMR | Resonances corresponding to the 26 carbon atoms in the molecule, including the carbonyl carbons of the Fmoc group, the peptide bond, and the carboxylic acid, as well as the aromatic and aliphatic carbons. |
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary advantage of using this compound in SPPS is to circumvent potential issues that can arise from the stepwise coupling of Glycine after Phenylalanine.
Key Advantages:
-
Prevention of Diketopiperazine Formation: The most significant advantage is the prevention of diketopiperazine (DKP) formation. When Glycine is the second amino acid to be coupled to a resin-bound amino acid (in this case, Phenylalanine), the resulting dipeptide is highly susceptible to intramolecular cyclization upon Fmoc deprotection of the Glycine residue. This side reaction cleaves the dipeptide from the resin, terminating the synthesis. By introducing the Phe-Gly unit as a pre-formed dipeptide, this side reaction is completely avoided.
-
Improved Coupling Efficiency: In some "difficult sequences," steric hindrance can lead to incomplete coupling. Using a pre-formed dipeptide can sometimes improve the overall efficiency of chain elongation.[3]
-
Reduced Risk of Racemization: While Phenylalanine is not highly prone to racemization under standard coupling conditions, using pre-formed dipeptides can generally reduce the number of activation and coupling cycles, thereby minimizing the overall risk of racemization for sensitive residues in a long synthesis.[9]
-
Enhanced Synthesis of "Difficult Sequences": For sequences prone to aggregation due to the formation of secondary structures (e.g., β-sheets), the incorporation of a dipeptide can disrupt these interactions, leading to better solvation of the peptide chain and more efficient synthesis.[3]
Standard SPPS Protocol Using this compound
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Experimental Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) to which the preceding amino acid has been coupled and its Fmoc group removed. Swell the resin in DMF.
-
This compound Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the Phenylalanine residue.
-
Washing: Wash the resin again with DMF to remove piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.
Caption: SPPS cycle for the incorporation of this compound.
Conclusion
This compound is a highly valuable reagent for peptide chemists. Its core utility lies in its ability to streamline the synthesis of peptides containing the Phe-Gly sequence, most notably by preventing the chain-terminating side reaction of diketopiperazine formation. A thorough understanding of its synthesis, characterization, and strategic application in SPPS, as detailed in this guide, empowers researchers to tackle more complex peptide targets with greater confidence and success. The use of such pre-formed dipeptides is a testament to the continuous refinement of synthetic strategies aimed at maximizing purity and yield in the demanding field of peptide science.
References
- 1. nbinno.com [nbinno.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Fmoc-Phe-Gly-OH for Peptide Synthesis and Drug Development
Foreword: From Empirical Art to Predictive Science
In the intricate world of peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), the success of a synthesis often hinges on a factor that is deceptively simple yet profoundly critical: solubility. As researchers and drug development professionals, we invest significant resources into high-purity reagents, advanced synthesizers, and complex analytical techniques. Yet, the failure of a protected amino acid or peptide fragment to properly dissolve can bring an entire workflow to a halt, leading to incomplete reactions, challenging purifications, and ultimately, compromised yield and purity.[1][2]
This guide is born from extensive field experience and a deep understanding of the physicochemical principles governing peptide chemistry. We will dissect the solubility profile of a common yet crucial building block, Fmoc-Phe-Gly-OH . My objective is not merely to present a list of solvents; it is to provide you, my fellow scientists, with a causal framework for understanding why this dipeptide behaves the way it does. By moving from a trial-and-error approach to one grounded in predictive analysis and validated by robust experimental protocols, we can enhance the efficiency, reproducibility, and success of our synthetic endeavors.
Part 1: The Molecular Architecture of this compound
To predict the solubility of this compound, we must first understand its structure and the distinct properties of its components. The molecule's behavior in a given solvent is a direct consequence of the interplay between its functional groups.
Key Structural Features:
-
The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This large, aromatic, and highly nonpolar protecting group is the molecule's dominant feature. Its hydrophobicity is the primary reason that Fmoc-protected amino acids and peptides generally exhibit poor solubility in water but good solubility in polar aprotic organic solvents.[][7]
-
The Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is bulky and hydrophobic, further contributing to the molecule's tendency to dissolve in organic media over aqueous solutions.[8]
-
The Glycine (Gly) Residue: As the simplest amino acid, glycine provides conformational flexibility to the dipeptide backbone but does not significantly alter the overall polarity.
-
The C-Terminal Carboxylic Acid (-COOH): This is the only primary ionizable group. At neutral pH, it is deprotonated (-COO⁻), imparting a negative charge. This makes this compound an "acidic peptide," which, in theory, could enhance its solubility in basic aqueous solutions.[9][10] However, this single charge is often insufficient to overcome the profound hydrophobicity of the Fmoc and Phe moieties.
This structural analysis forms the basis of our Trustworthiness pillar: by understanding the molecule, we can logically predict its interactions and design self-validating experimental approaches.
Part 2: A Predictive Solubility Framework
Based on the molecular architecture, we can establish a predictive framework for the solubility of this compound. The core principle is that "like dissolves like." The large, nonpolar surface area of the molecule dictates that it will be best solvated by solvents capable of accommodating this hydrophobicity.
Logical Relationship: Structure to Solubility
Caption: The structural features of this compound and their predicted influence on solubility.
Qualitative Solubility Profile
The following table summarizes the predicted solubility based on first principles and extensive data from analogous compounds.[2][11] This serves as a starting point for solvent selection in your experiments.
| Solvent | Chemical Class | Predicted Solubility | Rationale & Expert Insights |
| DMF (Dimethylformamide) | Polar Aprotic | Highly Soluble | The industry standard for SPPS for a reason. Its polarity and hydrogen bond accepting capability effectively solvate the peptide backbone and the Fmoc group.[1][] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Highly Soluble | A common and effective alternative to DMF, often exhibiting even better solvating properties for complex or aggregation-prone sequences.[] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Highly Soluble | An excellent solvent for dissolving difficult peptides due to its high polarity and strong hydrogen bond accepting nature. Often used for preparing high-concentration stock solutions.[11][12] |
| ACN (Acetonitrile) | Polar Aprotic | Slightly to Moderately Soluble | Less polar than DMF or DMSO. While used in HPLC, it is not a primary choice for dissolving Fmoc-dipeptides for coupling reactions.[8] |
| DCM (Dichloromethane) | Nonpolar | Poorly Soluble | Lacks the polarity to effectively solvate the polar peptide backbone, despite being able to interact with the Fmoc group. Generally not a suitable solvent.[1] |
| Methanol / Ethanol | Polar Protic | Very Slightly Soluble | These solvents can hydrogen bond with the peptide, but their network is disrupted by the large hydrophobic Fmoc group, leading to poor solvation.[2] |
| Water | Polar Protic | Insoluble | The extreme hydrophobicity of the Fmoc and Phe groups prevents dissolution in water. The single carboxylate group is insufficient to overcome this.[13][14] |
| Aq. Bicarbonate (e.g., 0.1M NH₄HCO₃) | Basic Aqueous | Slightly Soluble | Deprotonating the carboxylic acid can aid solubility, but it is unlikely to fully dissolve the compound. Useful for specific downstream applications but not for SPPS.[10] |
Part 3: Quantitative Solubility Data (Based on Structural Analogues)
While precise, publicly available quantitative data for this compound is limited, we can derive highly reliable estimates from closely related, well-characterized structural analogues. This approach, grounded in chemical similarity, provides actionable data for experimental design.
Disclaimer: The following data is for structurally similar compounds and should be used as an estimation. Empirical verification is essential for critical applications.[7]
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (Approx.) | Source / Notes |
| Fmoc-Gly-Gly-Phe-OH | DMSO | ~240 mg/mL | ~0.48 M | A slightly larger, yet structurally very similar tripeptide. Indicates very high solubility in DMSO.[15] |
| Fmoc-Phe-OH | DMSO | ~100 mg/mL | ~0.26 M | The parent protected amino acid. Ultrasonic assistance may be required.[12] |
| Fmoc-Gly-Gly-Phe-OH | 10% DMSO in various aqueous/oil systems | ≥ 6 mg/mL | ≥ 12 mM | Demonstrates the utility of co-solvents for formulating the peptide in systems that are not purely organic.[15][16] |
These analogue data points strongly corroborate our predictive framework: this compound is expected to be highly soluble in DMSO and, by extension, other polar aprotic solvents like DMF and NMP.
Part 4: A Validated Protocol for Empirical Solubility Determination
Trustworthiness in science is built on verifiable methods. The following protocol is a self-validating system for accurately determining the solubility of this compound, or any similar compound, in your own laboratory. It is adapted from established methodologies for empirical solubility testing.[2][17]
Workflow for Empirical Solubility Determination
Caption: A step-by-step workflow for the empirical determination of solubility.
Detailed Step-by-Step Methodology
Objective: To determine the approximate solubility (in mg/mL) of this compound in a selected solvent at room temperature.
Materials:
-
This compound (powder)
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vials with screw caps
-
Micropipettes (P200, P1000)
-
Vortex mixer
-
Small magnetic stir bars and stir plate (optional, but recommended)
-
Solvents to be tested (e.g., DMF, DMSO, ACN, Water) of high purity (anhydrous where appropriate)
Protocol:
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Label a clean, dry 2 mL vial for each solvent to be tested. If using a stir plate, add a small magnetic stir bar.
-
-
Initial Solvent Addition:
-
Using a micropipette, add a precise starting volume of the solvent (e.g., 200 µL) to the corresponding labeled vial.
-
-
Incremental Solute Addition:
-
Weigh a small, known amount of this compound (e.g., 2.0 mg) and carefully add it to the vial containing the solvent. Record this mass.
-
-
Dissolution Attempt:
-
Securely cap the vial and vortex vigorously for 1-2 minutes. Alternatively, place it on a magnetic stir plate for 5-10 minutes.
-
-
Observation:
-
Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
If the solid has completely dissolved: The solution is not yet saturated. Proceed to step 6.
-
If undissolved solid remains: The saturation point has been reached or exceeded. Proceed to step 7.
-
-
Iterative Addition:
-
Continue adding known small increments (e.g., 2.0 mg) of this compound to the vial. After each addition, repeat steps 4 and 5. Meticulously record the cumulative mass added.
-
-
Calculation:
-
Once the saturation point is reached (i.e., solid material persists after agitation), sum the total mass of solute that completely dissolved. For example, if you added five 2.0 mg portions (10.0 mg total) and the fifth portion did not fully dissolve, the total dissolved mass is 8.0 mg.
-
Calculate the solubility using the formula: Solubility (mg/mL) = Total Mass Dissolved (mg) / Volume of Solvent (mL) (Example: 8.0 mg / 0.2 mL = 40 mg/mL)
-
-
Repeat for Other Solvents: Repeat the entire process for each solvent you wish to test.
Part 5: Practical Recommendations & Troubleshooting
Solvent Selection Strategy for SPPS
This decision-making workflow helps translate the theoretical and empirical data into a practical choice for your synthesis.
Caption: A decision workflow for selecting the optimal solvent for this compound.
Expert Insights on Preparing Stock Solutions:
-
Solvent Quality Matters: Always use fresh, high-purity, anhydrous grade solvents, especially for DMF and NMP. Water content can significantly reduce the solubility of Fmoc-protected peptides and interfere with coupling reactions.[11]
-
Aid Dissolution: If dissolution is slow, brief sonication in a water bath or gentle warming (to 30-40°C) can be very effective.[18][19] However, avoid prolonged heating, which could risk degradation.
-
Storage is Critical: For high-concentration stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13][15]
Conclusion
The solubility of this compound is not a mystery but a predictable characteristic based on its distinct molecular architecture. Dominated by the large, hydrophobic Fmoc and phenylalanine moieties, it is readily soluble in polar aprotic solvents like DMF, NMP, and DMSO, and largely insoluble in aqueous and nonpolar media. While theoretical prediction and analogue data provide a robust starting point, the gold standard for any critical application remains empirical verification using a systematic protocol. By grounding our experimental choices in this fundamental understanding, we elevate the practice of peptide synthesis from a routine procedure to a controlled and predictable science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Gly-Phe-OH | C26H24N2O5 | CID 11293708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. biobasic.com [biobasic.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. genscript.com [genscript.com]
- 14. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. jpt.com [jpt.com]
An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides
Introduction
In the landscape of modern Solid-Phase Peptide Synthesis (SPPS), the strategic incorporation of Fmoc-protected dipeptides has emerged as a critical tool, particularly in navigating the complexities of "difficult sequences."[1][2] These pre-formed building blocks present substantial advantages over the conventional stepwise addition of single amino acids, culminating in superior purity, yield, and overall success of peptide synthesis.[1] This guide offers a comprehensive technical exploration of the key features of Fmoc-protected dipeptides, their principal applications, and detailed methodologies for their effective use in research and drug development.
The foundational chemistry of Fmoc (9-fluorenylmethoxycarbonyl) protection, first introduced by Carpino and Han, provides a milder alternative to the traditional Boc/Benzyl approach.[3][4] The Fmoc group's lability to mild bases, such as piperidine, while maintaining stability in acidic conditions, allows for true orthogonality with acid-labile side-chain protecting groups.[3][5] This fundamental principle underpins the widespread adoption of Fmoc chemistry in both academic and industrial settings, facilitating the efficient synthesis of complex peptides, including those with post-translational modifications.[3]
I. Core Directive: The Rationale for Employing Fmoc-Protected Dipeptides
The primary driver for utilizing Fmoc-dipeptides is to overcome the challenges posed by peptide chain aggregation during SPPS.[1] This phenomenon, often sequence-dependent, can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences that are challenging to separate from the target peptide.[1][6] "Difficult sequences" are typically rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) which have a propensity to form stable secondary structures like β-sheets through inter-chain hydrogen bonding.[6]
Key Advantages of Fmoc-Dipeptide Integration:
-
Prevention of Aggregation: By introducing pre-formed dipeptides, especially those with structure-disrupting features, the formation of inter-chain hydrogen bonds that lead to β-sheet structures is effectively hindered.[1][7] This disruption of secondary structure is a key strategy for improving synthetic outcomes.[8]
-
Mitigation of Diketopiperazine (DKP) Formation: DKP formation is a significant side reaction, particularly at the dipeptide stage, and is more prevalent in Fmoc-based SPPS.[9] When the N-terminal protecting group of the second amino acid is removed, the liberated amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9] Using a pre-formed Fmoc-dipeptide bypasses this vulnerable stage.[9]
-
Improved Synthetic Efficiency and Purity: By minimizing aggregation and side reactions like DKP formation, the use of Fmoc-dipeptides leads to a higher proportion of the desired full-length peptide in the crude product.[1] This simplifies the subsequent purification process, often by reverse-phase high-performance liquid chromatography (RP-HPLC), and increases the final isolated yield.[1][10]
II. Scientific Integrity & Logic: Key Classes and Mechanistic Insights
The efficacy of Fmoc-dipeptides is rooted in their specific chemical structures. Several classes of these building blocks have been developed to address distinct challenges in SPPS.
A. Structure-Disrupting Dipeptides
These dipeptides are designed to introduce conformational "kinks" into the growing peptide chain, thereby disrupting the secondary structures that cause aggregation.
1. Pseudoproline Dipeptides
Fmoc-pseudoproline dipeptides, derived from serine or threonine, are highly effective at preventing aggregation.[7] They introduce a temporary oxazolidine ring structure that mimics the backbone conformation of proline.[7][11]
-
Mechanism of Action: The rigid ring structure of the pseudoproline disrupts the regular hydrogen bonding patterns required for β-sheet formation, improving the solvation of the peptide chain.[7] This enhanced solvation facilitates more efficient coupling and deprotection steps.[7]
-
Key Feature: The native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step, making this a transient modification.[7] Due to steric hindrance, these are incorporated as pre-formed dipeptide units.[7][11]
2. Dmb-Dipeptides
Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen also serve as potent aggregation disrupters.[4][8]
-
Mechanism of Action: The bulky Dmb group on the backbone nitrogen prevents its participation in intermolecular hydrogen bonding, thereby inhibiting interchain aggregation.[4]
-
Application: Fmoc-Aaa-(Dmb)Gly-OH dipeptides are particularly useful for synthesizing challenging hydrophobic peptides and for preventing aspartimide formation in sequences containing Asp-Gly.[8] Aspartimide formation is a serious side reaction in Fmoc chemistry where the aspartic acid side chain can cyclize with the backbone amide, leading to multiple by-products.[4]
B. Dipeptides for Suppressing Racemization
Certain amino acids, such as histidine and cysteine, are particularly prone to racemization during the activation step of coupling.[4][12]
-
Histidine: The imidazole side chain of histidine can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[12] Using specific Fmoc-His dipeptide building blocks can minimize this side reaction.
-
Cysteine: The choice of side-chain protecting group for cysteine can influence the degree of racemization.[4] Incorporating cysteine as part of an Fmoc-dipeptide can be a strategy to reduce this risk.
C. Dipeptides Incorporating D-Amino Acids
The inclusion of D-amino acids into peptide sequences is a common strategy in drug development to enhance proteolytic stability.[13][14]
-
Rationale: Proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are less susceptible to enzymatic degradation, which can lead to a longer in vivo half-life.[13][14][15]
-
Application: Fmoc-protected dipeptides containing a D-amino acid (e.g., Fmoc-Gly-D-Ala-OH) provide a convenient way to introduce these modifications while also addressing potential synthesis challenges.
The Fmoc Deprotection Mechanism
Understanding the mechanism of Fmoc removal is crucial for troubleshooting and optimizing SPPS protocols. The process is a base-induced β-elimination that occurs in two steps:
-
A mild base, typically a secondary amine like piperidine, abstracts the acidic proton at the 9-position of the fluorene ring.[16][17][18]
-
This is followed by a β-elimination that releases dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[9][16] The reactive DBF intermediate is trapped by the secondary amine to form a stable adduct.[16][18]
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine (Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton_Abstraction [label="Proton Abstraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Fluorenyl Anion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Elimination [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="H₂N-Peptide-Resin\n+\nDibenzofulvene (DBF)\n+ CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fmoc_Peptide -> Proton_Abstraction [label="+", arrowhead=none]; Piperidine -> Proton_Abstraction; Proton_Abstraction -> Intermediate; Intermediate -> Beta_Elimination; Beta_Elimination -> Products; Products -> DBF_Adduct [label="DBF reacts with", style=dashed]; Piperidine -> DBF_Adduct [style=dashed, constraint=false]; } } Fmoc deprotection mechanism using piperidine.
III. Data Presentation and Experimental Protocols
A. Performance Comparison of Coupling Reagents for Dipeptide Incorporation
The successful incorporation of an Fmoc-dipeptide relies on efficient activation of its C-terminal carboxylic acid. The choice of coupling reagent is critical, especially for sterically hindered dipeptides like pseudoprolines.[7][19]
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Features & Considerations | Citation(s) |
| HATU, HCTU | Aminium/Uronium Salt | Very High | Gold standard for difficult couplings; fast reaction times.[20][21] Based on HOAt, which leads to highly reactive esters and can reduce racemization.[7][20] Higher cost.[20] | [7][20][21] |
| HBTU, TBTU | Aminium/Uronium Salt | High | Very efficient for most standard couplings.[22] Based on HOBt.[23] | [7][22][23] |
| PyBOP | Phosphonium Salt | High | Offers a good balance of reactivity and stability with a low propensity for racemization.[20] | [20] |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate-High | Cost-effective and highly efficient.[20] OxymaPure is a non-explosive and highly effective alternative to HOBt.[23][24] | [20][23][24] |
B. Experimental Protocol: Manual Coupling of an Fmoc-Dipeptide
This protocol outlines the manual steps for incorporating an Fmoc-dipeptide into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected dipeptide
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing Solvents (DMF, Dichloromethane - DCM)
-
Reaction vessel
Procedure:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[1]
-
Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-dipeptide (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 0.95 equivalents relative to the dipeptide) in a minimal volume of DMF.[1][7]
-
Base Addition: Add DIPEA (2-10 equivalents relative to the dipeptide) to the activation mixture and mix for 1-2 minutes.[1][7] The solution will typically undergo a color change.
-
Coupling Reaction: Add the activated dipeptide solution to the washed resin. Agitate the mixture at room temperature for 1-4 hours. Reaction times may need to be extended for sterically hindered couplings.[1][19]
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[1] A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction.[7]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next Fmoc deprotection step.
// Nodes Start [label="Start: Resin-Bound Peptide\n(Fmoc-AA(n)-...-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Fmoc-Dipeptide, Activator, Base in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Result: Peptide Elongated by Two Residues\n(Fmoc-AA(n+2)-AA(n+1)-...-Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Coupling Monitoring\n(e.g., Kaiser Test)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Monitoring [style=dashed]; Monitoring -> Coupling [label="Repeat if incomplete", style=dashed]; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat Cycle for\nFurther Elongation"]; } } General workflow for SPPS incorporating an Fmoc-dipeptide.
C. Analytical Characterization
Post-synthesis, the crude peptide must be cleaved from the resin, deprotected, and purified. The identity and purity of the final product are confirmed using a combination of analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and final peptide product and for purification.[14]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and sequence of the target peptide.[25] Techniques like LC-MS are powerful for analyzing complex mixtures.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural and conformational analysis of the final peptide.[25]
IV. Applications in Drug Discovery and Development
The use of Fmoc-protected dipeptides is not merely a synthetic convenience but a strategic tool in the development of peptide-based therapeutics.[13][14]
-
Enhanced Pharmacokinetic Profiles: By incorporating D-amino acids or other non-canonical amino acids via dipeptide building blocks, researchers can design peptides with increased resistance to enzymatic degradation, leading to improved stability and longer half-lives in vivo.[13][14][15]
-
Synthesis of Complex Peptides: The ability to overcome aggregation allows for the successful synthesis of longer and more complex peptides, which are often required for therapeutic applications.[3]
-
Peptide Libraries: Fmoc-dipeptides are valuable building blocks for the synthesis of peptide libraries used in drug screening and discovery.[2]
-
Self-Assembled Biomaterials: Fmoc-dipeptides, such as Fmoc-diphenylalanine, are known to self-assemble into ordered nanostructures like hydrogels, which have significant potential in drug delivery and tissue engineering.[26]
Conclusion
Fmoc-protected dipeptides are indispensable building blocks in modern peptide chemistry. Their ability to mitigate common synthetic challenges such as peptide aggregation and diketopiperazine formation directly translates to higher crude purity and improved yields, particularly for "difficult sequences."[1] Specialized dipeptides, including pseudoproline and Dmb-derivatives, provide robust solutions for disrupting secondary structures, while the incorporation of D-amino acids via dipeptide units is a key strategy for enhancing the therapeutic potential of peptide drug candidates. By understanding the core features of these reagents and implementing optimized coupling protocols, researchers and drug development professionals can significantly enhance the efficiency and success rate of solid-phase peptide synthesis, accelerating innovation in the field of peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. De Novo Design and Drug Release Applications of Fmoc-Diphenylalanine Self-Assembled Hydrogels - Oreate AI Blog [oreateai.com]
role of Fmoc group in solid-phase peptide synthesis
An In-depth Technical Guide to the Role of the Fmoc Group in Solid-Phase Peptide Synthesis
Authored by Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide chemistry, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic development. The widespread adoption and success of SPPS are largely attributable to the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. This guide provides an in-depth technical examination of the pivotal role of the Fmoc group in SPPS. We will explore the chemical principles of Fmoc protection and deprotection, the concept of orthogonality, the complete synthesis cycle, and the practical considerations that ensure high-yield, high-purity peptide production. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their application of Fmoc-based peptide synthesis.
The Imperative for Protecting Groups in Peptide Synthesis
Peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids. Amino acids are bifunctional molecules, containing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] During synthesis, this bifunctionality presents a challenge: without selective protection, an incoming amino acid could react at either its N-terminus or C-terminus, leading to uncontrolled polymerization and a complex mixture of unwanted products.[1]
To enforce the correct sequence, a strategy of temporary and permanent protecting groups is essential. The α-amino group of the incoming amino acid is temporarily blocked, allowing its carboxyl group to be activated and coupled exclusively with the free amino group of the growing peptide chain, which is anchored to an insoluble resin support.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function in modern SPPS.[3][4]
The Fmoc Group: A Chemical Masterstroke
Developed in the 1970s by Carpino and Han, the Fmoc group revolutionized peptide synthesis by offering a milder alternative to the traditional, acid-heavy Boc/Benzyl strategy.[1] Its utility stems from a unique chemical property: it is stable to acids but exceptionally labile to bases, particularly secondary amines like piperidine.[5]
This base lability is conferred by the fluorenyl ring system. The proton at the C9 position of the fluorene moiety is relatively acidic (pKa ≈ 23 in DMSO).[6] A base can easily abstract this proton, initiating a β-elimination reaction that cleaves the carbamate bond, liberating the free amine of the peptide, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[7][8]
The Principle of Orthogonality
The true power of the Fmoc strategy lies in its orthogonality.[9] In SPPS, two sets of protecting groups are used:
-
Temporary Nα-Protection: The Fmoc group, removed at every cycle under mild basic conditions.[10]
-
Permanent Side-Chain Protection: Typically tert-butyl (tBu) based groups, which are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[7]
This orthogonal scheme ensures that the repetitive Nα-deprotection steps do not affect the side-chain protecting groups, preventing the formation of side-product peptides and preserving the integrity of the final molecule.[1][11]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support resin.[3][12]
Caption: The core iterative workflow of the Fmoc-SPPS cycle.
The cycle consists of three primary stages performed repeatedly:
-
Fmoc Deprotection: The resin-bound peptide is treated with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF), to remove the N-terminal Fmoc group.[3][13]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[14] This step is critical to prevent side reactions and ensure a clean coupling environment.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and added to the resin. The activated carboxylic acid reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.[12]
This cycle is repeated until the desired peptide sequence is assembled.
Mechanism of Fmoc Deprotection
The deprotection reaction is a base-catalyzed β-elimination. The secondary amine (piperidine) serves a dual purpose: it acts as the base to initiate the cleavage and as a nucleophilic scavenger for the resulting dibenzofulvene (DBF) electrophile, preventing it from reacting with the newly deprotected amine.[7]
Caption: The chemical mechanism of base-mediated Fmoc deprotection.
Comparative Analysis: Fmoc vs. Boc Strategy
The Fmoc strategy has largely superseded the older Boc (tert-butyloxycarbonyl) strategy for routine peptide synthesis due to its milder conditions and enhanced compatibility.[9]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc)[9] | tert-butyloxycarbonyl (Boc)[11] |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (mild base)[13] | Trifluoroacetic Acid (TFA) (strong acid)[11] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[7] | Very strong acid-labile (e.g., Bzl)[11] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[2] | Hydrofluoric Acid (HF) (highly corrosive)[1] |
| Key Advantage | Milder conditions, orthogonality, automation-friendly, UV monitoring.[1][9] | Effective for hydrophobic/aggregation-prone sequences.[9] |
| Key Disadvantage | Cost of reagents can be higher; potential for base-induced side reactions.[][16] | Harsh acidic conditions; requires specialized, hazardous equipment (HF).[1] |
Key Reagents and Protocols in Fmoc-SPPS
Deprotection Reagents
While 20% piperidine in DMF is the standard, alternatives are sometimes employed to mitigate side reactions or overcome difficult deprotections.[17]
| Reagent | Typical Concentration | Use Case & Comments |
| Piperidine | 20-50% (v/v) in DMF | The gold standard for efficient Fmoc removal.[13] |
| Piperazine | 10% (w/v) in DMF/EtOH | Milder base, can reduce aspartimide formation.[18][19] |
| DBU | 2-5% (v/v) in DMF | Very strong, non-nucleophilic base for rapid deprotection of hindered residues. Often used with a piperidine scavenger.[7][20] |
Coupling Reagents
The formation of the peptide bond requires the activation of the incoming amino acid's carboxylic acid. This is achieved using coupling reagents.[21]
| Reagent Class | Examples | Mechanism & Key Features |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Form highly reactive active esters. Fast, efficient, and widely used. HATU is particularly effective for difficult couplings.[21][22] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with low racemization. Byproducts can sometimes be difficult to remove.[21] |
| Carbodiimides | DIC, EDC | Form an O-acylisourea intermediate. DIC is common in automated synthesis as its urea byproduct is soluble. Often used with additives like HOBt or Oxyma Pure to suppress racemization.[23][24] |
Experimental Protocols
Volumes are based on a 0.1 mmol synthesis scale.
Protocol 1: Standard Fmoc Deprotection [3][25]
-
Swell the peptide-resin in 5-10 mL of DMF for at least 30 minutes.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF adduct. The resin is now ready for coupling.
Protocol 2: Amino Acid Coupling with HBTU [3]
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial to begin activation.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin from Protocol 1.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Protocol 3: Final Cleavage and Deprotection [3]
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common choice is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. This cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Challenges and Mitigation in Fmoc Chemistry
While robust, the Fmoc strategy is not without potential pitfalls, primarily related to its use of a base.
-
Aspartimide Formation: In sequences containing aspartic acid (Asp), the side-chain carboxylate can attack the peptide backbone, especially when followed by residues like Glycine or Serine. This can lead to chain termination or the formation of β-aspartyl iso-peptides.[16]
-
Mitigation: Adding 0.1 M HOBt to the piperidine deprotection solution or using a milder base like piperazine can suppress this side reaction.[17]
-
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is most common with Proline in the first or second position.[16]
-
Mitigation: Using a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a pre-formed dipeptide can prevent DKP formation.[16]
-
-
Racemization: Cysteine and Histidine are particularly prone to racemization (loss of stereochemical integrity) during the base-mediated activation step for coupling.[26]
Conclusion
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to the success and ubiquity of modern solid-phase peptide synthesis. Its unique base-lability, combined with the use of acid-labile side-chain protecting groups, creates a truly orthogonal system that allows for the efficient, high-fidelity assembly of complex peptide chains under mild conditions.[1][9] This has made Fmoc-SPPS highly amenable to automation and the synthesis of sensitive, modified peptides that were previously inaccessible.[1] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, empowers researchers to harness the full potential of this elegant chemical strategy, paving the way for new discoveries in science and medicine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
- 23. bachem.com [bachem.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. peptide.com [peptide.com]
- 26. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
An In-Depth Technical Guide to the Phe-Gly Dipeptide Sequence
This guide provides an in-depth exploration of the Phenylalanine-Glycine (Phe-Gly) dipeptide, a fundamental building block in peptide science with significant implications for drug development and biochemical research. From its core biochemical properties to advanced synthetic and analytical methodologies, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource.
Core Biochemical and Structural Properties of Phe-Gly
The Phe-Gly dipeptide, with the sequence H-Phe-Gly-OH, is formed from the amino acids L-phenylalanine and glycine through a peptide bond.[1] Its molecular formula is C11H14N2O3, and it has a molecular weight of 222.24 g/mol .[1]
Table 1: Key Physicochemical Properties of Phe-Gly
| Property | Value | Source |
| Molecular Formula | C11H14N2O3 | --INVALID-LINK-- |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N | --INVALID-LINK-- |
The structure of Phe-Gly is characterized by the hydrophobic side chain of phenylalanine and the conformational flexibility imparted by the glycine residue. Glycine, being the simplest amino acid with no side chain, allows for a wider range of dihedral angles, influencing the local conformation of the peptide backbone. This flexibility is a critical consideration in the design of peptidomimetics and peptide-based drugs.
Synthesis of the Phe-Gly Dipeptide
The synthesis of Phe-Gly can be approached through several methods, with solid-phase peptide synthesis (SPPS) being the most common and efficient for research and development purposes. Enzymatic synthesis offers a greener alternative, though it may present challenges in terms of substrate specificity and reaction conditions.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3][4] This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[4] The most prevalent SPPS strategy for research applications is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
Caption: Workflow for the solid-phase synthesis of Phe-Gly using Fmoc chemistry.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes. This resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve the peptide.
-
First Amino Acid Attachment (Glycine):
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
-
-
Fmoc Deprotection of Glycine:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Phenylalanine):
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. This pre-activation step enhances coupling efficiency.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.[5] A negative result (beads remain colorless) indicates a complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3 to remove the Fmoc group from the N-terminal phenylalanine.
-
Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with the phenylalanine side chain.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Enzymatic Synthesis
Enzymatic peptide synthesis offers a milder and more stereospecific alternative to chemical methods.[6] Proteases such as papain and α-chymotrypsin can be used in reverse to catalyze the formation of peptide bonds.[6] For the synthesis of Phe-Gly, an enzyme that recognizes phenylalanine at the P1 position of the acyl donor would be suitable.
The general principle involves reacting a C-terminally protected phenylalanine derivative (e.g., Phe-NH2) with an N-terminally protected glycine ester in the presence of the enzyme under controlled pH and temperature.[6] While this method is attractive for its green chemistry principles, optimization of reaction conditions can be challenging, and yields may be lower than with SPPS.
Analytical Characterization of Phe-Gly
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized Phe-Gly dipeptide. A combination of chromatographic and spectroscopic techniques is employed.[7]
Caption: A typical analytical workflow for the purification and characterization of synthesized Phe-Gly.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for both the purification and purity assessment of peptides.[7][8]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.[8]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).[8]
The retention time of Phe-Gly will depend on the exact gradient and column chemistry, but it is expected to elute as a sharp, single peak, the integration of which allows for the quantification of purity.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[7][9] Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.
-
Monoisotopic Mass: 222.10 Da
-
Observed Ions (ESI-MS, positive mode):
-
[M+H]+: 223.11 m/z
-
[M+Na]+: 245.09 m/z
-
Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions (b- and y-ions). The fragmentation of the peptide bond between Phe and Gly would yield characteristic fragment ions confirming the sequence.[10]
Table 2: Theoretical MS/MS Fragmentation Ions for Phe-Gly
| Ion Type | Sequence | Calculated m/z |
| b1 | Phe | 148.08 |
| y1 | Gly | 76.04 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution, including the confirmation of its covalent structure and insights into its conformation.[11][12] Both 1D (¹H) and 2D (e.g., COSY, TOCSY) experiments are informative.
-
Phenylalanine Aromatic Protons: Multiplet around 7.2-7.4 ppm.
-
Phenylalanine α-proton (Hα): Doublet of doublets around 4.6 ppm.
-
Phenylalanine β-protons (Hβ): Two multiplets around 3.0-3.2 ppm.
-
Glycine α-protons (Hα): Singlet (or two doublets if diastereotopic) around 3.9 ppm.
2D NMR experiments like COSY would show correlations between the Hα and Hβ protons of phenylalanine, confirming their connectivity.
Biological Significance and Applications in Drug Development
While a simple dipeptide, Phe-Gly and its derivatives are of significant interest in medicinal chemistry and drug development.
-
Metabolic Role: As a dipeptide, Phe-Gly is a product of protein digestion and can be absorbed by peptide transporters in the gut.[1] Understanding its transport kinetics is relevant for oral drug delivery.
-
Peptidomimetics: The Phe-Gly motif can be incorporated into larger peptide sequences or used as a scaffold for the design of peptidomimetics.[13] These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[14]
-
Drug Delivery: Dipeptides can be used as pro-moieties to enhance the transport of drugs across biological membranes via peptide transporters like PEPT1 and PEPT2.[13]
-
Building Block for Bioactive Peptides: The Phe-Gly sequence is found in various naturally occurring and synthetic bioactive peptides.[15] Its presence can influence the overall conformation and receptor binding affinity of the parent peptide. For instance, it is a component of some bradykinin-like peptides.[16]
-
Neuroactivity: Some dipeptides have been shown to possess biological activity. For example, the D-Phe-L-Tyr dipeptide has been reported to act as a weak NMDA receptor antagonist.[17] While the specific activity of Phe-Gly itself is less characterized, it serves as a model for studying dipeptide-receptor interactions.
While Phe-Gly itself is not a primary signaling molecule, its transport and metabolism are linked to cellular nutrient sensing pathways.
Caption: Cellular uptake and metabolic fate of Phe-Gly, linking to nutrient sensing pathways.
Conclusion
The Phe-Gly dipeptide, while structurally simple, represents a cornerstone of peptide chemistry. A thorough understanding of its synthesis, purification, and characterization is fundamental for any researcher working with peptides. Its inherent properties and the ease with which it can be synthesized make it an invaluable tool in the development of novel therapeutics, from peptidomimetics to targeted drug delivery systems. The protocols and workflows outlined in this guide provide a solid foundation for the successful application of the Phe-Gly dipeptide in a research and development setting.
References
- 1. Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Biological activity of synthetic polypeptides with bradykinin-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Sourcing High-Purity Fmoc-Phe-Gly-OH for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of building blocks is paramount. The dipeptide Fmoc-Phe-Gly-OH, a crucial component in the synthesis of numerous therapeutic and research peptides, is no exception. Sourcing this reagent at high purity is not merely a matter of ticking a box on a procurement form; it is a critical step that dictates the success of a synthesis, the purity of the final crude peptide, and the overall timeline and cost of a project. This in-depth technical guide provides a comprehensive overview of what constitutes "high-purity" this compound, how to critically evaluate commercial suppliers, and best practices for its handling and quality assessment.
The Significance of Purity: Beyond the Percentage
While suppliers often specify a purity of ≥98% by HPLC, the true quality of this compound is a multi-faceted parameter.[1][2] A high HPLC purity percentage can mask the presence of subtle but significant impurities that can have detrimental effects on peptide synthesis. Understanding the nature of these potential contaminants is the first step toward mitigating their impact.
Key Quality Attributes for this compound:
-
Enantiomeric Purity: The presence of the D-enantiomer in a synthesis utilizing L-amino acids can lead to the formation of diastereomeric peptides. These can be difficult to separate from the target peptide and can have significantly different biological activities. For many applications, an enantiomeric purity of ≥99.8% is desirable.
-
Dipeptide Impurities: During the synthesis of the Fmoc-dipeptide itself, side reactions can lead to the formation of incorrect dipeptide sequences. These can be incorporated into the growing peptide chain, resulting in deletion or insertion sequences that are challenging to purify.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification of this compound, such as ethyl acetate or toluene, can remain in the final product.[3] Additionally, residual coupling reagents or their byproducts can interfere with subsequent coupling steps in peptide synthesis.
-
Diketopiperazine (DKP) Formation: The Phe-Gly sequence is susceptible to intramolecular cyclization to form the corresponding diketopiperazine, particularly at the dipeptide stage. While this is more of a concern during peptide synthesis on the solid support, the presence of DKP in the starting material indicates potential instability.[4]
-
Free Amino Acids: The presence of unprotected phenylalanine or glycine can lead to undesired side reactions and chain terminations during peptide synthesis.
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used in the introduction of the Fmoc group.[5]
A Comparative Guide to Commercial Suppliers
Several chemical suppliers offer this compound. The key to selecting a reliable vendor lies in their transparency regarding quality control and the level of detail provided in their technical documentation.
| Supplier | Stated Purity | Availability of Certificate of Analysis (CoA) | Key Features |
| Chem-Impex | ≥ 98% (HPLC)[1][2] | Lot-specific CoAs are searchable on their website.[1][2] | Provides basic physical and chemical properties. |
| Santa Cruz Biotechnology | Not explicitly stated on the main product page, but a CoA is available for lot-specific data.[6] | Yes, lot-specific.[6] | Primarily positioned for research use. |
| Advanced ChemTech | Not explicitly stated on the product page. | Information not readily available on the product page. | Lists it as part of their Fmoc Dipeptide Building Blocks. |
Note: This table is not exhaustive and represents a snapshot of information publicly available. Researchers should always request a lot-specific Certificate of Analysis before purchasing.
The Certificate of Analysis (CoA): Your Primary Tool for Quality Assessment
The CoA is the most critical document for evaluating the quality of a specific lot of this compound. A comprehensive CoA should include:
-
Lot Number: Essential for traceability.
-
Purity by HPLC: The chromatogram should be provided, showing the main peak and any impurities. The integration values should be clearly stated.
-
Identity Confirmation: This is typically done by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The expected and found molecular weights should be listed.
-
Enantiomeric Purity (if determined): This is a critical parameter that is not always reported. Inquire with the supplier if it is not on the CoA.
-
Residual Solvent Analysis (if performed): Often done by Gas Chromatography (GC).
-
Storage Conditions: Typically, storage at 0 - 8 °C is recommended.[1][2]
Experimental Protocols: Best Practices for Handling and Quality Control
Even with a comprehensive CoA, it is prudent for researchers to perform their own quality control checks, especially for critical applications.
Protocol 1: Incoming Quality Control via HPLC
Objective: To verify the purity of a newly received lot of this compound.
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[4]
-
UV detector.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Sample: this compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of Mobile Phase A and B). A typical concentration is 1 mg/mL.
-
Set up a linear gradient elution from 5% to 95% Mobile Phase B over 30 minutes.[4]
-
Monitor the elution at 214 nm and 280 nm.[4] The Fmoc group has a strong absorbance at these wavelengths.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Small-Scale Test Coupling
Objective: To assess the reactivity and performance of the this compound in a standard peptide coupling reaction.
Workflow:
Caption: Workflow for a small-scale test coupling of this compound.
Procedure:
-
Start with a small amount of a standard resin (e.g., Rink Amide).
-
Perform a standard Fmoc deprotection to expose the free amine.
-
Activate the this compound using a standard coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Couple the activated dipeptide to the resin.
-
After the coupling reaction, wash the resin thoroughly.
-
Cleave the dipeptide from a small aliquot of the resin using a standard cleavage cocktail (e.g., TFA-based).
-
Analyze the cleaved product by HPLC and Mass Spectrometry to confirm the correct mass and assess the purity.
Conclusion
The selection of a commercial supplier for high-purity this compound should be a deliberate and informed process. By understanding the potential impurities, critically evaluating the supplier's documentation, and performing appropriate in-house quality control, researchers can ensure the integrity of their starting materials. This diligence at the outset will pay dividends in the form of more successful peptide syntheses, higher purity crude products, and ultimately, more reliable and reproducible scientific outcomes.
References
A Comprehensive Technical Guide to the Storage and Stability of Fmoc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the critical parameters governing the storage and stability of Fmoc-Phe-Gly-OH, a key building block in modern peptide synthesis. By understanding the chemical nature of this dipeptide derivative and the factors influencing its degradation, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.
Foundational Chemistry of this compound
This compound, with the chemical formula C₂₆H₂₄N₂O₅, is a dipeptide composed of L-phenylalanine and glycine.[1][2] The N-terminus of the phenylalanine residue is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[3][4][5] Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which allows for its removal without affecting acid-labile side-chain protecting groups.[3][4][]
The molecular structure, featuring a hydrophobic fluorenyl group, an aromatic phenylalanine side chain, and a flexible glycine residue, dictates its physical and chemical properties, including its solubility and stability.
Caption: Chemical Structure of this compound.
Optimal Storage and Handling Protocols
Proper storage is paramount to preserving the purity and integrity of this compound. Degradation can lead to impurities in subsequent peptide synthesis, resulting in lower yields and difficult purification.
Recommended Storage Conditions
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C (refrigerated)[1] or -20 °C (frozen) for long-term storage.[7][8][9] | Low temperatures significantly reduce the rate of potential degradation reactions, such as hydrolysis. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Protect from light.[10] | The fluorenyl group can be photosensitive, and exposure to light may initiate degradation pathways. |
| Moisture | Store in a desiccated environment.[10] | Moisture can lead to hydrolysis of the Fmoc group or the peptide bond. |
Prudent Handling Practices
When handling this compound, adherence to standard laboratory safety and handling procedures is crucial to prevent contamination and degradation:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: For frequent use, consider handling the powder in a glove box or under a stream of inert gas.
-
Cross-Contamination: Use clean spatulas and weighing equipment to avoid introducing impurities.
-
Solution Stability: Solutions of Fmoc-amino acids in solvents like DMF are generally stable for several weeks when stored at 4°C.[11] However, for critical applications, it is best to use freshly prepared solutions.
Understanding the Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Fmoc protecting group and the integrity of the peptide backbone.
Primary Degradation Pathway: Fmoc Group Cleavage
The most significant degradation pathway is the premature cleavage of the Fmoc group. This is a base-catalyzed β-elimination reaction.[3][12]
Caption: Mechanism of Fmoc Deprotection.
Exposure to basic conditions, even trace amounts of amines in solvents or on glassware, can initiate this process, leading to the formation of the free dipeptide (Phe-Gly-OH).
Other Potential Degradation Pathways
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the amide bond between phenylalanine and glycine. While the Fmoc group is generally stable to acid, prolonged exposure to strong acids can cause its cleavage.[4]
-
Oxidation: Although not a primary concern for the phenylalanine and glycine residues under normal storage, oxidative degradation can be a factor for other amino acids and should be considered as a general principle of peptide stability.
Methodologies for Stability and Purity Assessment
A robust quality control program is essential to ensure the integrity of this compound. Several analytical techniques can be employed to assess its purity and detect degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound.[13][14] A reversed-phase HPLC method is typically used.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm (characteristic absorbance of the dibenzofulvene-piperidine adduct if deprotection has occurred).[3][13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area.
-
The appearance of new peaks may indicate degradation products, such as the free dipeptide Phe-Gly-OH or cleaved Fmoc group derivatives.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound (444.49 g/mol ) and identifying any potential degradation products by their mass.[1][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound and to detect structural changes that may occur upon degradation.[14]
Workflow for a Comprehensive Stability Study
To rigorously evaluate the stability of this compound under various conditions, a formal stability study is recommended.
Caption: Workflow for a Stability Assessment Study.
Conclusion
The chemical integrity of this compound is fundamental to the successful synthesis of high-quality peptides. By implementing stringent storage and handling protocols, researchers can minimize the risk of degradation. A thorough understanding of the potential degradation pathways, primarily the base-catalyzed cleavage of the Fmoc group, informs best practices for its use in the laboratory. Regular purity assessment using reliable analytical methods such as HPLC is crucial for ensuring the quality of this vital synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. anaspec.com [anaspec.com]
- 11. biotage.com [biotage.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. kilobio.com [kilobio.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Phe-Gly-OH
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of the dipeptide Fmoc-Phe-Gly-OH using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We present a self-validating protocol that incorporates in-process monitoring and final quality control analysis. Detailed methodologies for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are provided, supported by mechanistic insights and visual workflows.
Introduction: The Rationale for Fmoc-Based SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of peptide chains on an insoluble polymeric support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method used in modern peptide synthesis, prized for its use of a mild base for Nα-amino group deprotection, which is orthogonal to the strong acid required for final cleavage from the resin and removal of side-chain protecting groups.[1] This orthogonality is crucial for synthesizing complex or modified peptides.[1]
The target dipeptide, this compound, serves as an excellent model for illustrating the fundamental steps of SPPS. Phenylalanine (Phe) and Glycine (Gly) are fundamental amino acids, and their coupling showcases the core principles of amide bond formation. This guide will utilize a 2-chlorotrityl chloride (2-CTC) resin, a highly acid-labile support that allows for the cleavage of the final peptide with its C-terminal carboxyl group intact under exceptionally mild conditions, preserving the N-terminal Fmoc group if desired.[2][3]
Foundational Chemistry: The "Why" Behind the Protocol
A robust understanding of the chemical mechanisms at each stage of SPPS is critical for troubleshooting and optimization.
The 2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is selected for its high acid lability, which is conferred by the stability of the trityl cation generated during cleavage.[2] This allows the peptide-resin ester linkage to be broken with very dilute solutions of trifluoroacetic acid (TFA), leaving acid-sensitive side-chain protecting groups (not present in Phe or Gly, but critical for other amino acids) and the N-terminal Fmoc group untouched.[2] Furthermore, the steric hindrance of the trityl group effectively prevents common side reactions like diketopiperazine formation, which can be problematic when coupling the second amino acid.[4]
Fmoc Deprotection: A Base-Catalyzed Elimination
The removal of the Fmoc group is a cornerstone of this synthetic strategy.[5] It proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[5][6][7] This generates a stabilized carbanion that rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, CO₂, and dibenzofulvene (DBF).[5] The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct and preventing it from reacting with the newly deprotected peptide amine.[5]
.dot
Caption: Mechanism of Fmoc deprotection by piperidine.
Peptide Coupling: Carbodiimide Activation
The formation of the amide (peptide) bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[8][9] The combination of N,N'-Diisopropylcarbodiimide (DIC) and an additive like Ethyl (hydroxyimino)cyanoacetate (Oxyma) is a highly efficient and low-racemization method.[8][10] DIC reacts with the carboxylic acid of Fmoc-Phe-OH to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable and prone to racemization. Oxyma rapidly traps the activated acid to form an Oxyma active ester, which is more stable and less susceptible to racemization, while being highly reactive towards the free amine on the resin-bound glycine.[11]
.dot
Caption: DIC/Oxyma mediated peptide coupling workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Standard SPPS Supplier | Substitution level ~1.0-1.6 mmol/g |
| Fmoc-Gly-OH | >99% Purity | BenchChem or equivalent | [12] |
| Fmoc-Phe-OH | >99% Purity | Standard SPPS Supplier | |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard SPPS Supplier | |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) | ≥98% | Standard SPPS Supplier | Safer alternative to HOBt |
| Piperidine | Anhydrous, 99.5% | Standard SPPS Supplier | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard SPPS Supplier | Low water and amine content |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard SPPS Supplier | |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Standard SPPS Supplier | For first amino acid loading |
| Methanol (MeOH) | ACS Grade | Standard SPPS Supplier | For resin capping |
| Trifluoroacetic acid (TFA) | ≥99% | Standard SPPS Supplier | For cleavage |
| Acetonitrile (ACN) | HPLC Grade | Standard SPPS Supplier | For analysis and purification |
| Water | HPLC Grade | Standard SPPS Supplier | For analysis and purification |
| Kaiser Test Kit | Standard SPPS Supplier | For monitoring amine presence |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Part 1: Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH)
-
Resin Swelling: Place 100 mg of 2-chlorotrityl chloride resin (~0.1 mmol, assuming 1.0 mmol/g loading) into a fritted peptide synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. Drain the DMF.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (59.5 mg, 0.2 mmol, 2 eq) in 1 mL of anhydrous DCM.
-
Loading: Add the Fmoc-Gly-OH solution to the swollen resin. Add DIPEA (68 µL, 0.4 mmol, 4 eq) and agitate the mixture for 1 hour at room temperature.
-
Capping: To cap any unreacted chloride sites on the resin, add 200 µL of methanol (MeOH) and agitate for an additional 30 minutes.[4]
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL). A small sample can be taken for a loading determination via Fmoc cleavage UV quantitation if desired.[5]
Part 2: Iterative Peptide Synthesis Cycle
.dot
Caption: The iterative cycle of solid-phase peptide synthesis.
Step 1: Fmoc Deprotection
-
Add 2 mL of 20% (v/v) piperidine in DMF to the Fmoc-Gly-Resin.[5][13]
-
Agitate for 3 minutes at room temperature and drain.
-
Add a fresh 2 mL of 20% piperidine in DMF.
-
Agitate for 7 minutes at room temperature and drain.[13]
Step 2: Washing
-
Wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine and the DBF-adduct.
Step 3: In-Process Control - The Kaiser Test
-
Take a few beads of resin after the wash step.
-
Perform a Kaiser test to confirm the presence of a free primary amine (H₂N-Gly-Resin).[5]
-
A positive result (deep blue beads) indicates successful deprotection, and you may proceed. A negative result (yellow beads) indicates incomplete deprotection, and the deprotection step (Step 1) should be repeated.
Step 4: Phenylalanine Coupling
-
Activation Mixture: In a separate vial, dissolve Fmoc-Phe-OH (77.5 mg, 0.2 mmol, 2 eq) and Oxyma (28.4 mg, 0.2 mmol, 2 eq) in 1 mL of DMF. Add DIC (31 µL, 0.2 mmol, 2 eq) to this solution and allow it to pre-activate for 2-3 minutes.
-
Coupling Reaction: Add the activation mixture to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.[9]
-
Monitoring (Optional): After coupling, a Kaiser test should be performed. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
Step 5: Final Washing
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The final product on the resin is Fmoc-Phe-Gly-Resin.
Part 3: Cleavage from the Resin
This procedure uses a very mild acid solution to cleave the dipeptide from the 2-CTC resin, leaving the N-terminal Fmoc group intact.
-
Resin Preparation: Swell the dry Fmoc-Phe-Gly-Resin in 2 mL of DCM for 20 minutes.
-
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v). Caution: Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction: Drain the swelling solvent. Add 2 mL of the 1% TFA/DCM solution to the resin and agitate for 2 minutes.[4][14]
-
Collection: Drain the filtrate into a flask containing 1 mL of water to quench the reaction.
-
Repeat: Repeat the cleavage (steps 3 & 4) two more times, collecting the filtrate in the same flask.
-
Solvent Removal: Evaporate the DCM from the collected filtrate using a rotary evaporator or a stream of nitrogen.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the crude this compound as a white, fluffy solid.
Analysis and Quality Control
Accurate determination of purity is essential to validate the success of the synthesis.[15] The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for peptide analysis.[15][16]
| Analytical Method | Purpose | Typical Conditions | Expected Result |
| RP-HPLC | Purity Assessment & Quantification | Column: C18, 3.5-5 µmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in ACNGradient: 5-95% B over 20-30 minDetection: 214 nm & 280 nm[17][18] | A major peak corresponding to the product with purity >95%.[16] |
| Mass Spectrometry (MS) | Identity Confirmation | Mode: Electrospray Ionization (ESI)Polarity: Positive | Observed mass should match the calculated theoretical mass of this compound (C₂₆H₂₄N₂O₅): 444.48 g/mol . Look for [M+H]⁺ at 445.5 m/z.[16] |
Conclusion
This application note provides a detailed, mechanistically grounded protocol for the solid-phase synthesis of this compound. By understanding the chemistry behind each step—from resin choice and Fmoc deprotection to DIC/Oxyma coupling and mild acid cleavage—researchers can confidently execute the synthesis and troubleshoot effectively. The inclusion of in-process controls like the Kaiser test and final analysis by HPLC-MS ensures a self-validating workflow, resulting in a high-purity product suitable for further research and development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. apexpeptidesupply.com [apexpeptidesupply.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. biovera.com.au [biovera.com.au]
Application Notes and Protocols for the Manual Solid-Phase Synthesis of Fmoc-Phe-Gly-OH
Introduction: The Significance of Dipeptide Synthesis in Drug Discovery and Proteomics
The synthesis of well-defined peptide sequences is a cornerstone of modern biochemical research and pharmaceutical development. Dipeptides, the simplest members of the peptide family, serve as critical building blocks for larger polypeptides, function as standalone therapeutic agents, and are invaluable tools in mechanistic studies. The sequence Phenylalanine-Glycine (Phe-Gly) is of particular interest due to the distinct physicochemical properties of its constituent amino acids: the bulky, hydrophobic nature of Phenylalanine and the conformational flexibility imparted by Glycine. The manual synthesis of Fmoc-Phe-Gly-OH via Solid-Phase Peptide Synthesis (SPPS) provides a fundamental, hands-on understanding of the chemical principles that govern the assembly of peptides.[1][2]
This guide provides a detailed, field-proven protocol for the manual synthesis of this compound on Wang resin. As a Senior Application Scientist, this document is structured not merely as a list of procedural steps, but as a comprehensive technical guide. It delves into the causality behind each experimental choice, ensuring that researchers, scientists, and drug development professionals can execute the synthesis with a high degree of confidence and troubleshoot effectively. The integrity of this protocol is self-validating through integrated monitoring steps, a hallmark of robust scientific methodology.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely adopted method for SPPS due to its use of milder reaction conditions compared to older Boc-based chemistry.[3][4] The synthesis is built upon an orthogonal protection scheme: the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups (if present) are protected by acid-labile groups like tert-butyl (tBu).[5]
The synthesis workflow involves a cyclical process of:
-
Deprotection: Removal of the Fmoc group from the resin-bound amino acid to expose a free primary amine.
-
Activation & Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group to facilitate the formation of a peptide bond with the newly exposed amine.
-
Washing: Thorough removal of excess reagents and by-products before proceeding to the next cycle.
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.[1][2]
Materials and Reagents
High-purity reagents are critical for successful peptide synthesis.[6] Ensure all solvents are peptide synthesis grade or equivalent.
| Reagent/Material | Grade/Specification | Supplier Example |
| Fmoc-Gly-Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g substitution | Novabiochem/Sigma-Aldrich |
| Fmoc-Phe-OH | >99% purity | BenchChem/ChemPep |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >99% purity | BenchChem/Aapptec |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous, >98% purity | BenchChem/Aapptec |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade, >99.5% | Sigma-Aldrich/Iris Biotech |
| Piperidine | Anhydrous, >99.5% | Sigma-Aldrich/Acros Organics |
| DMF (N,N-Dimethylformamide) | Peptide synthesis grade | Biosolve/Acros Organics |
| DCM (Dichloromethane) | ACS grade or higher | Fisher Scientific/VWR |
| TFA (Trifluoroacetic acid) | Reagent grade, >99% | Sigma-Aldrich/Iris Biotech |
| TIS (Triisopropylsilane) | >98% | Sigma-Aldrich/TCI |
| Diethyl Ether | Anhydrous, ACS grade | Fisher Scientific/VWR |
| Ninhydrin Test Kit (Kaiser Test) | Aapptec/Sigma-Aldrich | |
| Manual SPPS Reaction Vessel | Fritted glass, appropriate volume | Aapptec/Bachem |
Experimental Workflow: A Visual Guide
The following diagram outlines the complete manual synthesis workflow for this compound.
Caption: Manual SPPS workflow for this compound synthesis.
Detailed Synthesis Protocol
This protocol is based on a 0.2 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Part 1: Resin Preparation and Swelling
-
Rationale: The polystyrene resin support must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.[7] DMF is the most common solvent for this purpose.[8]
-
Weigh Resin: Accurately weigh Fmoc-Gly-Wang resin (e.g., 400 mg for a 0.5 mmol/g loading) and place it into a manual SPPS reaction vessel.
-
Initial Wash: Add dichloromethane (DCM, ~5 mL) to the resin, agitate for 2 minutes, and then drain. Repeat this wash once.
-
Swell Resin: Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin. Agitate gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.[9] After swelling, drain the DMF.
Part 2: Fmoc Deprotection of Glycine
-
Rationale: The N-terminal Fmoc group is removed by a base-catalyzed β-elimination mechanism.[10] A 20% solution of piperidine in DMF is the standard reagent, and a two-step treatment ensures complete deprotection.[8][11]
-
First Piperidine Treatment: Add a solution of 20% (v/v) piperidine in DMF (~5 mL) to the swollen resin. Agitate for 5 minutes. Drain the solution.
-
Second Piperidine Treatment: Add a fresh 5 mL aliquot of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete removal of the Fmoc group.[12]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation with Kaiser Test:
-
Procedure: Transfer a small sample of resin beads (10-15 beads) to a small test tube. Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[13] Heat the tube at 110°C for 5 minutes.[13]
-
Interpretation: A deep blue color in both the solution and the beads indicates the presence of a free primary amine, confirming successful deprotection.[4][14] If the test is negative (yellow/colorless), repeat the deprotection steps.
-
Part 3: Coupling of Fmoc-Phenylalanine
-
Rationale: The incoming Fmoc-Phe-OH is pre-activated to form a highly reactive species that readily couples with the free amine on the resin. The combination of HBTU, HOBt, and a tertiary base like DIPEA is highly efficient. HBTU facilitates the formation of a reactive HOBt active ester, which accelerates the reaction and suppresses racemization.[12] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid.[12]
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents, ~232 mg for 0.2 mmol scale), HBTU (2.9 equivalents, ~220 mg), and HOBt (3 equivalents, ~92 mg) in DMF (~3 mL).
-
Pre-activation: Add DIPEA (6 equivalents, ~208 μL) to the solution. Agitate the mixture for 2-5 minutes at room temperature. The solution may change color, indicating activation.[8][12]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature. For this non-hindered coupling, 60 minutes is typically sufficient.[9][15]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove unreacted reagents and by-products.
-
Confirmation with Kaiser Test: Perform a Kaiser test as described previously. A negative result (yellow or colorless solution and beads) indicates that the coupling reaction has gone to completion, and there are no remaining free primary amines.[14] If the test is positive, the coupling step should be repeated ("recoupling").[13]
Part 4: Cleavage of this compound from the Resin
-
Rationale: The ester linkage anchoring the peptide to the Wang resin is labile to strong acids.[16][17] A cleavage cocktail containing Trifluoroacetic acid (TFA) is used to break this bond and release the peptide into solution. Scavengers like water and Triisopropylsilane (TIS) are included to trap reactive carbocations generated during the cleavage, preventing side reactions.[8]
-
Final Wash and Drying: After confirming complete coupling, wash the peptide-resin with DCM (3 x 5 mL) to remove DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard mixture for simple peptides is 95% TFA, 2.5% Water, 2.5% TIS . For 400 mg of resin, prepare approximately 5 mL of the cocktail.
-
CAUTION: TFA is highly corrosive and volatile. Always handle it in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel. Agitate gently at room temperature for 1.5 to 2 hours.[17]
-
Isolate Peptide Solution: Filter the resin and collect the filtrate (which now contains the dissolved peptide) into a clean centrifuge tube. Wash the resin twice with small portions of fresh TFA (~1 mL each) and combine the filtrates.[18]
Part 5: Precipitation and Isolation
-
Rationale: The synthesized peptide is insoluble in non-polar organic solvents like diethyl ether. Adding the TFA solution to cold ether causes the peptide to precipitate, allowing for its separation from the soluble cleavage by-products.
-
Precipitation: Place the centrifuge tube containing the TFA filtrate into an ice bath. Add 8-10 times the volume of cold diethyl ether to the tube. A white precipitate of this compound should form immediately.
-
Incubation: To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[18]
-
Centrifugation: Centrifuge the tube to pellet the precipitated peptide.
-
Washing: Carefully decant the ether supernatant. Wash the peptide pellet by adding fresh cold ether, gently breaking up the pellet, centrifuging, and decanting the ether. Repeat this wash step two more times to remove residual scavengers.
-
Drying: After the final wash, dry the white peptide solid under vacuum to remove all traces of ether. The final product can be stored in a desiccator at -20°C.
Quantitative Data Summary
| Step | Reagent | Equivalents (rel. to resin loading) | Typical Volume/Mass (0.2 mmol scale) | Reaction Time |
| Swelling | DMF | - | ~5 mL | 30-60 min |
| Deprotection | 20% Piperidine/DMF | - | 2 x 5 mL | 5 min + 15 min |
| Coupling | Fmoc-Phe-OH | 3.0 | 232 mg | 1-2 hours |
| HBTU | 2.9 | 220 mg | (Pre-activation: 2-5 min) | |
| HOBt | 3.0 | 92 mg | ||
| DIPEA | 6.0 | 208 µL | ||
| Cleavage | 95:2.5:2.5 TFA:H₂O:TIS | - | ~5 mL | 1.5-2 hours |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction; Steric hindrance (less common for Phe-Gly); Poor reagent quality. | Recouple: Repeat the coupling step with a freshly prepared activation solution for another 1-2 hours. If the problem persists, consider using a more potent coupling agent like HATU.[6][19] |
| Low Final Yield | Incomplete coupling or deprotection; Resin overloading; Loss of peptide during washing/precipitation steps. | Ensure Kaiser tests are conclusively negative/positive at each stage. Use resin within the recommended loading range. Be meticulous during decanting and transfer steps.[6] |
| Diketopiperazine Formation | Intramolecular cyclization of the dipeptide-resin, leading to cleavage from the support. This is a known side reaction at the dipeptide stage.[8] | This side reaction is less prevalent with Gly as the first amino acid compared to Pro. To minimize, ensure the subsequent deprotection and coupling steps are performed without delay. |
| Unexpected Peaks in HPLC/MS | Racemization; Incomplete deprotection of side chains (not applicable here); Reaction with scavengers. | Use HOBt or Oxyma Pure® to suppress racemization.[12] Ensure high-purity reagents and proper use of scavengers.[20] |
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. kilobio.com [kilobio.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: Automated Solid-Phase Synthesis Protocol for Fmoc-Phe-Gly-OH
Abstract
This document provides a comprehensive, in-depth guide for the automated solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Phe-Gly-OH. The protocol is designed for researchers, scientists, and professionals in drug development, leveraging the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy.[1][2][3] By explaining the fundamental chemistry and providing a validated, step-by-step procedure, this guide ensures both reproducibility and a deep understanding of the synthesis process. The protocol covers all stages, from initial resin preparation to the final cleavage and characterization of the target dipeptide, establishing a self-validating framework for success.
Introduction: The Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, revolutionized the production of synthetic peptides by building the peptide chain on an insoluble polymeric support, or resin.[4] This approach simplifies the entire process by allowing excess reagents and soluble by-products to be removed through simple filtration and washing, thus avoiding complex purification steps after each amino acid addition.[5]
The Fmoc/tBu strategy is a cornerstone of modern SPPS.[3] It employs the base-labile Fmoc group for temporary protection of the Nα-amino group of the growing peptide chain.[2][6] This orthogonality is critical, as it allows for the selective removal of the Fmoc group under mild basic conditions (typically with piperidine) without disturbing the acid-labile protecting groups on the amino acid side chains or the bond linking the peptide to the resin.[1][7] The final peptide is then liberated from the resin using a strong acid like trifluoroacetic acid (TFA).[4]
This application note focuses on the synthesis of this compound, starting with a pre-loaded Fmoc-Gly-Wang resin. Wang resin is the support of choice for synthesizing peptides with a C-terminal carboxylic acid.[2][8]
Materials, Reagents, and Instrumentation
Reagents and Consumables
Successful synthesis requires high-purity reagents. The following table summarizes the necessary materials.
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| Resin | |||
| Fmoc-Gly-Wang Resin | 100-200 mesh, ~0.5 mmol/g loading | Novabiochem®, CEM | Solid support for synthesis.[9][10][11] |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Chemical Supplier | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS Grade or higher | Major Chemical Supplier | Solvent for resin swelling and washing. |
| Amino Acids | |||
| Fmoc-L-Phenylalanine (Fmoc-Phe-OH) | >99% Purity | Major Chemical Supplier | Second amino acid to be coupled. |
| Deprotection Reagent | |||
| Piperidine | >99% Purity | Major Chemical Supplier | Base for Fmoc group removal.[12] |
| Coupling Reagents | |||
| HBTU | >99% Purity | Major Chemical Supplier | Coupling activator.[13][14][15] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Chemical Supplier | Base for coupling reaction.[13][16] |
| Cleavage Reagents | |||
| Trifluoroacetic Acid (TFA) | >99% Purity | Major Chemical Supplier | Cleaves peptide from resin.[17][18] |
| Triisopropylsilane (TIS) | >99% Purity | Major Chemical Supplier | Cation scavenger during cleavage.[18] |
| Deionized Water (H₂O) | 18 MΩ·cm | In-house | Component of cleavage cocktail. |
| Work-up Solvent | |||
| Diethyl Ether (Cold) | ACS Grade | Major Chemical Supplier | For peptide precipitation. |
Instrumentation
This protocol is designed for a standard automated peptide synthesizer (e.g., CSBio, CEM, Biotage). The instrument should be equipped with modules for automated fluid handling, reaction vessel agitation (e.g., nitrogen bubbling or mechanical shaking), and waste disposal.
Detailed Experimental Protocol
Part A: Pre-Synthesis and Instrument Setup
-
Resin Loading: Accurately weigh the Fmoc-Gly-Wang resin (e.g., 0.1 mmol scale) and place it into the synthesizer's reaction vessel.
-
Resin Swelling (Solvation):
-
Rationale: The polystyrene resin beads must be fully swollen to ensure that reactive sites within the polymer matrix are accessible to reagents.[2]
-
Procedure: Add DMF (10 mL per gram of resin) to the reaction vessel and allow the resin to swell with agitation for at least 1 hour. After swelling, drain the DMF.
-
-
Instrument Priming: Ensure all reagent and solvent lines on the automated synthesizer are primed and free of air bubbles. Program the synthesis sequence according to the parameters outlined below.
Part B: Automated Synthesis Cycle for Phenylalanine Coupling
The synthesis proceeds via a repeating cycle of deprotection, washing, and coupling. The following diagram illustrates the core workflow.
Caption: Automated Fmoc-SPPS cycle for one amino acid addition.
Step 1: Nα-Fmoc Deprotection
-
Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to the cleavage of the carbamate bond and release of the free N-terminal amine.[6][19][20][21] The resulting dibenzofulvene byproduct is trapped by excess piperidine.[6]
-
Protocol:
-
Add 20% (v/v) piperidine in DMF to the reaction vessel.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat with a second 20% piperidine/DMF treatment for 7-10 minutes.
-
Drain the solution.
-
Step 2: Washing
-
Rationale: Thorough washing is crucial to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which would otherwise neutralize the subsequent coupling reagents.
-
Protocol: Wash the resin with DMF (5-7 cycles of adding solvent, agitating for 30 seconds, and draining).
Step 3: Phenylalanine Coupling
-
Mechanism: HBTU is an aminium-based coupling reagent that reacts with the carboxylic acid of Fmoc-Phe-OH in the presence of a base (DIPEA) to form a highly reactive OBt-ester intermediate.[13][16] This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound glycine, forming the desired peptide bond.[14]
-
Protocol:
-
Prepare a solution of Fmoc-Phe-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add the solution to the reaction vessel.
-
Add DIPEA (6-10 equivalents) to the reaction vessel to initiate activation and coupling.
-
Agitate for 45-60 minutes at room temperature.
-
Step 4: Final Washing
-
Rationale: Removes excess activated amino acid and coupling by-products.
-
Protocol: Wash the resin with DMF (5 cycles), followed by DCM (3 cycles) to prepare the resin for cleavage or storage.
Part C: Cleavage and Product Isolation
CAUTION: This procedure must be performed in a certified chemical fume hood. TFA is highly corrosive.[18] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Final Deprotection: Before cleavage, perform a final Nα-Fmoc deprotection cycle (Part B, Step 1) to yield the free amine, although for this specific product (this compound), this step is omitted to retain the N-terminal Fmoc group.
-
Resin Preparation: Wash the final Fmoc-Phe-Gly-Wang resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation:
-
Rationale: A strong acid, TFA, is used to cleave the ester linkage between the peptide C-terminus and the Wang resin. Scavengers like TIS and water are included to trap reactive carbocations generated from the cleavage of any potential side-chain protecting groups (not present here, but good practice) and the resin linker itself, preventing side reactions.[18][22]
-
Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate gently at room temperature for 1.5 - 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a clean flask.
-
Wash the resin twice with small volumes of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add 10 times the volume of ice-cold diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the final white powder under vacuum.
-
Quality Control and Characterization (Self-Validation)
To confirm the successful synthesis of this compound, the crude product should be analyzed for identity and purity.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[23][24] It separates the target peptide from impurities based on hydrophobicity.[25]
-
Expected Result: A major peak corresponding to the product with purity typically >85% for crude material.
| HPLC Parameters | |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water[26][27] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[26] |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm (for Fmoc group) |
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[28][29][30][31]
-
Expected Result: A prominent ion corresponding to the calculated mass of this compound.
| Parameter | Value |
| Chemical Formula | C₂₆H₂₄N₂O₅ |
| Calculated Monoisotopic Mass | 444.17 g/mol |
| Expected [M+H]⁺ Ion | 445.17 m/z |
| Expected [M+Na]⁺ Ion | 467.15 m/z |
The following diagram outlines the chemical synthesis and validation workflow.
Caption: Chemical workflow from starting resin to final analysis.
Conclusion
This application note provides a robust and detailed protocol for the automated synthesis of this compound. By adhering to the principles of Fmoc-SPPS and following the outlined steps for synthesis, cleavage, and analysis, researchers can confidently and reproducibly obtain high-quality dipeptide material suitable for a wide range of applications in chemical biology and drug discovery.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc-Gly-Wang Resin (LL) [cem.com]
- 10. Fmoc-Gly-Wang resin (100-200 mesh) Millipore [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptide.com [peptide.com]
- 27. hplc.eu [hplc.eu]
- 28. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Activation of Fmoc-Phe-Gly-OH with HBTU and DIPEA
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Critical Role of Carboxyl Group Activation in Peptide Synthesis
The formation of a peptide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2] An ideal activation strategy should be rapid, efficient, and minimize side reactions, most notably the loss of stereochemical integrity (racemization) at the chiral α-carbon of the amino acid.[3][4][5]
Among the arsenal of modern coupling reagents, aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained widespread use due to their high reactivity and ability to suppress racemization.[4][6][7] HBTU is particularly effective for coupling sterically hindered amino acids and for the synthesis of long or complex peptide sequences.[8][9] This application note provides a detailed examination of the activation of the dipeptide Fmoc-Phe-Gly-OH using HBTU in the presence of the non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), a common practice in Fmoc-based solid-phase peptide synthesis (SPPS).
The Underlying Chemistry: Mechanism of HBTU Activation
The efficacy of HBTU lies in its ability to rapidly convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive O-acylisourea or, more accurately, an HOBt (1-hydroxybenzotriazole) active ester intermediate.[4][10] This transformation renders the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.
The activation process, facilitated by a tertiary base such as DIPEA, proceeds through several key steps:
-
Deprotonation: DIPEA, a sterically hindered, non-nucleophilic base, deprotonates the carboxylic acid of this compound to form a carboxylate anion.[11] The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions with the coupling reagent or the activated amino acid.[3]
-
Formation of the Active Ester: The carboxylate anion then attacks the central carbon atom of the HBTU molecule.[4][10] This leads to the formation of a stabilized HOBt leaving group and the generation of the HOBt active ester of this compound.[10]
-
Peptide Bond Formation: The newly formed, highly reactive HOBt ester is then readily attacked by the nucleophilic N-terminal amine of the peptide chain anchored to the solid support, resulting in the formation of the desired peptide bond and the release of HOBt.
This mechanism is highly efficient and minimizes the risk of racemization, a common side reaction with other activation methods that can proceed through a planar oxazolone intermediate.[4][5][12]
Caption: Mechanism of this compound activation and coupling using HBTU/DIPEA.
Potential Side Reactions and Mitigation Strategies
While HBTU is a robust coupling reagent, awareness of potential side reactions is critical for ensuring the synthesis of high-purity peptides.
-
Racemization: Although HBTU is designed to suppress racemization, this side reaction can still occur, particularly with sensitive amino acids or under non-optimal conditions.[4][12] The addition of an auxiliary nucleophile like HOBt can further minimize this risk.[12]
-
Guanidinylation: A significant side reaction associated with aminium-based coupling reagents is the guanidinylation of the N-terminal amine of the peptide chain.[12][13] This occurs when excess HBTU reacts directly with the free amine, forming a stable tetramethylguanidinium (Tmg) group that terminates peptide elongation.[7][12] This can be mitigated by:
-
Dehydration of Asparagine (Asn) and Glutamine (Gln): The side chain amides of asparagine and glutamine can undergo dehydration to form nitrile byproducts during activation.[12] Using side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, is the most effective way to prevent this.[9][12]
Experimental Protocols
The following protocols provide a detailed methodology for the activation and coupling of this compound in a manual Fmoc-based solid-phase peptide synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | Commercially Available |
| HBTU | Synthesis Grade | Commercially Available |
| DIPEA | Synthesis Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Piperidine | Synthesis Grade | Commercially Available |
| Fmoc-deprotected peptide-resin | Varies (e.g., Rink Amide) | Commercially Available |
| Reaction Vessel | --- | Standard SPPS equipment |
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for coupling this compound using HBTU activation.
Preparatory Steps:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF (approximately 10 mL per gram of resin) for 15-30 minutes in a suitable reaction vessel.[7] Drain the DMF.
-
Fmoc Deprotection: If starting with an Fmoc-protected resin, treat the resin with a 20% solution of piperidine in DMF. Agitate for 5-20 minutes, then drain and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]
Activation and Coupling:
-
Reagent Preparation: In a separate vial, dissolve this compound (2.0 equivalents based on resin substitution) and HBTU (2.0 equivalents) in DMF (approximately 5 mL/g of resin).[16]
-
Base Addition and Pre-activation: Add DIPEA (4.0 equivalents) to the amino acid/HBTU solution.[16] Mix for 1-2 minutes to pre-activate the dipeptide.[8][15]
-
Coupling to Resin: Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.[16]
-
Monitoring (Optional but Recommended): Perform a qualitative test for free amines (e.g., the Kaiser test) to monitor the completion of the coupling reaction.[15] A negative result (e.g., yellow beads with the Kaiser test) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]
Quantitative Data: Reagent Stoichiometry
The following table summarizes the recommended molar equivalents for the coupling reaction.
| Component | Molar Equivalents (relative to resin loading) | Rationale |
| This compound | 2.0 - 5.0 | Ensures a sufficient excess to drive the reaction to completion.[3] |
| HBTU | 1.9 - 4.9 (typically ~0.95 eq. to amino acid) | A slight sub-stoichiometric amount relative to the amino acid minimizes the risk of guanidinylation.[8] |
| DIPEA | 4.0 - 10.0 | A 2-fold excess relative to the activating agent is required to both neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[3][16] |
Workflow Visualization
Caption: Experimental workflow for a single Fmoc-SPPS coupling cycle using HBTU.
Conclusion
The activation of this compound with HBTU and DIPEA is a highly efficient and reliable method for peptide bond formation in solid-phase peptide synthesis.[9] A thorough understanding of the underlying mechanism, adherence to optimized protocols, and awareness of potential side reactions are paramount to achieving high-purity synthetic peptides. By carefully controlling stoichiometry and considering pre-activation strategies, researchers can effectively mitigate risks such as guanidinylation and ensure successful peptide chain elongation. This makes the HBTU/DIPEA system an invaluable tool for scientists and professionals in peptide chemistry and drug development.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bioorganica.org.ua [bioorganica.org.ua]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Application Note: Optimized Conditions for Fmoc Deprotection of Phe-Gly Dipeptide
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Purpose: This document provides a detailed technical guide on the theory, practice, and optimization of the Nα-Fmoc deprotection step for the Phenylalanine-Glycine (Phe-Gly) dipeptide sequence. It emphasizes strategies to maximize deprotection efficiency while minimizing the critical side reaction of diketopiperazine (DKP) formation.
Introduction: The Challenge of the Dipeptide Stage
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal strategy alongside acid-labile side-chain protecting groups.[1][2] While the removal of the Fmoc group is a routine step, the dipeptide stage, particularly with sequences like Phe-Gly, presents a unique challenge: the propensity for intramolecular cyclization to form a diketopiperazine (DKP).[3][4]
This cyclization is a chain-terminating side reaction that can significantly reduce the yield of the target peptide.[3][5] The Phe-Gly sequence is susceptible because the unhindered Glycine residue and the conformational flexibility of the dipeptide backbone can facilitate the nucleophilic attack of the newly deprotected N-terminal amine of Phenylalanine onto the C-terminal ester linkage to the resin. This application note details the mechanistic considerations, optimized protocols, and analytical methods to successfully navigate the Fmoc deprotection of Phe-Gly dipeptides.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][6] The process is efficient and typically completed within minutes using a secondary amine base, most commonly piperidine.[1][7][8]
Step 1: Proton Abstraction A base, such as piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[1][2]
Step 2: β-Elimination This abstraction generates a carbanion intermediate, which is stabilized by the aromatic fluorene system. This unstable species rapidly undergoes elimination, cleaving the carbamate C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[1][2][8]
Step 3: Dibenzofulvene (DBF) Scavenging The liberated DBF is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[1][7] This scavenging step is critical to prevent DBF from reacting with the newly deprotected peptide amine, which would cause irreversible chain termination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Fmoc-Phe-Gly-OH in Peptide Fragment Condensation
Introduction: The Power of Convergent Synthesis
In the realm of peptide synthesis, the assembly of long or complex sequences presents significant challenges. While stepwise Solid-Phase Peptide Synthesis (SPPS) is a robust and widely adopted technique, its linear nature can lead to an accumulation of deletion sequences and side-products, complicating purification and reducing overall yield. Fragment condensation, a convergent strategy, offers a powerful alternative. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together.[1] The use of pre-synthesized dipeptides, such as Fmoc-Phe-Gly-OH, is a cornerstone of this strategy. It allows for the incorporation of two residues in a single coupling step, which can improve efficiency and potentially bypass problematic sequences.
However, the use of N-terminal protected dipeptides is not without its own set of challenges. The primary obstacle is the propensity of the deprotected dipeptide-resin intermediate to undergo an intramolecular cyclization, leading to the formation of a diketopiperazine (DKP) and premature cleavage from the solid support.[2] This guide provides an in-depth analysis of the mechanisms at play when using this compound and delivers field-proven protocols designed to maximize coupling efficiency while mitigating the risk of DKP formation.
The Critical Challenge: Diketopiperazine (DKP) Formation
The formation of diketopiperazine is the most significant side reaction when working with dipeptides, particularly those with a C-terminal glycine or proline residue.[2] After the Fmoc group is removed from the Phe residue of a resin-bound Phe-Gly sequence, the liberated N-terminal amine is perfectly positioned to perform a nucleophilic attack on the adjacent ester carbonyl, which links the dipeptide to the resin. This intramolecular "backbiting" reaction results in the formation of a stable six-membered ring, cyclo(Phe-Gly), cleaving the desired peptide from the resin.[3] This not only results in a loss of yield but also terminates the chain, making the synthesis of the target peptide impossible on that site.
Understanding the kinetics and mechanism of this side reaction is paramount to designing a successful fragment condensation strategy. The reaction is base-catalyzed and is particularly rapid after the deprotection step when a secondary amine like piperidine is present.[2]
Caption: Mechanism of Diketopiperazine (DKP) formation.
Strategic Mitigation of DKP Formation
Several complementary strategies can be employed to suppress DKP formation and ensure the successful incorporation of the this compound fragment.
-
Choice of Solid Support: The use of sterically hindered resins, such as those based on a 2-chlorotrityl chloride linker, can significantly inhibit the intramolecular cyclization required for DKP formation.[4] The bulky trityl group shields the ester linkage, making it less accessible to the N-terminal amine.
-
Optimized Deprotection Conditions: Standard deprotection with 20% piperidine in DMF can be aggressive and promote DKP formation.[5] Research has shown that alternative, milder deprotection cocktails can dramatically reduce this side reaction. A highly effective strategy is the use of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone (NMP).[6][7] This combination enhances Fmoc-removal kinetics while minimizing DKP formation.
-
Selection of Coupling Reagents: The choice of activating agent for the this compound fragment is critical. The goal is to achieve rapid acylation of the resin-bound amine, outcompeting the DKP side reaction. High-efficiency aminium/uronium salt-based reagents are often preferred for fragment condensations.
| Coupling Reagent Class | Example(s) | Activation Principle | Key Advantages & Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Forms an activated O-acylisourea intermediate. | Very fast and efficient, widely used for difficult couplings.[8][9] COMU is a safer, non-explosive alternative to HATU/HBTU.[8] Requires a non-nucleophilic base (e.g., DIPEA). |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester. | High coupling efficiency with low racemization risk.[9] Byproducts can sometimes be difficult to remove in solution-phase synthesis. |
| Carbodiimides | DIC / OxymaPure® or HOBt | Forms an O-acylisourea, which is trapped by the additive. | Cost-effective and reliable.[8] Generally lower racemization risk, especially for sensitive residues like Cys and His.[10] Slower than aminium salts. |
-
In Situ Neutralization & Coupling: After Fmoc deprotection and washing, the resin-bound amine is typically present as a salt. Instead of a separate neutralization step with a free base (which can promote DKP), an in situ neutralization protocol is recommended. Here, the base required for the coupling reaction (e.g., DIPEA) also serves to neutralize the amine salt immediately before acylation.
Protocols for Fragment Condensation with this compound
The following protocols are designed for a standard 0.1 mmol synthesis scale. All reagent quantities should be scaled accordingly for different synthesis scales.
Protocol 1: Solid-Phase Fragment Condensation (SPFC)
This protocol details the coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Caption: Workflow for Solid-Phase Fragment Condensation.
Materials:
-
Peptide-resin (0.1 mmol, with free N-terminal amine after deprotection)
-
This compound (0.3 mmol, 3 eq.)
-
HATU (0.29 mmol, 2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)
-
Deprotection Solution: 2% (v/v) DBU, 5% (w/v) piperazine in NMP
-
Solvents: NMP, Dichloromethane (DCM) of peptide synthesis grade
-
Reaction vessel suitable for SPPS
Methodology:
-
Resin Preparation: If starting with an Fmoc-protected peptide-resin, perform the deprotection step first. Swell the resin in NMP for at least 30 minutes.
-
Fmoc Deprotection:
-
Fragment Activation:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal volume of NMP (approx. 2 mL).
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution may change color.[11]
-
-
Coupling:
-
Immediately add the activated fragment solution to the deprotected peptide-resin.
-
Ensure the resin is fully suspended and agitate the mixture at room temperature for 2 to 4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with NMP (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads.[9] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a freshly activated fragment solution.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol details the coupling of this compound to a C-terminally protected peptide fragment in solution.
Materials:
-
C-terminally protected peptide fragment (e.g., as a methyl or benzyl ester) with a free N-terminal amine (0.1 mmol, 1 eq.)
-
This compound (0.11 mmol, 1.1 eq.)
-
COMU (0.11 mmol, 1.1 eq.)
-
DIPEA (0.22 mmol, 2.2 eq.)
-
Solvents: DMF, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Aqueous solutions for workup: 5% citric acid, 5% sodium bicarbonate, brine
Methodology:
-
Reactant Dissolution:
-
Dissolve the C-terminally protected peptide fragment (1 eq.) and this compound (1.1 eq.) in DMF (2-3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add COMU (1.1 eq.) and DIPEA (2.2 eq.) to the stirred solution.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting peptide fragment.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 5% aqueous citric acid (2 times), 5% aqueous sodium bicarbonate (2 times), and finally with brine (1 time). This removes excess reagents, base, and unreacted acidic fragment.
-
-
Isolation and Purification:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure, protected peptide fragment.
-
Conclusion
The successful use of this compound in fragment condensation is a powerful technique for efficient peptide synthesis. The primary challenge, diketopiperazine formation, can be effectively managed through a rational and multi-faceted approach. By selecting sterically hindering resins, employing optimized DBU/piperazine deprotection cocktails, and using high-efficiency coupling reagents like HATU or COMU, researchers can confidently incorporate this dipeptide fragment, minimizing side reactions and maximizing the yield of the target peptide. The protocols provided herein offer a robust framework for both solid-phase and solution-phase applications, empowering scientists in drug development and biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Phe-Gly-OH in Drug Discovery and Development
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications and implementation of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-glycine (Fmoc-Phe-Gly-OH). As a pre-formed dipeptide building block, this compound offers distinct advantages in solid-phase peptide synthesis (SPPS), particularly in the construction of complex therapeutic peptides, peptidomimetics, and advanced drug delivery systems. We present detailed protocols for its efficient incorporation into peptide sequences, explore its role in designing enzyme-cleavable linkers for targeted drug release, and discuss its utility in synthesizing bioactive peptides. This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies required for the successful application of this versatile reagent.
Introduction: The Strategic Value of Fmoc-Dipeptides in Peptide Synthesis
The paradigm of solid-phase peptide synthesis (SPPS) has been revolutionized by the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, which offers mild deprotection conditions compatible with a wide array of sensitive moieties.[1] While the stepwise addition of single Fmoc-protected amino acids is the conventional approach, the use of pre-formed Fmoc-protected dipeptides, such as this compound, has emerged as a powerful tactic to overcome common synthetic challenges.[2]
The primary advantages of incorporating Fmoc-dipeptides include:
-
Mitigation of Aggregation: Difficult sequences, particularly those prone to forming β-sheet structures, can lead to incomplete coupling reactions and deletions. Introducing a dipeptide in a single coupling step can disrupt these secondary structures, enhancing synthetic efficiency and improving the purity of the crude product.[2]
-
Suppression of Side Reactions: Stepwise synthesis can sometimes lead to side reactions like diketopiperazine formation, especially at the dipeptide stage. Coupling a pre-formed dipeptide circumvents this issue.
-
Increased Efficiency: A single coupling and deprotection cycle for two residues can significantly shorten the overall synthesis time for long peptides.
This compound, with its unique combination of an aromatic, hydrophobic residue (Phenylalanine) and a small, flexible residue (Glycine), is a particularly valuable building block in the design of innovative therapeutics.[3]
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₅ | [4] |
| Molecular Weight | 444.49 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Storage Conditions | Store at 0 - 8 °C, keep dry | [3][5] |
| Solubility | Soluble in DMF, NMP | [6] |
Core Applications in Drug Discovery
The Phe-Gly motif is not merely a structural element but is frequently found in bioactive peptides and serves as a recognition site for specific enzymes. This makes this compound a strategic building block for several drug discovery applications.
Synthesis of Bioactive Peptides and Peptidomimetics
The Phenylalanine-Glycine sequence is a recurring motif in various classes of bioactive peptides, including antimicrobial and anticancer peptides.[7]
-
Antimicrobial Peptides (AMPs): The hydrophobicity imparted by Phenylalanine is crucial for membrane interaction, while Glycine provides conformational flexibility, allowing the peptide to adopt structures necessary for disrupting microbial membranes.[7][8] The Antimicrobial Peptide Database (APD) lists numerous peptides containing Phe and Gly residues, highlighting their importance in innate immunity.[9][10]
-
Anticancer Peptides: Phenylalanine's aromatic side chain can facilitate higher affinity binding to cancer cell membranes.[7] Glycine-rich peptides have also been noted for their potential to stimulate anti-tumor activity.[7]
-
Enzyme Inhibitors: The defined structure of the Phe-Gly dipeptide makes it an excellent scaffold for designing inhibitors that target the active sites of enzymes, where the phenyl group can engage in hydrophobic or π-π stacking interactions.[11]
Design of Enzyme-Cleavable Linkers for Drug Conjugates
A sophisticated application of this compound is in the construction of enzyme-labile linkers for Antibody-Drug Conjugates (ADCs) and other targeted delivery systems. The linker's role is to remain stable in systemic circulation and to release the cytotoxic payload specifically within the target cell, often in the lysosomal compartment where proteases like cathepsins are active.
The Phe-Gly bond can be a substrate for several proteases that are often upregulated in the tumor microenvironment or within cancer cells.
-
Cathepsin B: This lysosomal cysteine protease is a key enzyme in designing cleavable ADC linkers. Proteomic studies have shown that Cathepsin B has a strong preference for Glycine at the P1 position and aromatic residues, such as Phenylalanine, at the P2 position of the cleavage site.[6][12] This makes the Phe-Gly sequence an ideal recognition motif for Cathepsin B-mediated cleavage.
-
Cathepsin L: While Cathepsin L is known to cleave Gly-Gly bonds, its specificity is often influenced by flanking hydrophobic and aromatic residues, suggesting that Phe-Gly containing sequences can also serve as potential substrates.[1][13]
-
Matrix Metalloproteinases (MMPs): Certain MMPs, which are key enzymes in extracellular matrix remodeling and are often overexpressed in tumors, show a preference for hydrophobic residues at the P1' position (the residue C-terminal to the scissile bond).[14][15] A linker designed with Gly at P1 and Phe at P1' could be susceptible to MMP-mediated cleavage in the tumor stroma.
The diagram below illustrates the conceptual workflow for an ADC utilizing a Phe-Gly linker.
Caption: Workflow of an ADC with a Phe-Gly cleavable linker.
Experimental Protocols
The following protocols provide a framework for the efficient incorporation of this compound using both manual and automated SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and synthesizer.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin (pre-swollen in DMF, with N-terminal Fmoc group removed)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit (for monitoring coupling completion)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the growing peptide chain on the solid support has been completely removed (confirmed by a positive Kaiser test).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU/HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring a rapid and efficient coupling reaction upon addition to the resin.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Note: Dipeptide couplings can sometimes be slower than single amino acid couplings. A longer reaction time is a prudent starting point.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (yellow/colorless beads) indicates complete coupling.
-
Troubleshooting: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, drain the reaction solution, wash the resin with DMF, and perform a second coupling (double coupling) with a freshly prepared activated solution of this compound (2.0 eq.) for another 1-2 hours.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next Fmoc-deprotection step to continue the peptide chain elongation.
-
Automated Peptide Synthesis Protocol
This protocol provides a general guideline for incorporating this compound using an automated peptide synthesizer.
Synthesizer Setup:
-
Dissolve this compound in DMF or NMP to the standard concentration used for other amino acids on your synthesizer.
-
Ensure fresh solutions of coupling reagents (e.g., HBTU/HATU), activator base (DIPEA), and deprotection reagent (20% piperidine/DMF) are loaded.
Programming the Synthesis Cycle:
-
Dipeptide Identification: Program the synthesizer to recognize this compound as a single building block. Most modern synthesizers allow for the definition of custom or dipeptide monomers. The synthesizer will deliver the full molecular weight of the dipeptide but will only advance the sequence by two residues (Glycine, then Phenylalanine).
-
Coupling Method:
-
Select a standard HBTU or HATU activation method.
-
Crucial Step: Extend the coupling time for the this compound step. A standard single amino acid coupling might be 30-45 minutes; for a dipeptide, program a coupling time of at least 90-120 minutes to ensure completion.[16]
-
Consider programming an optional "double coupling" cycle for this specific step, especially if the downstream sequence is known to be difficult.
-
-
Post-Coupling: Standard washing and deprotection cycles can be used following the dipeptide incorporation.
The workflow for incorporating a dipeptide in an automated synthesizer is visualized below.
Caption: Automated SPPS cycle for this compound incorporation.
Conclusion
This compound is a high-value chemical tool for the advanced synthesis of peptides and their conjugates. Its ability to streamline the synthesis of challenging sequences and its direct applicability to the design of sophisticated drug delivery systems make it an essential reagent for modern drug discovery. The Phe-Gly motif, recognized by key proteases such as Cathepsin B, provides a rational basis for the design of targeted therapeutics with controlled release mechanisms. By leveraging the protocols and insights provided in this guide, researchers can effectively integrate this compound into their workflows to accelerate the development of next-generation peptide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimicrobial peptide database provides a platform for decoding the design principles of naturally occurring antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. APD: the Antimicrobial Peptide Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rat brain cathepsin L: characterization and differentiation from cathepsin B utilizing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteases: Underutilized targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: The Use of Fmoc-Phe-Gly-OH in Creating Peptide-Based Biomaterials
Introduction: The Architectural Elegance of Fmoc-Phe-Gly-OH
In the landscape of biomaterials, the quest for simple, versatile, and biocompatible building blocks is paramount. Nα-Fmoc-L-phenylalanyl-glycine (this compound) has emerged as a distinguished dipeptide derivative, pivotal in the bottom-up fabrication of functional supramolecular structures.[1][2] Its architecture, comprising the bulky, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group linked to a simple dipeptide (Phe-Gly), provides a perfect balance of hydrophobicity and hydrophilicity, enabling it to undergo spontaneous self-assembly in aqueous environments.[1][3]
This process of self-assembly, driven by a symphony of non-covalent interactions, results in the formation of nanofibrous networks that can entrap vast amounts of water to form hydrogels.[4][5] These hydrogels are not mere passive scaffolds; they are dynamic systems with tunable mechanical properties and the capacity to serve as depots for the sustained release of therapeutics or as three-dimensional mimics of the extracellular matrix (ECM) for cell culture.[4][6][7] This document provides an in-depth guide to the principles and protocols governing the use of this compound, empowering researchers to harness its potential in drug delivery and tissue engineering.
Physicochemical Properties of this compound
A thorough understanding of the material's fundamental properties is the first step toward reproducible and reliable experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₅ | [1][8] |
| Molecular Weight | 444.49 g/mol | [1][8] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| CAS Number | 169624-67-3 | [1][8] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
The Core Principle: Mechanism of Self-Assembly and Hydrogelation
The transformation of individual this compound molecules from a soluble state into a macroscopic, self-supporting hydrogel is a fascinating example of molecular self-organization. This process is not driven by strong covalent bonds but by a delicate interplay of weaker, non-covalent forces. The causality behind this phenomenon lies in the molecule's amphiphilic nature.
-
π-π Stacking: The aromatic fluorenyl (Fmoc) and phenyl (Phe) rings are electron-rich systems. In an aqueous environment, they tend to stack on top of each other to minimize contact with water, much like magnets snapping together. This is a primary driving force for the initial aggregation and formation of the fibril core.[3][6][9]
-
Hydrogen Bonding: The peptide backbone, with its amide (-CONH-) and carboxylic acid (-COOH) groups, forms directional hydrogen bonds. These interactions act as a molecular "glue," providing specificity and stability to the growing nanofibers, often leading to the formation of β-sheet-like structures.[3][9][10]
-
Hydrophobic Interactions: The non-polar phenylalanine side chain further contributes to the hydrophobic collapse that initiates assembly, shielding these groups from the aqueous solvent.[3][5][9]
Collectively, these interactions guide the dipeptide molecules to assemble into long, high-aspect-ratio nanofibers. As these fibers grow and elongate, they physically entangle, forming a complex, porous 3D network that immobilizes water molecules, resulting in the formation of a hydrogel.
Application I: Supramolecular Hydrogel Formation & Characterization
The most direct application of this compound is its use as a low-molecular-weight gelator (LMWG). The "solvent switch" method is a robust and widely used technique to induce gelation reliably.[6][11]
Protocol 1.1: Hydrogel Formation via Solvent Switch
Causality: This protocol works by first dissolving the amphiphilic peptide in a water-miscible organic solvent where it is fully solvated. The rapid introduction of an aqueous buffer (the "switch") drastically changes the solvent polarity, making the hydrophobic Fmoc and Phe groups insoluble. This thermodynamic instability drives the rapid self-assembly into nanofibers to minimize their exposure to water, leading to gelation.
Materials:
-
This compound
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or cell culture medium
-
Sterile vials or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in the organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50-100 mg/mL). Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Initiate Gelation: In a sterile vial, add the appropriate volume of the aqueous buffer.
-
Trigger the Switch: Carefully add the required volume of the peptide stock solution to the aqueous buffer to achieve the desired final concentration (typically 0.5 - 2.0 wt%). For example, to make 1 mL of a 1 wt% (10 mg/mL) hydrogel, add 100 µL of a 100 mg/mL stock solution to 900 µL of PBS.
-
Homogenize: Gently vortex the mixture for 5-10 seconds to ensure homogeneity. Avoid vigorous shaking, which can disrupt the formation of long nanofibers.
-
Incubate: Allow the vial to stand undisturbed at room temperature. Gelation should be observable within minutes to an hour, depending on the concentration and specific conditions.
Protocol 1.2: Fundamental Characterization of Hydrogels
Validating the formation and properties of the hydrogel is a critical step. These methods provide a self-validating system for the protocol.
1. Visual Inspection (Inversion Test):
-
Procedure: Once gelation appears complete, simply invert the vial.[6]
-
Positive Result: A stable, self-supporting hydrogel will remain at the bottom of the vial and not flow under gravity. This confirms the formation of a macroscopic network.
2. Rheological Analysis:
-
Purpose: Rheology provides quantitative data on the mechanical stiffness of the hydrogel.[12] The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component.
-
Procedure:
-
Carefully transfer the formed hydrogel onto the lower plate of a rheometer equipped with a parallel plate geometry.
-
Lower the upper plate to a defined gap (e.g., 1 mm) and trim any excess gel.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a low, constant strain (e.g., 0.5%) within the linear viscoelastic region.
-
-
Positive Result: For a true gel, the storage modulus (G') will be significantly higher (typically at least one order of magnitude) than the loss modulus (G''), and both moduli will show little dependence on frequency.
3. Electron Microscopy (SEM/TEM):
-
Purpose: To directly visualize the underlying nanofibrous architecture of the hydrogel network.[13]
-
Procedure (for SEM):
-
The hydrogel is flash-frozen or chemically fixed.
-
The water is removed via lyophilization (freeze-drying).
-
The dried scaffold (aerogel) is mounted and sputter-coated with a conductive metal (e.g., gold or platinum).
-
The sample is imaged using a scanning electron microscope.
-
-
Expected Result: Images should reveal a porous network of entangled nanofibers, confirming the self-assembly mechanism.
| Property | Typical Value Range | Significance |
| Final Concentration | 0.5 - 2.0 wt% | Determines gel stiffness and pore size |
| Storage Modulus (G') | 100 - 10,000 Pa | Quantifies the elastic strength of the gel |
| Loss Modulus (G'') | 10 - 1,000 Pa | Quantifies the viscous nature of the gel |
| G' / G'' Ratio | > 10 | Confirms dominant solid-like behavior |
Application II: Encapsulation and Controlled Release of Therapeutics
The nanofibrous mesh of the hydrogel acts as a physical barrier to the diffusion of entrapped molecules, making it an excellent candidate for sustained drug delivery.[13][14][15]
Protocol 2.1: Encapsulation of a Hydrophobic Drug
Causality: A hydrophobic drug, which has poor solubility in water, will preferentially associate with the hydrophobic domains of the self-assembling nanofibers (the Fmoc and Phe groups). By co-dissolving the drug with the peptide in the organic phase before the solvent switch, the drug becomes physically entrapped within the collapsing and entangling network during gelation.
Materials:
-
This compound
-
Model hydrophobic drug (e.g., Doxorubicin, Indomethacin)[6][9]
-
DMSO, PBS (pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Co-Solution: Prepare a stock solution of this compound in DMSO as described in Protocol 1.1. In the same stock solution, dissolve the hydrophobic drug to the desired concentration. Ensure both components are fully dissolved.
-
Initiate Gelation: Add the drug/peptide co-solution to PBS (pH 7.4) to trigger gelation, following steps 3-5 from Protocol 1.1. The final concentrations of both the peptide and the drug should be calculated based on the desired loading.
-
Verification: The resulting hydrogel should be uniformly colored if a colored drug (like Doxorubicin) is used, indicating successful encapsulation.
Protocol 2.2: In Vitro Drug Release Study
Causality: This protocol simulates the release of a drug from the hydrogel depot into a surrounding physiological fluid. A dialysis membrane with a specific molecular weight cut-off (MWCO) is used. The membrane allows the small drug molecules that are released from the gel to pass into the external buffer but retains the large nanofibers of the gel itself. By sampling the external buffer over time, one can quantify the rate of drug release.[6][14]
Materials:
-
Drug-loaded hydrogel
-
Release Medium: PBS (pH 7.4), pre-warmed to 37°C
-
Dialysis membrane (select MWCO greater than the drug's MW but much less than an aggregated peptide)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC system for drug quantification
Procedure:
-
Sample Preparation: Carefully place a known mass or volume of the drug-loaded hydrogel into a dialysis bag and seal it securely.
-
Initiate Release: Immerse the sealed dialysis bag into a known volume of pre-warmed release medium in a sealed container (e.g., a 50 mL conical tube).
-
Incubation: Place the container in a shaking incubator set to 37°C with gentle agitation (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintain Sink Conditions: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium. This is crucial to maintain "sink conditions," ensuring the concentration gradient continues to drive release.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gel did not form or is very weak | - Peptide concentration is too low.- pH of the aqueous buffer is outside the optimal range (typically ~7-8).- Insufficient mixing or overly vigorous shaking. | - Increase the final weight percentage of this compound.- Verify the pH of your buffer. Adjust if necessary.- Ensure gentle but thorough mixing after the solvent switch. |
| Precipitate forms instead of a gel | - Peptide concentration is too high.- The organic solvent was not fully miscible or added too slowly. | - Reduce the final peptide concentration.- Ensure rapid addition of the stock solution to the buffer with immediate gentle mixing. |
| Inconsistent rheological data | - Gel slippage on the rheometer plate.- Sample was not loaded properly (air bubbles, uneven surface).- Measurement was outside the linear viscoelastic region. | - Use serrated or sand-blasted plates for better grip.- Ensure the gel completely fills the gap without bubbles. Allow it to equilibrate for 5 min before measurement.- Perform a strain sweep first to determine the linear viscoelastic region. |
| Rapid "burst release" of the drug | - Drug is weakly associated with the fibers and is mostly in the water phase.- The hydrogel network is too porous. | - Ensure the drug has sufficient hydrophobicity to interact with the fibers.- Increase the peptide concentration to create a denser, less porous network. |
Conclusion and Future Perspectives
This compound stands out as a remarkably simple yet powerful molecular building block for the creation of advanced biomaterials. Its inherent ability to self-assemble into well-defined nanofibrous hydrogels under physiological conditions provides a versatile platform for a range of biomedical applications. The protocols detailed herein offer a robust framework for synthesizing, characterizing, and utilizing these materials for controlled drug delivery and 3D cell culture.
The future of this technology lies in its functionalization. The rational design of Fmoc-dipeptide analogues, incorporating specific bioactive motifs (e.g., cell-adhesion sequences like RGD) or stimuli-responsive groups, will lead to the development of "smart" biomaterials that can interact with and respond to their biological environment in a more dynamic and targeted manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. This compound | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Phe-Gly-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete coupling of the dipeptide Fmoc-Phe-Gly-OH. Incomplete coupling at this stage can lead to the formation of deletion sequences, significantly impacting the purity and yield of your final peptide product. This resource provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: I'm observing a positive Kaiser test after the coupling of this compound. What are the primary reasons for this incomplete reaction?
A positive Kaiser test, which detects free primary amines, is a clear indicator of incomplete coupling.[1] The challenges with this compound coupling, while seemingly straightforward, can stem from several underlying factors:
-
Steric Hindrance: While Glycine itself is not sterically demanding, the preceding Phenylalanine residue, with its bulky phenyl side chain, can create a sterically hindered environment. This can physically obstruct the approach of the activated dipeptide to the N-terminus of the growing peptide chain on the solid support.[2][3]
-
Diketopiperazine Formation: This is a notorious side reaction, particularly at the dipeptide stage in Fmoc-based SPPS.[4] After the deprotection of the second amino acid (in this case, Glycine attached to the resin), the liberated N-terminal amine can attack the ester linkage connecting the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable diketopiperazine ring and leaving unreacted sites on the resin.
-
Peptide Aggregation: As the peptide chain elongates, it can begin to form secondary structures, such as β-sheets, through intermolecular hydrogen bonding.[5][6] This aggregation can cause the peptide-resin matrix to collapse, preventing efficient solvation and hindering the access of reagents to the reactive sites.[7] Sequences rich in hydrophobic amino acids like Phenylalanine are particularly prone to this phenomenon.[6]
-
Suboptimal Activation or Coupling Reagents: The choice of coupling reagent and activation method is critical. Standard carbodiimide-based reagents may not be sufficiently reactive to overcome the steric hindrance or drive the reaction to completion in a timely manner, especially in difficult sequences.[3]
Q2: How can I definitively diagnose the cause of the incomplete coupling?
A systematic approach is key to pinpointing the root cause:
-
Confirm with a Reliable Amine Test: The Kaiser test is a sensitive method for detecting primary amines.[8] However, for couplings involving secondary amines (like Proline), alternative tests like the chloranil or isatin test are more reliable.[1] A persistently strong positive result after a standard coupling time points towards a significant issue.
-
Analyze a Test Cleavage: If you suspect incomplete coupling, cleaving a small amount of the peptide from the resin and analyzing the crude product by HPLC and Mass Spectrometry is highly informative. The presence of a significant peak corresponding to the (n-1) deletion sequence is direct evidence of a failed coupling step.
-
Monitor Resin Swelling: A noticeable decrease in the resin bed volume or poor swelling in the synthesis solvent can be an indicator of on-resin aggregation.[7]
Troubleshooting Workflow
When faced with an incomplete this compound coupling, a logical progression of troubleshooting steps can efficiently resolve the issue.
Caption: A systematic workflow for troubleshooting incomplete this compound coupling.
In-Depth Solutions and Protocols
Strategy 1: Optimizing the Coupling Reaction
For mildly difficult couplings, adjusting the reaction conditions is often sufficient.
-
Double Coupling: This is the most straightforward approach to drive the reaction to completion.[3][9] After the initial coupling, the resin is thoroughly washed and then re-subjected to the coupling reaction with a fresh solution of activated this compound.
-
Switching to a More Potent Coupling Reagent: If double coupling is insufficient, upgrading your coupling reagent is the next logical step. Uronium/aminium salt-based reagents are generally more effective than carbodiimides for sterically hindered couplings.[10][11]
| Coupling Reagent | Class | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, but can be slow for difficult couplings.[12] |
| HBTU/DIPEA | Uronium/Aminium Salt | High | A widely used and effective reagent for many challenging couplings.[2] |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Highly efficient for sterically hindered amino acids, often considered one of the most powerful reagents.[10][13] |
| COMU | Uronium/Aminium Salt | Very High | Offers coupling efficiencies comparable to HATU and is not based on potentially explosive triazole derivatives.[14] |
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[15][16] If the test remains positive, a second coupling may be necessary.
Strategy 2: Disrupting Peptide Aggregation
For sequences prone to aggregation, modifying the synthesis environment is crucial.
-
Chaotropic Salt Washes: Incorporating a wash step with a chaotropic salt solution, such as 0.8 M LiCl in DMF, can help to disrupt the secondary structures formed by the aggregating peptide chains.[7] This wash should be performed immediately before the coupling step, followed by extensive DMF washes to remove the salt.
-
"Magic" Mixtures: The use of solvent mixtures, such as NMP/DMSO or the inclusion of ethylene carbonate, can improve the solvation of the growing peptide chain and disrupt aggregation.
-
Backbone Protection: For severely problematic sequences, the introduction of a backbone-protecting group can be highly effective. Pseudoproline dipeptides and Dmb-dipeptides are designed to disrupt the hydrogen bonding patterns that lead to β-sheet formation.[6] For a Phe-Gly sequence, the use of a commercially available Fmoc-Phe-Ψ(H,H)pro-OH pseudoproline dipeptide in place of the standard dipeptide can be a powerful solution.
Protocol 2: Standard Kaiser Test
-
Reagent Preparation:
-
Reagent A: Dissolve 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: Dissolve 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL of pyridine.
-
-
Procedure:
-
Interpretation:
-
Blue/Purple beads and solution: Incomplete coupling (free primary amines present).[1]
-
Yellow/Colorless beads and solution: Complete coupling.
-
Strategy 3: Capping Unreacted Chains
If, after employing the above strategies, a small fraction of unreacted amines remains, it is often preferable to cap these chains to prevent the formation of deletion sequences. This is achieved by acetylating the unreacted N-termini with a reagent like acetic anhydride. This ensures that the final crude product contains the target peptide and easily separable, shorter, capped peptides.
Concluding Remarks
The incomplete coupling of this compound is a common, yet manageable, challenge in SPPS. By systematically evaluating the potential causes—from steric hindrance and diketopiperazine formation to peptide aggregation—and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve coupling efficiency, leading to higher purity and yield of the desired peptide. The key to success lies in careful monitoring of the reaction progress and the proactive implementation of more advanced techniques when standard protocols prove insufficient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Preventing Aggregation During Fm-Phe-Gly-OH Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aggregation during the synthesis of Fmoc-Phe-Gly-OH. As a dipeptide sequence containing a hydrophobic residue (Phenylalanine), it presents a classic case of early-onset aggregation that can significantly impede reaction kinetics, leading to incomplete couplings and challenging purifications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these synthetic hurdles.
Understanding the Core Problem: The Onset of Aggregation
Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can result in the formation of stable secondary structures, most notably β-sheets.[1][2] Once formed, these aggregates can physically block reactive sites, leading to incomplete deprotection and coupling steps. The consequence is a crude product containing a complex mixture of deletion sequences, which are often difficult to separate from the target peptide.[1][3]
The this compound sequence is particularly susceptible to aggregation due to the hydrophobic and aromatic nature of the Phenylalanine side chain, which can promote π-π stacking and hydrophobic interactions.[1] While aggregation is often considered a problem for longer peptides, it can manifest even at the dipeptide stage, especially on standard polystyrene resins.[4]
Visualizing the Aggregation Cascade
Caption: The cascade of events leading from linear peptide chains to aggregation and subsequent synthetic failure.
Troubleshooting Guide: A-Driven Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during the synthesis of this compound.
Question 1: My resin is shrinking and not swelling properly after the first coupling. What's happening?
Answer: Poor resin swelling is a classic indicator of on-resin aggregation.[1][2] The peptide chains are collapsing and associating with each other, preventing the solvent from penetrating the resin beads effectively. This is a critical early warning sign that subsequent reaction steps will be inefficient.
Immediate Actions:
-
Solvent Change: Switch from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents. N-Methyl-2-pyrrolidone (NMP) is an excellent first choice. A mixture of 25% Dimethyl sulfoxide (DMSO) in DMF can also be effective.
-
Sonication: Gently sonicate the reaction vessel for short periods (e.g., 5-10 minutes) during the washing and coupling steps. The mechanical energy can help to break up nascent aggregates.[4]
-
Chaotropic Salts: Before the next coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[1] These salts disrupt the hydrogen-bonding networks that hold the aggregates together. Crucially, you must wash the resin thoroughly with DMF (at least 5 times) after the salt wash to prevent interference with the coupling chemistry. [1]
Question 2: The Kaiser test is positive after a prolonged coupling time for Fmoc-Phe-OH. Should I just double couple?
Answer: While a double coupling is a common response to a positive Kaiser test, in the case of aggregation, it may not be effective. The free amines indicated by the test are likely sterically hindered by the aggregated peptide chains, and simply adding more activated amino acid may not be sufficient to drive the reaction to completion.
Strategic Interventions:
-
Elevated Temperature: Perform the coupling at a higher temperature, typically between 50°C and 75°C.[5] Increased thermal energy can disrupt the hydrogen bonds responsible for aggregation and improve reaction kinetics.[5] If using a microwave peptide synthesizer, this is a highly effective strategy.[6]
-
More Potent Coupling Reagents: Switch to a more reactive coupling reagent. While HBTU is a workhorse, HATU is often more effective in overcoming steric hindrance and driving difficult couplings to completion.[7] PyBOP® is another strong alternative.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Key Features | Considerations |
| DCC/DIC | Economical and effective for liquid-phase synthesis. | Byproduct (DCU) is insoluble, making it less suitable for SPPS.[7] |
| HBTU/TBTU | Widely used, high coupling efficiency. | Can cause guanidinylation of the N-terminus if not pre-activated.[4] |
| HATU | Highly reactive, excellent for sterically hindered couplings.[7] | More expensive than HBTU. Requires a non-nucleophilic base like DIPEA. |
| PyBOP®/PyBrOP® | Strong activating agents, particularly for difficult sequences. | Can be more prone to racemization in sensitive residues. |
Question 3: My synthesis of this compound seems to proceed, but the final crude product is very impure. How can I proactively prevent this?
Answer: This is a common outcome when low levels of aggregation are present throughout the synthesis. While not severe enough to cause complete failure at each step, it consistently leads to the formation of deletion sequences that co-elute with the desired product during HPLC purification.[6] A proactive approach is the most effective strategy.
Proactive Strategies:
-
Backbone Protection: The most robust method to prevent aggregation is to introduce a temporary protecting group on the backbone amide nitrogen. This physically blocks the hydrogen bond formation that is essential for β-sheet structures.[5]
-
Resin Selection:
-
Low-Loading Resin: Using a resin with a lower substitution level reduces the proximity of peptide chains, thereby decreasing the likelihood of inter-chain aggregation.[4]
-
PEG Resins: Resins like NovaPEG or TentaGel have better swelling properties in a wider range of solvents and can help to solvate the growing peptide chain more effectively, disrupting aggregation.[4]
-
Experimental Protocol: Incorporation of a Dmb-Protected Dipeptide
This protocol outlines the use of a pre-formed Fmoc-Phe-(Dmb)Gly-OH dipeptide to circumvent aggregation.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If starting from a pre-loaded resin, perform the standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-(Dmb)Gly-OH (1.5 equivalents), HATU (1.45 equivalents), and HOBt (1.5 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
-
Washing and Confirmation: Wash the resin with DMF and perform a Kaiser test to confirm the absence of free amines.
-
Chain Elongation: Proceed with the standard Fmoc SPPS cycles for any subsequent amino acids. The Dmb group will be removed during the final cleavage from the resin with TFA.
Caption: Workflow for coupling a Dmb-protected dipeptide to prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: Can I use a pseudoproline dipeptide for the Phe-Gly sequence? A1: Pseudoproline dipeptides are an excellent strategy for disrupting aggregation, but they are derived from Serine, Threonine, or Cysteine residues.[4][8] Since the Phe-Gly sequence does not contain one of these residues, a pseudoproline dipeptide cannot be directly applied here. The analogous strategy for a Gly-containing sequence is the use of a Dmb/Hmb-protected amino acid.[9]
Q2: Will using "Magic Mixture" solvents help with this compound synthesis? A2: Yes, the so-called "magic mixture," often a combination of DCM, DMF, and NMP (1:1:1), can be effective in improving the synthesis of hydrophobic peptides by enhancing the solvation of the peptide-resin complex.[5] This is a good strategy to try if you are observing signs of aggregation.
Q3: Is Boc-chemistry less prone to this type of aggregation? A3: Generally, Boc-based SPPS can sometimes show better results for "difficult sequences."[10] This is partly because the repeated treatments with Trifluoroacetic Acid (TFA) for Boc deprotection can help to disrupt aggregates.[11] However, Fmoc-chemistry is often preferred for its milder conditions and orthogonality. The strategies outlined in this guide are designed to make the Fmoc-based synthesis of sequences like this compound successful.
Q4: My crude peptide is difficult to purify. Could this be related to on-resin aggregation? A4: Absolutely. Aggregation during SPPS is a leading cause of difficult purifications. It results in the formation of deletion sequences that are very similar in structure and hydrophobicity to the target peptide, making them challenging to resolve by reverse-phase HPLC.[6] By improving the on-resin synthesis and minimizing aggregation, you will obtain a purer crude product that is significantly easier to purify.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Fmoc-Phe-Gly-OH Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial coupling step of Fmoc-Phe-Gly-OH. In the following sections, we will address common challenges, provide in-depth, field-proven solutions, and explain the scientific principles behind our recommendations to ensure your synthesis is both efficient and successful.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the this compound coupling reaction.
Q1: My Kaiser test is positive after the initial this compound coupling. What is the most immediate and effective next step?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin-bound glycine, signifying an incomplete coupling reaction.[1] The most immediate and widely practiced solution is to perform a "double coupling."[2][3][4][5] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound. This second reaction helps to drive the coupling to completion, especially if the initial inefficiency was due to minor steric hindrance or localized concentration issues.
Q2: What causes the this compound coupling to be slow or incomplete?
Several factors can impede this specific coupling:
-
Steric Hindrance: While Glycine itself is not sterically hindered, the bulky Fmoc-protecting group on the Phenylalanine can slow down reaction kinetics.[5]
-
Peptide Aggregation: The growing Phe-Gly dipeptide, with its hydrophobic Phenylalanine residue, can begin to aggregate on the solid support. This interchain hydrogen bonding can physically block reactive sites, preventing further coupling.[1][6][7]
-
Suboptimal Reagent Activation/Concentration: Insufficient activation of the Fmoc-Phe-OH carboxylic acid or low reagent concentrations can lead to an incomplete reaction.[3][4]
-
Poor Resin Swelling: The solid support must be adequately swollen to ensure all reactive sites are accessible.[5][8] Inadequate swelling in the chosen solvent is a common cause of poor coupling efficiency.
Q3: Which coupling reagent is best suited for the this compound step?
For routine and non-challenging syntheses, a cost-effective combination like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-Hydroxybenzotriazole (HOBt) can be effective.[9] However, for this potentially "difficult coupling," more potent aminium/uronium or phosphonium salt-based reagents are often recommended to ensure high efficiency and faster reaction times.[9][10] Reagents like HBTU, HATU, and HCTU are known for their high reactivity and are particularly effective for sterically hindered or challenging couplings.[9][11] HATU and HCTU, which are based on the HOAt additive, generally show very low levels of racemization.[9]
Q4: Can I simply extend the reaction time instead of performing a double coupling?
Extending the coupling time is a valid strategy, particularly in room temperature synthesis, and can be an alternative to double coupling to conserve expensive reagents.[2] However, there is a point of diminishing returns. The activated amino acid ester has a finite half-life in solution and will hydrolyze over time.[12][13] Leaving a reaction for an excessively long period (e.g., overnight) may not be beneficial if the majority of the activated ester has already degraded.[12] For a typical coupling with a reagent like PyBOP, a reaction time of 1-1.5 hours is often sufficient, as the active ester may be gone after this period.[12] Monitoring the reaction at intervals with the Kaiser test is the best approach to determine the optimal time.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving issues encountered during the this compound coupling.
Issue 1: Persistently Positive Kaiser Test After Double Coupling
If the Kaiser test remains positive after a second coupling attempt, this indicates a more significant underlying problem.
Potential Causes & Solutions:
-
Severe Peptide Aggregation: The hydrophobic nature of Phenylalanine can initiate on-resin aggregation.
-
Solution 1: Solvent Disruption. Switch from standard DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), which is often superior for difficult couplings due to its enhanced solvating properties.[14][15] Alternatively, a mixture containing Dimethyl sulfoxide (DMSO) can be highly effective at disrupting secondary structures.[6][14]
-
Solution 2: Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[5]
-
-
Steric Hindrance & Inaccessible Sites: The structure of the growing peptide on the resin may be physically blocking the free amine of the glycine.
-
Solution 1: Elevated Temperature. Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate and disrupt nascent aggregation.[5] Caution must be exercised to avoid potential side reactions or racemization with prolonged heating.[16]
-
Solution 2: Capping. To prevent the formation of deletion peptides (sequences missing the Phe residue), it is crucial to "cap" the unreacted glycine amines.[1][6] This is achieved by treating the resin with acetic anhydride and a base like DIPEA or pyridine. This permanently blocks the unreacted sites from participating in subsequent coupling steps.
-
Issue 2: Low Yield or Purity of Final Peptide After Cleavage
Even if the Kaiser test was negative, you may find issues in the final product, suggesting subtle inefficiencies during the Phe-Gly coupling.
Potential Causes & Solutions:
-
Low-Level Incomplete Coupling: The Kaiser test is qualitative and may not detect very low levels of unreacted amines.[16] Over the course of the synthesis, this can lead to a significant accumulation of deletion sequences.
-
Solution 1: Prophylactic Double Coupling. For sequences known to be difficult, or as a general best practice to enhance purity, employing a double coupling strategy for the this compound step is recommended.[2][3][12]
-
Solution 2: Optimize Reagent Concentration. Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of molecular interaction and drive the reaction to completion, which is especially beneficial for longer peptides.[3]
-
-
Racemization: Phenylalanine can undergo epimerization under harsh or prolonged basic conditions, leading to diastereomeric impurities.
-
Solution: Optimize Activation. Avoid prolonged pre-activation times.[8] Use of additives like HOBt or OxymaPure is crucial for suppressing racemization, especially when using carbodiimide reagents like DIC.[11] Uronium salt reagents based on HOAt, such as HATU, are particularly effective at minimizing this side reaction.[9]
-
Data Summary & Reagent Comparison
Choosing the right coupling reagent is critical. The following table summarizes the performance of common reagents for this type of coupling.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >90 | Low-Medium |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low-Medium |
| (Data synthesized from multiple sources, including BenchChem[9]. Actual results will vary based on specific reaction conditions.) |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol assumes a 0.1 mmol scale synthesis.
-
Initial Coupling:
-
Following Fmoc deprotection of the resin-bound glycine, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
In a separate vessel, pre-activate Fmoc-Phe-OH (3-5 eq.), a suitable coupling reagent (e.g., HBTU, 2.9-4.9 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.[5][8]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.[8]
-
-
Decision & Action:
-
If Negative (Yellow Beads): The coupling is complete. Proceed with washing the resin with DMF (3-5 times) and continue to the next deprotection step.
-
If Positive (Blue Beads): The coupling is incomplete. Proceed to step 4.
-
-
Second Coupling (Double Coupling):
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (2-3 times) to remove byproducts.
-
Repeat the coupling step (Step 1) with a fresh preparation of activated Fmoc-Phe-OH and reagents. Agitate for another 45-60 minutes.
-
-
Final Monitoring:
-
Perform a second Kaiser test. If the test is now negative, wash the resin and proceed with the synthesis. If it remains positive, refer to the advanced troubleshooting strategies in the guide above (e.g., solvent change, capping).
-
Protocol 2: Capping Unreacted Amines
This protocol is used when a coupling remains incomplete after a double coupling.
-
Preparation: Following the final failed coupling attempt, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in NMP or DMF.[14]
-
Reaction: Add the capping solution to the resin and agitate at room temperature for 20-30 minutes.[6][14]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents.
-
Confirmation: Perform a final Kaiser test. The test should now be negative, indicating all free amines have been acetylated. You can now proceed to the next Fmoc deprotection step in your sequence.
Visualizing the Workflow
A logical workflow is essential for systematic troubleshooting. The following diagrams illustrate the decision-making process.
Caption: Decision tree for the this compound coupling and troubleshooting steps.
Caption: Relationship between key experimental factors and reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. kilobio.com [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. chempep.com [chempep.com]
Technical Support Center: Strategies to Avoid Racemization with Fmoc-Phe-Gly-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and scientifically-grounded strategies to mitigate racemization during the critical coupling of Fmoc-Phenylalanine to a Glycine residue. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to maintain the stereochemical integrity of your synthetic peptides.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it is crucial to understand the primary chemical pathway that leads to the loss of stereochemical purity. During the synthesis of Fmoc-Phe-Gly-OH, the most significant risk of racemization occurs during the activation of the Fmoc-Phe-OH carboxyl group, just before peptide bond formation.
The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This cyclization is catalyzed by the coupling reagent and the base present in the reaction mixture. The α-proton (the hydrogen on the chiral carbon) of this oxazolone is highly acidic and can be easily abstracted by a base.[1][2][3] This deprotonation forms a planar, achiral enolate intermediate. When the incoming amine (Glycine) attacks, it can do so from either face of this planar intermediate, resulting in a mixture of the desired L-L dipeptide and the undesired D-L diastereomer.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing a significant D-Phe diastereomer in my LC-MS analysis. What is the most likely cause?
The presence of a D-Phe diastereomer is almost certainly due to racemization during the coupling step. While Phenylalanine is less susceptible to racemization than residues like Cysteine or Histidine, the conditions of carboxyl group activation can readily promote oxazolone formation.[1][4] The key factors that you must evaluate are your choice of coupling reagent, base, solvent, and reaction temperature/time, as these collectively determine the rate at which the oxazolone forms and racemizes versus the rate of the desired peptide bond formation.[5][6]
Q2: Which coupling reagents and additives are best for minimizing racemization?
The choice of coupling reagent is one of the most critical decisions you will make to control stereochemical integrity.[1] They can be broadly categorized, and their effectiveness is often linked to the use of specific additives.
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents are potent activators but are highly prone to causing racemization if used alone.[2] It is mandatory to use them with a racemization-suppressing additive.[3][7][8] Additives like HOBt, HOAt, or OxymaPure intercept the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to cyclizing into the oxazolone.[1][9][10]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are essentially pre-activated forms of HOBt (or its derivatives). They are highly efficient and generally lead to lower levels of racemization than carbodiimides.
-
HATU is often superior to HBTU because its corresponding additive, HOAt (1-Hydroxy-7-azabenzotriazole), is more effective at accelerating coupling and suppressing racemization than HOBt.[7][11][12]
-
COMU is a third-generation uronium reagent based on OxymaPure that shows excellent performance, high solubility, and reduced epimerization, even with only one equivalent of base.[12][13]
-
Comparative Performance of Coupling Additives
The primary role of additives is to outcompete the intramolecular cyclization that leads to the oxazolone. Their effectiveness varies, and modern alternatives offer significant safety and performance benefits over the classic HOBt.[14]
| Additive | Relative Effectiveness in Suppressing Racemization | Key Characteristics |
| HOBt | Good | The historical standard. Effective but has safety concerns regarding its explosive potential.[10][14] |
| HOAt | Excellent | Generally superior to HOBt in reducing racemization, especially for difficult couplings.[7][14][15] Also has explosive properties. |
| OxymaPure® | Excellent | A non-explosive oxime-based additive that matches or exceeds the performance of HOBt and HOAt.[7][12][14] It is considered a safer and highly efficient alternative. |
Q3: How does my choice of base impact racemization?
The base is a critical component, as it is directly responsible for abstracting the acidic α-proton from the oxazolone intermediate.[1][3] The ideal base should be strong enough to facilitate the reaction but not so strong or unhindered that it readily promotes racemization.
-
N,N-Diisopropylethylamine (DIPEA/DIEA): This is the most commonly used base in Fmoc-SPPS. However, its high basicity (pKa ~10.7) can significantly contribute to racemization, especially with sensitive amino acids or inefficient coupling reagents.[3][13]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that can sometimes reduce racemization compared to DIPEA.[3]
-
2,4,6-Collidine (TMP): A sterically hindered and weaker base (pKa ~7.4) that is highly recommended for couplings where racemization is a major concern.[3][16] Its bulkiness disfavors the abstraction of the α-proton from the oxazolone intermediate.[13]
Q4: Do reaction time and temperature matter?
Absolutely. Both are critical variables.
-
Temperature: Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[5][17][18] While microwave-assisted SPPS is a powerful tool for increasing synthesis speed, the associated high temperatures can exacerbate racemization.[16][17] If you are experiencing issues, lowering the coupling temperature to room temperature or even 0°C can be an effective strategy.[4]
-
Pre-activation Time: Avoid prolonged pre-activation, which is the period when the amino acid is mixed with the coupling reagent and base before being added to the resin-bound amine.[4][15] This "incubation" period allows more time for the oxazolone to form and racemize. The activated amino acid solution should be added to the reaction vessel immediately after preparation.
Q5: Can the reaction solvent influence the outcome?
Yes, though it is often a secondary factor compared to the reagent and base choice. The solvent must effectively solvate the resin, the growing peptide chain, and all reagents to ensure an efficient reaction.[19] N,N-Dimethylformamide (DMF) is the standard and is generally an excellent choice.[19] In some cases, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to support low levels of racemization while improving the environmental profile of the synthesis.[20][21]
Recommended Experimental Protocols
Here we provide two validated, step-by-step protocols designed to minimize racemization during the Fmoc-Phe-Gly coupling.
Protocol 1: Low-Racemization Coupling using Onium Salt (HATU)
This protocol is highly recommended for its efficiency and low racemization potential.
-
Resin Preparation: Ensure the N-terminal Glycine on the solid support is deprotected (free amine) and washed thoroughly with DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-L-Phe-OH (3-4 equivalents relative to resin loading) in DMF.
-
Add HATU (3-4 equivalents).
-
Add 2,4,6-Collidine (6-8 equivalents). Note: Do not use DIPEA if racemization is a concern.
-
-
Coupling: Immediately add the freshly prepared activation solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates reaction completion. If the test is positive, allow the reaction to proceed for another hour.
-
Wash: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Analysis of Racemization by Chiral HPLC
Accurate quantification is essential to validate your protocol. This method analyzes the final cleaved dipeptide.
-
Cleavage: Cleave a small sample of the Fmoc-Phe-Gly-resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 1-2 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Dry the crude peptide pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture) for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column designed for peptide analysis.
-
Mobile Phase: Use an appropriate mobile phase, typically a gradient of acetonitrile in water with a TFA modifier (e.g., 0.1% TFA).
-
Detection: Monitor the elution profile at 220 nm or 254 nm.
-
Quantification: The L-L and D-L diastereomers will have distinct retention times. Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. omizzur.com [omizzur.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc-Phe-Gly-OH Synthesis
Welcome to the technical support center for the synthesis of Fmoc-Phe-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve both the yield and purity of this widely used dipeptide. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Coupling: The reaction between Fmoc-Phe-OH and the glycine ester may not go to completion. This can be due to insufficient activation of the Fmoc-Phe-OH, steric hindrance, or suboptimal reaction conditions.
-
Side Reactions: The formation of unwanted byproducts, such as diketopiperazine (DKP) from the cyclization of the dipeptide, can significantly reduce the yield of the desired linear product.
-
Premature Fmoc Deprotection: The Fmoc protecting group can be prematurely cleaved under certain conditions, leading to the formation of undesired side products.
-
Workup and Purification Losses: Significant amounts of the product can be lost during the extraction, washing, and purification steps.
To address these issues, it is crucial to carefully select coupling reagents, control reaction times and temperatures, and optimize the purification strategy.
FAQ 2: How can I minimize racemization of the phenylalanine residue during coupling?
Racemization of the phenylalanine residue is a critical issue that can compromise the biological activity of the final peptide. The alpha-proton of the activated amino acid is susceptible to epimerization. To minimize racemization:
-
Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. Uronium/aminium-based reagents like HBTU and HATU are also effective.
-
Reaction Temperature: The coupling reaction should be carried out at a low temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions and racemization.
FAQ 3: What is diketopiperazine (DKP) formation and how can I prevent it?
Diketopiperazine (DKP) is a cyclic dipeptide that can form from the intramolecular cyclization of the deprotected Phe-Gly dipeptide, particularly after the removal of the N-terminal protecting group of the dipeptide ester. To prevent DKP formation:
-
Immediate Subsequent Coupling: After the deprotection of the N-terminus of the dipeptide, the next amino acid in the sequence should be coupled immediately to minimize the time the free N-terminus is available for cyclization.
-
Protonation of the N-terminus: Keeping the N-terminus protonated after deprotection (e.g., as a hydrochloride or trifluoroacetate salt) can prevent the nucleophilic attack required for cyclization.
-
Careful Base Addition: During the subsequent coupling step, the base should be added just before the activated amino acid to neutralize the N-terminal salt in situ.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency Detected by TLC or LC-MS
Symptoms:
-
Thin-layer chromatography (TLC) shows a significant amount of unreacted Fmoc-Phe-OH.
-
Liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture indicates a low conversion to the desired this compound product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation | The carboxylic acid of Fmoc-Phe-OH is not being effectively activated by the coupling reagent. | Increase the equivalents of the coupling reagent (e.g., from 1.0 to 1.2 eq). Ensure the coupling reagent is fresh and has been stored properly. Consider switching to a more potent activating agent like HATU. |
| Poor Solubility | Fmoc-Phe-OH or the glycine ester may have poor solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Use a more suitable solvent system. A mixture of dichloromethane (DCM) and dimethylformamide (DMF) often improves solubility. Sonication can also help to dissolve the starting materials. |
| Steric Hindrance | The bulky Fmoc group can sterically hinder the approach of the glycine nucleophile. | Allow for a longer reaction time (e.g., 2-4 hours at room temperature, or overnight at 4 °C). Monitor the reaction progress by TLC or LC-MS. |
| Inadequate Base | Insufficient or inappropriate base can lead to incomplete deprotonation of the glycine ester salt, reducing its nucleophilicity. | Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used. Add the base dropwise to the reaction mixture. |
Experimental Protocol: Standard Coupling with HBTU/HOBt
-
Dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve the glycine methyl ester hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt.
-
Add the neutralized glycine solution to the pre-activated Fmoc-Phe-OH solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Presence of Diastereomeric Impurity by Chiral HPLC
Symptoms:
-
Chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product shows a peak corresponding to the D-Phe diastereomer.
-
Nuclear Magnetic Resonance (NMR) spectroscopy may show signal doubling for some protons.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures increase the rate of epimerization of the activated amino acid. | Maintain a low reaction temperature (0 °C) during the activation and coupling steps. |
| Prolonged Activation Time | Leaving the amino acid activated for an extended period before adding the nucleophile increases the risk of racemization. | Add the glycine component shortly after the activation of Fmoc-Phe-OH (within 5-15 minutes). |
| Incorrect Base | Stronger or nucleophilic bases can promote racemization. | Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Choice of Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. | Use a coupling reagent known for low racemization, such as COMU or HATU, in combination with an additive like HOBt or Oxyma. |
Mechanism of Racemization and Suppression
Caption: Racemization mechanism and its suppression by HOBt.
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
Crystallization attempts fail or result in an oily product.
-
Flash column chromatography provides poor separation of the product from byproducts or starting materials.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Coupling Reagent Byproducts | Byproducts from carbodiimide reagents (e.g., DCU) or uronium reagents can be difficult to remove. | If using DCC/DIC, filter the reaction mixture to remove the precipitated urea byproduct. For water-soluble byproducts, perform aqueous washes of the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., 5% NaHCO3). |
| Similar Polarity of Product and Impurities | The desired product and key impurities may have very similar polarities, making chromatographic separation challenging. | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Product Oiling Out | The product may not readily crystallize from the chosen solvent system. | Try a different crystallization solvent or a combination of solvents. Adding a non-polar solvent like hexane or diethyl ether to a solution of the product in a more polar solvent like ethyl acetate or DCM can often induce precipitation. Sonication or scratching the flask can also initiate crystallization. |
General Purification Protocol
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane).
-
If crystallization is unsuccessful or the product is still impure, purify by flash column chromatography on silica gel.
Technical Support Center: Optimizing Fmoc-Phe-Gly-OH Coupling Efficiency Through Solvent Selection
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solid-phase peptide synthesis (SPPS), focusing specifically on the impact of solvent choice on the coupling efficiency of the Fmoc-Phe-Gly-OH dipeptide. This document provides in-depth FAQs, troubleshooting strategies, and validated protocols to help you overcome common challenges and enhance your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in SPPS and the specific challenges associated with the Phe-Gly motif.
Q1: What is the primary role of the solvent in Solid-Phase Peptide Synthesis (SPPS)?
The solvent is arguably one of the most critical components in an SPPS workflow, acting as more than just a medium for dissolving reagents. Its primary roles are multifaceted:
-
Resin Swelling: The solvent must effectively swell the polymer resin support. This process uncoils the polymer chains, making the reactive sites—where the peptide synthesis occurs—accessible to reagents.[1][2] Inadequate swelling is a common cause of failed or inefficient synthesis.
-
Reagent Solubilization: The solvent must completely dissolve the incoming Fmoc-amino acid (in this case, the dipeptide this compound) and the coupling reagents (e.g., HATU, DIC) to ensure they are available to react with the N-terminus of the growing peptide chain.[2][3]
-
Peptide Chain Solvation: As the peptide chain elongates, it must remain well-solvated. Proper solvation prevents the peptide from collapsing onto itself or aggregating with neighboring chains.[4] This is crucial for maintaining the accessibility of the terminal amine for the next coupling step.
-
Disrupting Aggregation: The solvent helps to break up secondary structures (like β-sheets) that can form between peptide chains, a common issue in hydrophobic or aggregation-prone sequences.[5][6]
Q2: Why can the this compound coupling, in particular, be problematic?
The Phe-Gly motif introduces a unique set of challenges. While seemingly simple, the combination of these two residues can lead to complications:
-
Hydrophobicity of Phenylalanine (Phe): Phenylalanine is a highly hydrophobic amino acid. As the peptide chain incorporates more hydrophobic residues, its propensity to aggregate on the resin increases, especially in less polar solvents.[6][7] This aggregation can physically block the reactive N-terminus, leading to incomplete coupling and the formation of deletion sequences.
-
Flexibility of Glycine (Gly): Glycine lacks a side chain, making the peptide backbone around it exceptionally flexible. While this might seem beneficial, it can sometimes promote the formation of stable secondary structures or allow the peptide to adopt conformations that are difficult to solvate, contributing to aggregation.
-
Dipeptide Solubility: The this compound dipeptide itself may have variable solubility in different solvents, which can impact the efficiency of the activation and coupling steps.
Q3: What are the most common solvents for Fmoc-SPPS, and what are their primary advantages and disadvantages?
The most widely used solvents in Fmoc-SPPS are polar aprotic solvents.[8] The choice among them depends on the specific requirements of the synthesis.
-
N,N-Dimethylformamide (DMF): For decades, DMF has been the "gold standard" for SPPS. It provides excellent solvation for most protected amino acids and reagents and effectively swells polystyrene-based resins.[1][9] However, DMF can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[1] Furthermore, its classification as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity is driving the search for alternatives.[8][10][11]
-
N-Methyl-2-pyrrolidone (NMP): NMP is more polar and often a more powerful solvating agent than DMF, making it the solvent of choice for difficult or aggregation-prone sequences.[1][2] It can improve coupling yields by better solvating the peptide-resin complex.[7] However, like DMF, NMP is also classified as a reprotoxic SVHC and is more viscous and expensive.[8][9]
-
Dichloromethane (DCM): Primarily used in Boc-chemistry, DCM is less common in modern Fmoc-SPPS. While it swells polystyrene resins well, it is a poor solvent for growing peptide chains and can react with the piperidine used for Fmoc deprotection.[1]
Q4: Are there effective "green" solvent alternatives to DMF and NMP?
Yes, significant research has focused on identifying safer, more sustainable solvents for SPPS.[12][13] While no single "drop-in" replacement for all applications exists, several promising candidates have emerged:[14]
-
2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent is derived from renewable resources and has a much better safety profile than DMF or NMP.[3] It has been shown to be effective for both coupling and deprotection steps, with studies demonstrating good solubility for most Fmoc-amino acids and coupling reagents.[15][16][17] However, its performance can be sequence-dependent, and in some cases, it may lead to lower yields compared to DMF without protocol optimization.[8][18]
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP, NBP is not classified as reprotoxic and is biodegradable.[12] Studies have shown that NBP performs on par with DMF in many syntheses, including for complex peptides, making it a strong green alternative.[12]
-
Binary Mixtures: Combining green solvents to fine-tune properties like polarity and viscosity is a highly effective strategy.[19] For example, mixtures of DMSO/Ethyl Acetate or Cyrene/Dimethyl Carbonate have been successfully used to replace DMF, often yielding peptides of comparable or even higher purity.[10][19]
Part 2: Troubleshooting Guide for this compound Coupling
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[20]
Potential Cause 1: Poor Resin Swelling
-
Diagnosis: The resin bed may appear clumped or have a reduced volume. This is common when using a solvent that is poorly matched to the resin type.
-
Solution:
-
Match Solvent to Resin: Ensure your solvent is appropriate for your resin. Polystyrene (PS) resins swell well in solvents like DMF, NMP, and 2-MeTHF.[15] Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix) require more polar solvents like NMP or DMF for optimal swelling.[2]
-
Allow Sufficient Swelling Time: Before starting the synthesis, allow the resin to swell in the chosen solvent for at least 30-60 minutes.
-
Potential Cause 2: On-Resin Peptide Aggregation
-
Diagnosis: This is a primary suspect for hydrophobic sequences like those containing Phenylalanine.[6] Aggregation physically prevents the activated dipeptide from reaching the N-terminus of the growing chain.
-
Solution:
-
Switch to NMP: If you are using DMF, switch to NMP. Its superior solvating power is often sufficient to disrupt aggregation and improve coupling efficiency.[7][9]
-
Use a Chaotropic Co-solvent: Add a small percentage (10-20%) of Dimethyl Sulfoxide (DMSO) to your primary solvent (DMF or NMP). DMSO is a highly polar, hydrogen-bond-disrupting solvent that is exceptionally effective at breaking up secondary structures.[2][5]
-
Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can provide enough energy to overcome aggregation and increase reaction kinetics.[17][21]
-
Potential Cause 3: Poor Reagent Solubility
-
Diagnosis: You may observe undissolved particles in your amino acid/coupling reagent solution.
-
Solution:
-
Ensure Complete Dissolution: Visually confirm that the this compound and coupling reagents are fully dissolved in the solvent before adding them to the reaction vessel.
-
Gentle Sonication: If solubility is an issue, brief and gentle sonication of the reagent solution can help.[2]
-
Switch to a Better Solvent: If the dipeptide is poorly soluble in your current solvent (e.g., a greener alternative like 2-MeTHF), you may need to switch to a stronger solvent like NMP or a DMSO-containing mixture for this specific coupling step.[18]
-
Issue 2: Formation of Deletion Sequences (e.g., n-1 peptide)
This is a direct consequence of incomplete coupling in the previous cycle. The unreacted amine from the previous step gets coupled in the subsequent cycle, leading to a peptide that is missing one or more amino acids.
-
Diagnosis: Primarily identified by Mass Spectrometry (MS) analysis of the crude peptide.
-
Solution:
-
Implement a Double Coupling Strategy: If the Kaiser test is positive after the first coupling, do not proceed to deprotection. Instead, drain the reaction vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.[20][22]
-
Increase Reagent Equivalents: For this difficult coupling, increase the excess of the dipeptide and coupling reagents from the standard 3-5 equivalents to 5-7 equivalents to drive the reaction to completion.[20]
-
Address the Root Cause: Use the troubleshooting steps in "Issue 1" to address the underlying reason for the incomplete coupling (aggregation, poor swelling, etc.).
-
Part 3: Data & Visualization
Table 1: Comparison of Common Solvents for Fmoc-SPPS
| Solvent | Abbreviation | Key Advantages | Potential Issues & Considerations |
| N,N-Dimethylformamide | DMF | Gold standard; excellent swelling of PS resins; good reagent solubility.[1][9] | Reprotoxic (SVHC); can degrade to dimethylamine causing premature Fmoc removal.[1][8] |
| N-Methyl-2-pyrrolidone | NMP | More polar than DMF; excellent for disrupting aggregation and for difficult sequences.[1][2][7] | Reprotoxic (SVHC); more viscous and expensive than DMF.[8] |
| Dichloromethane | DCM | Good swelling of PS resins. | Rarely used in Fmoc-SPPS; poor peptide solvation; can react with piperidine.[1] |
| 2-Methyltetrahydrofuran | 2-MeTHF | "Green" alternative with a good safety profile; effective for many sequences.[3][15][16] | Can result in lower yields without optimization; reagent solubility can be an issue.[8][18] |
| N-Butylpyrrolidinone | NBP | "Green" alternative, non-toxic, and biodegradable; performance comparable to DMF.[12] | May be more expensive than traditional solvents. |
| Dimethyl Sulfoxide | DMSO | Excellent at disrupting hydrogen bonds and aggregation; used as a co-solvent.[2][5] | High viscosity; rarely used as the primary solvent. |
Diagrams
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Conceptual model of solvent's role in peptide synthesis.
Part 4: Experimental Protocols
Protocol 1: Standard Coupling of this compound (0.1 mmol scale)
This protocol assumes the use of a standard polystyrene resin with a loading of 0.4-0.6 mmol/g. Adjust quantities accordingly based on your resin's loading.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (5 eq., ~0.21g)
-
HATU (4.9 eq., ~0.186g)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq., 174 µL)
-
High-purity SPPS-grade solvent (NMP recommended) (10-15 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminus of the peptide-resin has been fully deprotected (using 20% piperidine in DMF/NMP) and washed thoroughly with the coupling solvent (NMP). Drain the solvent from the resin.
-
Activation Mixture Preparation: In a separate, clean vial, dissolve this compound and HATU in ~3 mL of NMP. Add the DIPEA to this solution. Agitate gently for 1-2 minutes to pre-activate. The solution may change color.
-
Coupling Reaction: Add the activated dipeptide solution to the drained peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture via nitrogen bubbling, orbital shaking, or wrist-action shaking for 1-2 hours at room temperature.
-
Monitoring: After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with solvent, and perform a Kaiser test (see Protocol 2).
-
Washing: If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with NMP (3 x 5 mL) to remove all excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin once with NMP, and repeat steps 2-6 (a "double coupling").[22]
Protocol 2: Kaiser Test (Qualitative Test for Primary Amines)
Reagents:
-
Solution A: 5g ninhydrin in 100 mL ethanol
-
Solution B: 80g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine
Procedure:
-
Place a small sample of washed and dried resin beads (1-2 mg) into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the test tube in a heating block or water bath at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Beads and solution turn a deep blue.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.
-
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 19. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing the Phe-Gly Motif
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides containing the Phenylalanine-Glycine (Phe-Gly) motif. This sequence is notoriously challenging due to its high propensity for specific, yield-reducing side reactions. Our goal is to explain the underlying chemical principles behind these challenges and provide field-proven, actionable protocols to ensure the successful purification of your target peptide.
Section 1: The Core Challenge: Understanding Diketopiperazine (DKP) Formation
The primary obstacle in synthesizing and purifying peptides with an N-terminal Xaa-Gly or, more specifically, a Phe-Gly motif is the intramolecular cyclization to form a diketopiperazine (DKP). This side reaction can drastically reduce the yield of the desired full-length peptide.
FAQ: What is diketopiperazine (DKP) formation, and why is the Phe-Gly motif so susceptible?
Answer: Diketopiperazine (DKP) formation is an intramolecular reaction where the free N-terminal amine of a dipeptide or dipeptidyl-resin attacks the amide carbonyl two residues downstream, cleaving the peptide bond between the second and third amino acid.[1] This results in the formation of a stable, six-membered cyclic dipeptide ring.
The Phe-Gly sequence is particularly prone to this for two key reasons:
-
Steric Accessibility : Glycine, lacking a side chain, presents minimal steric hindrance. This allows the N-terminal amine of the Phenylalanine to easily approach the carbonyl group of the Glycine residue, facilitating the cyclization reaction.
-
Favorable Conformation : The peptide backbone can readily adopt the necessary cis conformation at the Phe-Gly amide bond, which is a prerequisite for the nucleophilic attack that initiates cyclization.[2]
This reaction is most problematic after the Fmoc-protecting group is removed from the second residue (Phe) during solid-phase peptide synthesis (SPPS), leaving a free N-terminal amine ready to react.
Caption: Mechanism of Diketopiperazine (DKP) formation from a Phe-Gly sequence on resin.
FAQ: How does DKP formation impact my experiment? I see a new peak in my HPLC, but my yield is also extremely low.
Answer: DKP formation has a dual negative impact on your synthesis:
-
"Traceless" Cleavage and Yield Loss : If DKP formation occurs while the peptide is on the resin, the newly formed cyclo(Phe-Gly) DKP is cleaved from the solid support and washed away during subsequent synthesis steps.[3][4] This is a "traceless" side reaction because the primary evidence is not an impurity in your final crude product, but rather a catastrophic loss of yield, as the resin is now capped with a truncated sequence.
-
Crude Product Impurity : DKP formation can also occur in solution after the peptide has been cleaved from the resin but before purification, particularly under neutral or basic pH conditions.[1][5] In this case, the DKP will appear as a distinct, often early-eluting peak in your crude HPLC profile, co-existing with your desired peptide.
Section 2: Proactive Strategies During Solid-Phase Peptide Synthesis (SPPS)
The most effective way to manage DKP formation is to prevent it from occurring during the synthesis.
FAQ: What are the most effective strategies to prevent DKP formation during SPPS?
Answer: Several highly effective strategies can be employed, either individually or in combination, to suppress DKP formation. The choice depends on the severity of the issue and the overall peptide sequence.
| Strategy | Mechanistic Rationale | Key Considerations & Recommendations |
| Use Sterically Hindered Resin | The bulky structure of resins like 2-Chlorotrityl chloride (2-CTC) physically obstructs the N-terminal amine from reaching the backbone carbonyl, hindering the intramolecular cyclization.[3][6] | Highly Recommended for any sequence starting with Xaa-Gly or Xaa-Pro. The acid-labile nature of the 2-CTC linker also allows for milder cleavage conditions, preserving sensitive residues. |
| Couple as a Dipeptide | By synthesizing and coupling Fmoc-Phe-Gly-OH as a single unit, you completely bypass the vulnerable dipeptidyl-resin intermediate stage where DKP formation is initiated.[3][4] | This is one of the most robust and foolproof methods. It is the preferred strategy when the required dipeptide is commercially available or can be synthesized in-house. |
| Optimize Fmoc Deprotection | Standard 20% piperidine in DMF is a strong enough base to catalyze DKP formation. Using a milder, optimized cocktail can significantly reduce the rate of this side reaction.[7] | A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective at removing the Fmoc group quickly while minimizing DKP formation.[4][7] |
| N-Terminal Protection | If synthesizing in the C-to-N direction and the Phe-Gly motif is at the N-terminus, keeping the final Fmoc group on until cleavage prevents DKP formation. For solution-phase cyclization, a Boc protecting group can be used temporarily. | This is only applicable if the Phe-Gly sequence is at the very end of the synthesis. For internal Phe-Gly motifs, this is not a viable strategy. |
Experimental Protocol: Optimized Fmoc-Deprotection to Suppress DKP Formation
This protocol utilizes a milder base cocktail to kinetically favor Fmoc removal over the competing DKP side reaction.[4][7]
Materials:
-
Peptide-resin (after coupling of Fmoc-Phe-OH)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Optimized Deprotection Solution: 2% DBU (v/v) and 5% Piperazine (w/v) in NMP. Prepare fresh.
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Pre-Wash: Drain the swelling solvent and wash the resin with NMP (3 x 1 min).
-
Deprotection: Add the freshly prepared Optimized Deprotection Solution to the resin. Allow the reaction to proceed for 5-7 minutes.
-
Monitoring (Optional but Recommended): Take a small aliquot of the solution and check for the characteristic dibenzofulvene-piperazine adduct absorbance at ~301 nm to confirm reaction completion.
-
Draining and Washing: Drain the deprotection solution and immediately wash the resin thoroughly with NMP (5-7 times) to remove all traces of the basic cocktail.
-
Proceed to Next Coupling: The resin is now ready for the coupling of the third amino acid.
Section 3: Navigating Cleavage and Deprotection
Even with a successful synthesis, the final cleavage and deprotection step can introduce impurities if not properly optimized.
FAQ: My crude peptide looks messy after TFA cleavage. Could the Phe-Gly bond itself be unstable?
Answer: While less common than DKP formation, peptide bonds can be susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure to strong acids like Trifluoroacetic Acid (TFA).[8][9] The Phe-Gly bond, due to the flexibility imparted by Glycine, could be more exposed to the acidic environment. However, the more likely culprits for a complex crude profile are side-reactions caused by reactive cations generated during the removal of side-chain protecting groups.
The solution is to use an optimized cleavage cocktail containing scavengers that trap these reactive species.[10]
Troubleshooting Guide: Selecting the Right Cleavage Cocktail
| Protected Residue(s) in Sequence | Recommended Cocktail (TFA Base) | Scavenger Function |
| None (Simple Peptides) | 95% TFA, 5% Water | Water acts as a proton source and helps suppress t-butylation.[10] |
| Trp, Cys, Met | Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail. Thioanisole and EDT protect against oxidation and alkylation of sulfur-containing residues and Trp.[11] |
| Arg(Pbf/Pmc), Trp(Boc) | Reagent R : 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for deprotecting Arginine residues and preventing re-attachment of Trp to linkers.[11] |
| Met (to prevent oxidation) | Reagent H : 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4I (w/w) | Specifically designed to minimize the oxidation of Methionine to its sulfoxide form.[11][12] |
| Trityl-based groups (Trt, Mtt) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | TIS is a highly effective scavenger for the stable trityl cations generated from these protecting groups.[13] |
Experimental Protocol: Global Cleavage and Deprotection
Materials:
-
Dried peptide-resin
-
Appropriate Cleavage Cocktail (see table above), freshly prepared and chilled to 4°C.
-
Cold (-20°C) diethyl ether or methyl t-butyl ether.
-
Centrifuge tubes.
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) groups or other acid-resistant protecting groups, this time may be extended to 4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a chilled centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with vigorous stirring. A white precipitate (the crude peptide) should form.
-
Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Section 4: Troubleshooting HPLC Purification
Peptides containing the Phe-Gly motif, especially as part of a larger hydrophobic sequence, can exhibit poor solubility and a tendency to aggregate, complicating HPLC purification.[14][15]
FAQ: I'm trying to purify my Phe-Gly peptide, but I'm seeing a very broad peak, or the peptide seems to have crashed on the column.
Answer: This is a classic sign of peptide aggregation. Hydrophobic peptides can self-associate into higher-order structures that are poorly soluble and interact unpredictably with the reversed-phase column matrix. The Phe-Phe motif is particularly known for promoting self-assembly.[15] The peptide may precipitate at the injection point or elute as a broad, poorly resolved peak.
Caption: A logical workflow for troubleshooting peptide aggregation during HPLC purification.
Troubleshooting Guide: Optimizing RP-HPLC for Hydrophobic/Aggregating Peptides
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Injection Solvent | 0.1% TFA in Water/Acetonitrile | Action: Dissolve crude peptide in a minimal amount of a strong solvent (DMSO, DMF, 6M Guanidine-HCl) before diluting with the mobile phase.[16] Rationale: Disrupts initial aggregates to ensure the peptide is monomeric upon injection. |
| Mobile Phase Modifier | Water/Acetonitrile with 0.1% TFA | Action: Replace a portion (5-10%) of the acetonitrile with n-propanol or isopropanol .[17] Rationale: These less polar, bulkier solvents are more effective at solvating hydrophobic peptides and breaking up aggregates. |
| Column Temperature | Ambient | Action: Increase the column temperature to 40-60°C .[18] Rationale: Increases peptide solubility and can improve peak shape by reducing viscosity and sharpening peaks. |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | Action: Switch to 0.1% Formic Acid (FA) . Rationale: TFA can sometimes promote aggregation. FA is a weaker ion-pairing agent that may alter peptide conformation and improve chromatographic behavior. |
| Stationary Phase | C18 (Octadecylsilane) | Action: Switch to a C8 or C4 column .[19] Rationale: Less hydrophobic stationary phases reduce the strong interactions that can lead to peak broadening and poor recovery of very hydrophobic peptides. |
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
- 15. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. nestgrp.com [nestgrp.com]
- 18. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. bachem.com [bachem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Assessment of Fmoc-Phe-Gly-OH
Introduction: The Foundational Importance of Purity in Peptide Synthesis
In the landscape of peptide chemistry and drug development, Fmoc-protected dipeptides are fundamental building blocks. Among them, Fmoc-Phe-Gly-OH is a versatile precursor used in the synthesis of a multitude of therapeutic and research peptides.[1] The integrity of the final peptide hinges directly on the quality of its constituent parts. Therefore, the rigorous assessment of this compound purity is not merely a quality control checkpoint; it is a critical determinant of synthesis success, influencing the yield, impurity profile, and ultimately, the biological activity and safety of the final product.[2]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond rote protocols to explore the causality behind our analytical choices, grounding our discussion in established scientific principles and regulatory expectations. Our primary focus will be on High-Performance Liquid Chromatography (HPLC), the undisputed workhorse of peptide analysis, and its powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).[3][4]
Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides and their protected intermediates.[5] Its separation principle is elegantly simple: it differentiates molecules based on their hydrophobicity.
The Causality Behind the Method:
-
Stationary Phase: We employ a C18 (octadecylsilyl) silica gel column. The long C18 alkyl chains create a nonpolar, hydrophobic environment. The this compound, with its bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) and phenylalanine groups, interacts strongly with this stationary phase.
-
Mobile Phase: A gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile) is used. Initially, the high water content forces the hydrophobic analyte to bind to the C18 column. As the concentration of acetonitrile increases, the mobile phase becomes more nonpolar, disrupting the hydrophobic interactions and eluting the this compound. Impurities with different hydrophobicities will elute at different times.
-
Ion-Pairing Agent: We add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases. TFA serves two critical functions: it protonates the free carboxyl group on the glycine residue, neutralizing its negative charge and preventing peak tailing. Secondly, it forms an ion pair with any residual positive charges on the peptide, which enhances the interaction with the stationary phase, leading to sharper peaks and better resolution.[6][7]
-
Detection: The peptide bond absorbs strongly in the low UV range. By setting the UV detector to 214-220 nm, we can sensitively detect the peptide backbone of our target molecule and any peptide-related impurities.[3][5]
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for this compound purity analysis by RP-HPLC.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[5]
-
Method 2: The Sprinter – Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC technology. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures to achieve dramatic increases in speed, resolution, and sensitivity.[8]
The Causality Behind the Method:
The core principle remains hydrophobic separation, identical to HPLC. However, the smaller particle size creates a much higher surface area for interaction, leading to more efficient separation. This increased efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, drastically reducing analysis time.[8] This is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height; smaller particles allow for optimal efficiency at higher flow rates.
Workflow for UPLC Purity Assessment
Caption: High-throughput UPLC workflow for purity analysis.
Experimental Protocol: UPLC
-
Sample Preparation: As per the HPLC protocol. A lower concentration (e.g., 0.5 mg/mL) may be sufficient due to UPLC's higher sensitivity.
-
UPLC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 90% Mobile Phase B over 4 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis: As per the HPLC protocol.
Method 3: The Interrogator – Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS elevates purity analysis from a quantitative assessment to a qualitative investigation. It couples the separation power of HPLC or UPLC with the analytical prowess of a mass spectrometer, which acts as a highly specific and sensitive detector.[4][9]
The Causality Behind the Method:
After the analyte elutes from the LC column, it enters the mass spectrometer's ion source (typically electrospray ionization, ESI). The ESI process generates charged molecules (ions) from the analyte in the eluent. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[4] This provides two critical pieces of information simultaneously: the retention time from the LC and the molecular weight from the MS. This dual detection confirms the identity of the main peak as this compound (MW: 444.49) and provides molecular weights for impurity peaks, allowing for the identification of common synthesis-related side products like truncated or modified sequences.[10][11]
Workflow for LC-MS Purity and Identity Confirmation
Caption: Integrated LC-MS workflow for purity and identity analysis.
Experimental Protocol: LC-MS
-
Sample Preparation: As per the UPLC protocol. It is often beneficial to use a more volatile acid like formic acid (FA) instead of TFA, as TFA is a known ion-suppressing agent that can reduce MS signal intensity.
-
LC-MS Conditions:
-
LC System: UPLC conditions as described above, but with mobile phases containing 0.1% Formic Acid instead of 0.1% TFA.
-
Mass Spectrometer:
-
Ionization Mode: ESI Positive.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
-
Data Analysis:
-
Generate a Total Ion Chromatogram (TIC) for purity calculation.
-
Extract the mass spectrum for the main peak to confirm the molecular weight of this compound ([M+H]⁺ ≈ 445.5).
-
Extract mass spectra for impurity peaks to hypothesize their structures.
-
Method 4: The Orthogonal Approach – Capillary Electrophoresis (CE)
True analytical confidence comes from orthogonality—using a second, distinct analytical technique to confirm the results of the first. Capillary Electrophoresis is an ideal orthogonal method to HPLC because it separates molecules based on a completely different physicochemical principle: the charge-to-mass ratio.[12][13]
The Causality Behind the Method:
In CE, a sample is introduced into a narrow-bore fused-silica capillary filled with a conductive buffer. When a high voltage is applied, charged molecules migrate through the buffer at different velocities depending on their charge and hydrodynamic size.[14] An impurity that has a similar hydrophobicity to this compound (and thus co-elutes in HPLC) may have a different charge or size, allowing it to be resolved by CE. This provides a powerful, independent verification of purity.[15]
Workflow for Capillary Electrophoresis Purity Verification
References
- 1. chemimpex.com [chemimpex.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. almacgroup.com [almacgroup.com]
- 12. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Fmoc-Phe-Gly-OH and Boc-Phe-Gly-OH in Solid-Phase Peptide Synthesis: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of the endeavor. The two most dominant methodologies in solid-phase peptide synthesis (SPPS) are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies.[] This guide provides an in-depth, objective comparison of using the dipeptide building blocks, Fmoc-Phe-Gly-OH and Boc-Phe-Gly-OH, grounding the discussion in chemical principles and field-proven insights.
The Foundational Choice: Understanding Fmoc and Boc Chemistries
The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[2] To prevent unwanted side reactions and ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected. The choice between the base-labile Fmoc group and the acid-labile Boc group dictates the entire synthetic workflow, from the selection of resins and side-chain protecting groups to the final cleavage conditions.
The Fmoc strategy, often considered the more modern approach, relies on an orthogonal protection scheme where the Nα-Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linker are acid-labile (cleaved with trifluoroacetic acid, TFA).[][4] This orthogonality allows for selective deprotection with minimal risk to the integrity of the peptide chain and its side chains during the synthesis cycles.[2][5]
Conversely, the traditional Boc strategy employs a graded acid lability approach.[6] The Nα-Boc group is removed with a moderate acid like TFA, while the side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][7]
At a Glance: Fmoc vs. Boc Strategy
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild Base (e.g., 20% piperidine in DMF)[8] | Moderate Acid (e.g., 50% TFA in DCM)[6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA)[2] |
| Orthogonality | Fully Orthogonal[][9] | Not truly orthogonal; relies on differential acid lability[2] |
| Key Advantages | Milder conditions, easier automation, reduced side reactions for sensitive residues.[] | Historically well-established, potentially lower cost of some reagents. |
| Common Side Reactions | Diketopiperazine formation, aspartimide formation.[10][11] | t-butylation of sensitive residues (Trp, Met), requires specialized equipment for HF.[7][12] |
The Dipeptide Decision: this compound vs. Boc-Phe-Gly-OH
The Phenylalanine-Glycine (Phe-Gly) motif is a common dipeptide sequence. The use of pre-formed dipeptide building blocks like this compound or Boc-Phe-Gly-OH can be advantageous in SPPS. It bypasses a potentially difficult coupling step on the solid phase and can help to suppress racemization of the activated amino acid.
The this compound Approach
The use of this compound aligns with the most widely used SPPS strategy today.[13] Its application is straightforward and benefits from the mild deprotection conditions inherent to the Fmoc chemistry.
Workflow: The synthesis cycle is characterized by its simplicity and safety. The base-catalyzed removal of the Fmoc group is a clean reaction, and the dibenzofulvene byproduct can be monitored by UV spectroscopy to ensure complete deprotection.[4][14]
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Causality in Protocol:
-
Deprotection with Piperidine: The choice of piperidine is not arbitrary. It is a secondary amine that efficiently abstracts the acidic proton on the fluorenyl group, initiating a β-elimination reaction to release the free amine.[4][15] Importantly, piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct, preventing it from causing side reactions.[2]
-
Coupling Reagents: Reagents like HBTU, HATU, or a combination of DIC with an additive like HOBt or Oxyma Pure are commonly used.[16] These reagents convert the carboxylic acid of this compound into a more reactive species (an active ester), facilitating nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.[16] Phosphonium-based reagents (like PyBOP) are often preferred over uronium-based reagents (like HBTU) to avoid a potential side reaction where the uronium reagent guanidinylates the N-terminal amine, terminating the chain growth.
Potential Challenges with Phe-Gly sequence: A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine.[10] This occurs when the N-terminal amine of a resin-bound dipeptide (like Glycine in this case) attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic molecule. This is more prevalent with sequences where the second amino acid is Proline, but can also occur with Glycine. Using a pre-formed dipeptide like this compound to couple onto the resin-bound amino acid can circumvent the most vulnerable stage for this side reaction.[10]
The Boc-Phe-Gly-OH Approach
The Boc strategy, while less common now, is still a robust and effective method, particularly for certain sequences or when cost is a major consideration.[] Boc-Phe-Gly-OH serves as a valuable building block within this framework.[17][18]
Workflow: The Boc-SPPS cycle involves repeated treatments with a moderately strong acid, which necessitates a neutralization step before the subsequent coupling reaction.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Causality in Protocol:
-
Deprotection with TFA: Trifluoroacetic acid is strong enough to cleave the Boc carbamate but generally not strong enough to cleave the benzyl-based side-chain protecting groups or the resin linker, thus providing the required selectivity.[6] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which decarboxylates to release the free amine.[12]
-
Scavengers: A critical consideration in Boc deprotection is the generation of the tert-butyl cation.[2] This electrophilic species can alkylate nucleophilic side chains, particularly those of Tryptophan and Methionine.[12][19] Therefore, scavengers like dithiothreitol (DTE) are often added to the cleavage solution to trap these cations and prevent unwanted side products.[2]
-
Final Cleavage with HF: The use of anhydrous hydrofluoric acid for the final cleavage is a major drawback of the Boc strategy. HF is highly corrosive and toxic, requiring specialized Teflon labware and extreme caution.[20] This step simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin.
Orthogonal Protection Schemes Illustrated
The fundamental difference in the two strategies lies in their orthogonality. The Fmoc/tBu strategy is a true orthogonal system, while the Boc/Bzl strategy relies on differential lability to the same class of reagent (acid).
Caption: Comparison of Fmoc/tBu orthogonal and Boc/Bzl non-orthogonal protection schemes.
Experimental Protocols
The following are generalized, self-validating protocols for a single coupling cycle using this compound and Boc-Phe-Gly-OH.
Protocol 1: this compound Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., 1g of Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.[8]
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Kaiser Test (Validation): Perform a qualitative Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine. This validates the success of the deprotection step.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL).
-
Kaiser Test (Validation): Perform a second Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
Protocol 2: Boc-Phe-Gly-OH Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., 1g of MBHA resin) in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 10 mL of 50% (v/v) TFA in DCM to the resin.[8]
-
Agitate for 2 minutes.
-
Drain and add a fresh 10 mL portion of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (3 x 10 mL) to remove excess TFA.
-
Neutralization:
-
Wash the resin with 10 mL of 5% (v/v) DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin thoroughly with DCM (5 x 10 mL).
-
Coupling:
-
In a separate vessel, dissolve Boc-Phe-Gly-OH (3 equivalents) in DCM/DMF.
-
Add DIC (3 equivalents) and HOBt (3 equivalents) and allow to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Validation: A Kaiser test can be performed to confirm complete coupling.
Conclusion and Recommendation
The choice between this compound and Boc-Phe-Gly-OH is fundamentally a choice between the two major SPPS strategies.
This compound is the recommended choice for most applications. The Fmoc/tBu strategy has become the dominant methodology for several compelling reasons:[]
-
Milder Conditions: The use of a mild base for deprotection preserves the integrity of sensitive peptide sequences.[]
-
Safety: It avoids the use of the highly hazardous hydrofluoric acid.[20]
-
Automation: The chemistry is more amenable to automated peptide synthesizers.
-
Reduced Side Reactions: For many sequences, particularly those containing acid-sensitive residues like tryptophan or methionine, the Fmoc strategy offers a cleaner synthesis with fewer side products.[]
Boc-Phe-Gly-OH remains a viable option in specific contexts. The Boc/Bzl strategy can be advantageous for:
-
Certain "Difficult" Sequences: In some cases of peptide aggregation, the conditions of Boc-SPPS can be beneficial.
-
Cost-Sensitive Projects: The starting materials for Boc-SPPS can sometimes be less expensive.
-
Legacy Protocols: Laboratories with established and validated protocols using Boc chemistry may continue to use this method.
Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, available equipment, and the expertise of the researcher. However, for new projects and general peptide synthesis, the technical and safety advantages make this compound and the associated Fmoc chemistry the superior choice for the modern peptide synthesis laboratory.
References
- 2. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. chemimpex.com [chemimpex.com]
- 18. CAS 25616-33-5: Boc-Phe-Gly-OH | CymitQuimica [cymitquimica.com]
- 19. BOC deprotection [ms.bzchemicals.com]
- 20. lifetein.com [lifetein.com]
Mastering the Challenge: The Fmoc Strategy for Robust Phe-Gly Incorporation in Peptide Synthesis
A Senior Application Scientist's Guide to Mitigating Diketopiperazine Formation and Maximizing Yield
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of specific dipeptide sequences can present significant hurdles, impacting overall yield and purity. The Phenylalanine-Glycine (Phe-Gly) sequence is a notorious example, prone to a yield-depleting side reaction. This guide provides an in-depth technical comparison, grounded in experimental insights, to demonstrate the advantages of the Fluorenylmethyloxycarbonyl (Fmoc) strategy in overcoming the challenges associated with Phe-Gly incorporation. We will delve into the mechanistic underpinnings of the primary side reaction, present data-supported mitigation strategies, and provide detailed protocols for successful synthesis.
The Phe-Gly Conundrum: Understanding Diketopiperazine (DKP) Formation
The principal obstacle in the synthesis of peptides containing a C-terminal Glycine residue, particularly when preceded by an amino acid like Phenylalanine, is the formation of diketopiperazine (DKP).[1] This intramolecular cyclization occurs after the deprotection of the second amino acid (in this case, Phe), where the newly liberated N-terminal amine attacks the ester linkage anchoring the dipeptide to the resin. This results in the cleavage of the Phe-Gly dipeptide from the solid support as a stable six-membered cyclic DKP, leading to a significant loss of the desired peptide product.[2][3]
This side reaction is especially prevalent in the Fmoc strategy due to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF), which activates the N-terminal amine for nucleophilic attack.[2] Resins with benzyl alcohol-type linkers, such as Wang resin, are particularly susceptible to this cleavage.[4]
The Fmoc Advantage: A Multi-Faceted Approach to Suppressing DKP Formation
While the basic deprotection step of the Fmoc strategy can instigate DKP formation, the versatility and mildness of the overall methodology provide a robust toolkit to effectively suppress this side reaction. The core advantages lie in the strategic selection of resins and the optimization of deprotection conditions, which are less readily available in the harsher, acid-centric Boc strategy.
Strategic Resin Selection: The Role of Steric Hindrance
A key advantage of the Fmoc strategy is its compatibility with a wide array of solid supports. For sequences prone to DKP formation, the use of a sterically hindered resin is the first line of defense. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for anchoring the initial Glycine residue.[1][5]
The bulky trityl linker on the 2-CTC resin sterically hinders the N-terminal amine of the Phe residue from attacking the ester linkage, thereby significantly reducing the rate of DKP formation.[4][5] This approach allows for the standard Fmoc deprotection and coupling cycles to be employed with a much lower risk of premature cleavage of the dipeptide.
Optimized Deprotection Conditions: A Milder Approach
The standard 20% piperidine in DMF for Fmoc removal can be aggressive for DKP-sensitive sequences. The Fmoc strategy allows for the use of alternative, milder deprotection cocktails that significantly reduce DKP formation without compromising deprotection efficiency.
A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) .[2][6] Experimental data has shown a drastic reduction in DKP formation with this cocktail compared to the conventional piperidine/DMF method. For instance, in the synthesis of a DKP-prone sequence, the use of 2% DBU and 5% piperazine in NMP resulted in only 3.6% DKP formation after two deprotection treatments, compared to 13.8% with 20% piperidine in DMF.[2]
Comparative Performance Data
While a direct head-to-head comparison with the Boc strategy for Phe-Gly is not extensively documented in a single study, the known challenges of both methods allow for an informed assessment. The Boc strategy, requiring repetitive treatments with strong acid (TFA) for deprotection, can also lead to side reactions, and the final cleavage with harsh acids like HF is incompatible with many sensitive peptide modifications.[7][8] The Fmoc strategy, with its milder conditions and greater flexibility in resin and reagent choice, offers a more refined and often higher-yielding approach for problematic sequences like Phe-Gly.
The following table summarizes the expected outcomes based on the available data for mitigating DKP formation within the Fmoc framework:
| Strategy for Phe-Gly Incorporation | Resin | Deprotection Conditions | Expected DKP Formation | Expected Yield of Full-Length Peptide |
| Standard Fmoc | Wang | 20% Piperidine/DMF | High | Low |
| Optimized Fmoc | 2-CTC | 20% Piperidine/DMF | Low | High |
| Optimized Fmoc | 2-CTC | 2% DBU/5% Piperazine/NMP | Very Low | Very High |
Experimental Protocols
The following protocols provide a detailed methodology for the successful incorporation of the Phe-Gly dipeptide using the optimized Fmoc strategy.
Protocol 1: Loading of Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.0–1.6 mmol/g) in a reaction vessel with dry dichloromethane (DCM, 10 mL) for 30 minutes.
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Gly-OH (1.0 equivalent relative to resin loading) and diisopropylethylamine (DIPEA) (4.0 equivalents) in dry DCM (10 mL).
-
Loading: Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.
Protocol 2: Optimized Fmoc-SPPS of Phe-Gly
This protocol assumes the synthesis starts with the Fmoc-Gly-2-CTC resin prepared in Protocol 1.
-
Resin Swelling: Swell the Fmoc-Gly-2-CTC resin in NMP for 30 minutes.
-
Fmoc Deprotection (Optimized):
-
Add a solution of 2% DBU and 5% piperazine in NMP to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with a fresh solution for an additional 15 minutes.
-
Wash the resin thoroughly with NMP (5x).
-
-
Fmoc-Phe-OH Coupling:
-
In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents) with a suitable coupling reagent such as HCTU (2.9 equivalents) and DIPEA (6 equivalents) in NMP for 2 minutes.
-
Add the activated amino acid solution to the deprotected Gly-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin sequentially with NMP (3x) and DCM (3x).
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the subsequent amino acids as required for the full-length peptide.
Conclusion
The synthesis of peptides containing the Phe-Gly sequence is a well-known challenge in SPPS due to the high propensity for diketopiperazine formation. While the basic deprotection step in the Fmoc strategy can initiate this side reaction, the inherent flexibility and mildness of the overall methodology provide a superior advantage over the Boc strategy. By employing a combination of sterically hindered resins like 2-chlorotrityl chloride and optimized, milder deprotection cocktails such as 2% DBU/5% piperazine in NMP, researchers can effectively suppress DKP formation, leading to significantly higher yields and purity of the target peptide. This strategic approach, grounded in a mechanistic understanding of the underlying side reactions, underscores the power and versatility of the Fmoc strategy for the synthesis of even the most challenging peptide sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Challenge: Balancing Reactivity and Stereochemical Integrity
<Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-Phe-Gly-OH
A Senior Application Scientist's Perspective on Optimizing a Challenging Dipeptide Coupling
For researchers and professionals in peptide synthesis and drug development, the seemingly routine task of forming a peptide bond is a critical step where efficiency, purity, and stereochemical integrity are paramount. The choice of coupling reagent is a decisive factor in this process, particularly for sequences known to present challenges. The dipeptide this compound represents a classic case study: coupling Phenylalanine to Glycine involves a sterically accessible amine (Glycine) but also introduces a significant risk of racemization at the C-terminal Phenylalanine residue. This guide provides an in-depth comparative analysis of common coupling reagents for this specific application, grounded in mechanistic principles and supported by experimental insights to inform your selection process.
The formation of the Phe-Gly bond involves the activation of the carboxylic acid of Fmoc-L-Phenylalanine to make it susceptible to nucleophilic attack by the amino group of resin-bound Glycine. The primary challenge lies in the mechanism of this activation. Over-activation or the presence of certain intermediates, such as oxazolone, can facilitate the deprotonation of the α-carbon of the Phenylalanine residue, leading to racemization—the loss of its stereochemical purity.[1] Therefore, an ideal coupling reagent must be reactive enough to drive the reaction to completion efficiently but gentle enough to preserve the chiral integrity of the amino acid.[2]
Classes of Coupling Reagents: A Mechanistic Overview
Peptide coupling reagents are broadly categorized based on their chemical structure and mechanism of action. Understanding these classes is key to making an informed choice.
-
Carbodiimides (e.g., DIC, DCC): These are classic and cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is highly susceptible to racemization.[4] To mitigate this, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives act as "racemization suppressants" by trapping the O-acylisourea to form a more stable active ester, which then reacts with the amine with a lower risk of epimerization.[5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are pre-formed salts that react with the carboxylate to generate a benzotriazolyl-ester (OBt-ester). These reagents are known for their high efficiency and a generally low propensity for racemization, making them a robust choice for many applications.[7] A key advantage is that they do not activate amino groups, which can be beneficial in specific contexts like cyclization.[8]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class includes some of the most efficient and rapidly acting coupling reagents available.[9] HBTU, HATU, and HCTU react with the carboxylate to form OBt, OAt, or O-6-ClBt esters, respectively. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to the high reactivity of its corresponding OAt-ester.[10] These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for activation.[11]
Experimental Design: A Framework for Comparison
To provide a meaningful comparison, we will consider a standardized solid-phase peptide synthesis (SPPS) workflow. The following protocol serves as a reproducible baseline for evaluating the performance of each coupling reagent.
Workflow Diagram
Caption: Generalized workflow for a single Fmoc-SPPS coupling cycle.
Standard Protocol Steps:
-
Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Gly-Wang or Gly-Rink Amide). Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[12]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes, repeat once, to remove the Fmoc protecting group from the glycine residue.[10]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
Pre-activate Fmoc-L-Phe-OH (3 equivalents) with the chosen coupling reagent (3 eq.) and a base (e.g., DIPEA, 6 eq., for aminium/phosphonium salts) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for the specified time (see table below).
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines. A negative result indicates a complete reaction.[10]
-
Cleavage & Analysis: After synthesis, cleave the dipeptide from the resin and analyze the crude product by HPLC for purity and by chiral chromatography or a suitable derivatization method to quantify racemization.
Comparative Performance Analysis
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions.[10] The following table summarizes the expected performance of different reagents for the this compound coupling based on data from syntheses of similar or challenging peptide sequences.[7]
| Coupling Reagent | Reagent Class | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 180 min | >95 | Low to Moderate | Cost-effective standard. Slower kinetics. Racemization risk is higher than with onium salts, especially with prolonged reaction times.[3] |
| DIC/OxymaPure® | Carbodiimide | 60 - 120 min | >97 | Low | Oxyma is a superior additive to HOBt, offering faster kinetics and better suppression of racemization.[7] |
| HBTU | Aminium Salt | 20 - 60 min | >98 | Low | A highly efficient and reliable reagent. Generally low racemization, but HATU is often superior for sensitive residues.[5][10] |
| HCTU | Aminium Salt | 15 - 45 min | >99 | Very Low | More reactive than HBTU due to the chlorine atom on the benzotriazole ring. Excellent for fast and clean couplings.[7] |
| HATU | Aminium Salt | 15 - 45 min | >99 | Very Low | Often considered the most effective reagent for minimizing racemization and coupling hindered amino acids due to the formation of the highly reactive OAt-ester.[10] |
| PyBOP | Phosphonium Salt | 30 - 120 min | >98 | Low | Robust and efficient reagent with a low propensity for racemization. Does not cause guanidinylation of free amines, a potential side reaction with aminium salts.[7][8] |
Disclaimer: The quantitative data presented is extrapolated from studies on racemization-prone and sterically hindered amino acids. Actual results can vary based on specific reaction conditions, resin, and scale.
Discussion and Recommendations
The choice of coupling reagent for the this compound sequence depends on the specific priorities of the synthesis.
Caption: A decision guide for selecting a coupling reagent.
-
For Routine Synthesis and Cost-Effectiveness: The combination of DIC/OxymaPure® offers an excellent balance of low cost and good performance, with significantly better racemization suppression than the older DIC/HOBt method.[7]
-
For Maximum Purity and Speed: When the absolute highest purity and minimal racemization are critical, HATU is the reagent of choice.[10] Its high reactivity ensures rapid and complete couplings, minimizing the time the activated amino acid is susceptible to epimerization. HCTU is a very close and slightly more cost-effective alternative that also provides exceptional results.[2]
-
For a Robust and Reliable Standard: HBTU and PyBOP are excellent all-around reagents. They are highly efficient, reliable, and present a low risk of racemization.[10] PyBOP has the added advantage of avoiding potential guanidinylation side reactions that can occur with aminium salts, although this is typically a minor concern in standard SPPS.[8]
Conclusion
The synthesis of this compound, while straightforward in principle, highlights the critical role of the coupling reagent in modern peptide chemistry. While traditional carbodiimide methods can be effective, particularly with modern additives like OxymaPure®, the advent of phosphonium and aminium salts has provided chemists with powerful tools to ensure high-purity synthesis with minimal racemization. For the most demanding applications where stereochemical integrity is non-negotiable, high-reactivity aminium salts like HATU and HCTU represent the state-of-the-art, ensuring both speed and fidelity in the construction of the peptide backbone.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
A Senior Application Scientist's Guide to Assessing the Quality of Commercially Available Fmoc-Phe-Gly-OH
For professionals in peptide synthesis and drug development, the adage "you are only as good as your starting materials" holds profound truth. The quality of building blocks, such as the dipeptide Fmoc-Phe-Gly-OH, is a critical determinant for the success of a synthetic campaign, directly impacting the purity of the crude peptide, the final yield, and the ultimate reliability of biological data. Low-quality reagents can introduce a cascade of problems, including deletion sequences, difficult-to-remove impurities, and batch-to-batch variability, leading to lost time and resources.[1][2][3]
This guide provides an in-depth technical framework for researchers to rigorously assess and compare the quality of commercially available this compound. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CoA) and delve into the essential experimental protocols that form a self-validating system for quality control. The core attributes we will examine are Identity , Purity , and the profile of Process-Related Impurities .
The Foundational Pillar: Identity Confirmation
Before assessing purity, it is imperative to confirm that the material is, in fact, this compound. A combination of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous structural confirmation.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is the first-line technique to verify the molecular weight of the dipeptide.[4][5][6] For this compound (C₂₆H₂₄N₂O₅), the expected monoisotopic mass is approximately 444.17 Da.[7][8] Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which keeps the molecule intact.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the this compound sample in 1 mL of a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[9]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes.
-
Analysis: In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z ~445.17 and potentially the sodium adduct [M+Na]⁺ at m/z ~467.15. In negative ion mode, the deprotonated molecule [M-H]⁻ should appear at m/z ~443.16. A high-resolution instrument should provide a mass accuracy within 5 ppm of the theoretical value.
NMR Spectroscopy for Structural Elucidation
While MS confirms the mass, NMR spectroscopy confirms the specific atomic arrangement, providing the ultimate proof of structure.[10] ¹H NMR is particularly useful for verifying the presence of the Fmoc, Phenylalanine, and Glycine moieties.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, as it effectively dissolves many Fmoc-protected amino acids and dipeptides.
-
Instrumentation: Use an NMR spectrometer (400 MHz or higher for better resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with expected chemical shifts. Key signals include:
-
Aromatic Protons: Multiple signals between ~7.2 and 7.9 ppm corresponding to the 8 protons of the fluorenyl (Fmoc) group and the 5 protons of the phenylalanine ring.[11]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm).
-
Fmoc Methylene and Methine Protons: A characteristic set of signals around 4.2-4.3 ppm.[11]
-
Alpha and Beta Protons: Signals corresponding to the α-CH and β-CH₂ protons of Phenylalanine and the α-CH₂ of Glycine.
-
The Litmus Test: Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of peptide-related compounds.[1][4][12] It excels at separating the target dipeptide from closely related impurities.
The Causality Behind the Method: The separation is based on differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient of increasing organic solvent (acetonitrile) is used to elute components in order of increasing hydrophobicity. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 1:1 acetonitrile/water. Dilute as needed to avoid column overload.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 215 nm (for the peptide bond) and 265 nm (for the Fmoc group).[4][14]
-
-
Gradient Elution: A typical gradient might be:
-
5% to 65% B over 20 minutes.
-
65% to 95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A high-quality sample should exhibit a purity of ≥99.0%.[15]
Unmasking the Culprits: Common Impurities and Their Impact
The quality of Fmoc-amino acids and the process for synthesizing the dipeptide can introduce several critical impurities.[3] Identifying and quantifying these is essential, as they have a direct impact on the subsequent peptide synthesis.[16][17]
-
Free Fmoc-Phe-OH or Fmoc-Gly-OH: Unreacted starting materials. Their presence can lead to the insertion of single amino acids instead of the dipeptide.
-
H-Phe-Gly-OH (Free Dipeptide): Results from premature deprotection of the Fmoc group during synthesis or storage. This can lead to double additions in the subsequent SPPS step.
-
Fmoc-Phe-Phe-OH or Fmoc-Gly-Gly-OH: Dipeptide impurities formed from self-coupling of the starting amino acids.[18] These are often difficult to separate from the final target peptide.
-
Enantiomeric Impurities (Fmoc-D-Phe-Gly-OH): Arises from racemization during synthesis or from contaminated starting materials.[19] This is a critical parameter for therapeutic peptides and requires specialized chiral HPLC for detection.[20]
-
Residual Solvents and Water: Can affect the accurate weighing of the material and may be detrimental to the coupling chemistry. These are best quantified by Gas Chromatography (GC) and Karl Fischer titration, respectively.[5][15]
Comparative Data: A Hypothetical Supplier Showdown
To illustrate the importance of this multi-faceted analysis, let's compare hypothetical results for this compound from three different commercial suppliers.
| Parameter | Method | Specification | Supplier A | Supplier B | Supplier C |
| Appearance | Visual | White Powder | Conforms | Conforms | Off-white Powder |
| Identity by MS | ESI-MS | [M+H]⁺ = 445.17 ± 5ppm | 445.1715 | 445.1721 | 445.1709 |
| Purity | RP-HPLC (265 nm) | ≥ 99.0% | 99.7% | 99.1% | 97.5% |
| Fmoc-Phe-Phe-OH | RP-HPLC (265 nm) | ≤ 0.1% | Not Detected | 0.08% | 0.8% |
| Free Fmoc-Phe-OH | RP-HPLC (265 nm) | ≤ 0.2% | 0.05% | 0.3% | 1.1% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% | 0.45% | 0.9% |
Senior Scientist's Interpretation:
-
Supplier A provides the highest quality material. Its high purity and non-detectable levels of key impurities mean a researcher can have high confidence in achieving a clean synthesis with a predictable outcome.
-
Supplier B meets the minimum purity specification, but the presence of the Fmoc-Phe-Phe-OH impurity, even at a low level, and slightly elevated Fmoc-Phe-OH could complicate the purification of a longer, more complex final peptide.
-
Supplier C presents significant risks. The lower purity (97.5%) combined with substantial amounts of dipeptide and single amino acid impurities will almost certainly lead to a crude final peptide that is difficult and costly to purify, with a significantly lower yield of the desired product. The off-white color and high water content also suggest potential degradation or poor handling.[15][21]
Conclusion and Recommendations
The quality of this compound is not a parameter to be taken for granted. A thorough, in-house assessment using a combination of Mass Spectrometry , NMR , and particularly RP-HPLC is a necessary investment to ensure the integrity and reproducibility of peptide synthesis projects.
As a Senior Application Scientist, my recommendations are unequivocal:
-
Always Demand a Batch-Specific CoA: Review the supplier's data before purchase, but treat it as a preliminary guide, not an absolute guarantee.[15]
-
Qualify New Suppliers and New Batches: Perform, at a minimum, in-house RP-HPLC and MS analysis on any new lot of a critical raw material like this compound before committing it to a large-scale or critical synthesis.
-
Understand the Impurity Profile: Pay as much attention to the identity and quantity of impurities as you do to the overall purity percentage. An impurity that co-elutes with your final peptide is a far greater problem than a benign, easily separated one.
By adopting this rigorous, evidence-based approach to raw material qualification, researchers can mitigate risks and significantly increase the probability of a successful synthetic outcome.
References
- 1. amaflife.com [amaflife.com]
- 2. genscript.com [genscript.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. This compound | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Gly-Phe-OH | C26H24N2O5 | CID 11293708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijsra.net [ijsra.net]
- 11. rsc.org [rsc.org]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kilobio.com [kilobio.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 18. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. phenomenex.com [phenomenex.com]
- 21. kilobio.com [kilobio.com]
A Senior Application Scientist's Comparative Guide to Analytical Methods for Impurity Profiling of Fmoc-Phe-Gly-OH
For researchers, scientists, and professionals navigating the complexities of drug development, the purity of synthetic peptides is not merely a quality metric; it is the bedrock of safety and efficacy. Fmoc-Phe-Gly-OH, a fundamental dipeptide building block, is no exception. Impurities, even at trace levels, can propagate through a synthesis, leading to truncated or modified final peptide products with altered biological activity or immunogenicity.[1][2] This guide offers an in-depth, objective comparison of the primary analytical methods used to detect and characterize impurities in this compound, grounded in experimental data and field-proven insights.
The narrative that follows is designed to move beyond simple protocol recitation. It explains the causality behind experimental choices, empowering you to not only execute these methods but also to adapt and troubleshoot them effectively.
The Genesis of Impurities in this compound
Before delving into analytical strategies, it is crucial to understand the types of impurities that can arise during the synthesis and storage of Fmoc-protected amino acids and dipeptides.[2][3] Common impurities include:
-
Deletion or Truncated Sequences: Resulting from incomplete coupling reactions.[1]
-
Diastereomeric Impurities: Arising from the racemization of amino acids during synthesis.[1][4]
-
Residual Protecting Groups: Incomplete removal of protecting groups leads to modified peptides.[1]
-
Side-Chain Reaction Products: Unwanted modifications to the amino acid side chains.[1]
-
Dipeptide (Fmoc-Xaa-Xaa-OH) and β-Alanyl Impurities: These can form during the Fmoc protection step and lead to the insertion of extra or incorrect amino acid residues.[2]
A robust analytical strategy must be capable of separating and identifying these diverse species.
Core Analytical Techniques: A Comparative Overview
The three pillars of impurity analysis for this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique lens through which to view the purity of the dipeptide.
| Analytical Method | Primary Information Provided | Key Advantages | Key Limitations | Application for this compound Impurities |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[5] | High resolution, reproducibility, and well-established protocols.[5] | Co-elution of impurities is possible; does not provide mass information for identification.[5] | The gold standard for determining overall purity and quantifying known and unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, quantification, and mass identification of impurities.[6] | High sensitivity and specificity; provides molecular weight information for impurity identification.[6][7] | Ionization suppression can affect quantification; may not distinguish between isomers without specific methods.[7] | Essential for identifying unknown peaks from HPLC, confirming the mass of the main product and impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of primary structure, and identification of subtle structural impurities.[9][10] | Provides unambiguous structural elucidation and can identify isomers.[7][9] Non-destructive.[9] | Lower sensitivity compared to MS; complex spectra for mixtures.[11] | Confirms the covalent structure of this compound and can be used to identify and quantify impurities with distinct structural features.[9][10] |
Experimental Workflows & Methodologies
The following sections provide detailed, step-by-step protocols for each key analytical technique. The logic behind each step is explained to provide a deeper understanding of the method.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-faceted approach. A logical workflow ensures that all potential impurities are detected and characterized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. enovatia.com [enovatia.com]
- 8. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to the Performance of Fmoc-Phe-Gly-OH on Different Resin Types
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of the solid support is a critical decision that profoundly influences the efficiency of peptide assembly, final purity, and overall yield. This is particularly true for "difficult" sequences, including dipeptides prone to side reactions. This guide provides an in-depth technical comparison of the performance of Fmoc-Phe-Gly-OH, a common dipeptide building block, on three widely used resin types: Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Rink Amide resin. Understanding the interplay between this dipeptide and the resin chemistry is paramount for optimizing synthetic outcomes and mitigating common pitfalls.
The Challenge: Diketopiperazine Formation with C-Terminal Glycine
The primary challenge associated with the incorporation of this compound, and indeed many dipeptides with a C-terminal glycine, is the propensity for intramolecular cyclization to form diketopiperazine (DKP).[1][2][3] This side reaction occurs after the removal of the N-terminal Fmoc group, exposing the free amine of the phenylalanine residue. This amine can then nucleophilically attack the ester linkage anchoring the glycine to the resin, cleaving the dipeptide from the support and terminating the synthesis prematurely.[4] The sequence Phe-Gly is particularly susceptible due to the low steric hindrance of the glycine residue.
The choice of resin plays a pivotal role in either facilitating or suppressing this undesirable side reaction. The nature of the linker and its steric environment are key determinants of the rate of DKP formation.[5]
Performance on Wang Resin
Wang resin is a popular and cost-effective support for the synthesis of peptides with a C-terminal carboxylic acid.[6][7] The first amino acid is attached to the resin via an ester linkage to a p-alkoxybenzyl alcohol linker.[7]
Advantages:
-
Cost-effective: Generally more affordable than more specialized resins.
-
Good Swelling Properties: Exhibits good swelling in common SPPS solvents like DMF and DCM, facilitating reagent diffusion.[7]
Disadvantages for this compound:
-
High Risk of Diketopiperazine Formation: The benzyl-type linker of Wang resin offers minimal steric protection to the ester bond, making it highly susceptible to nucleophilic attack by the deprotected N-terminal amine of the dipeptide, leading to significant DKP formation.[8][9]
-
Potential for Racemization: The activation of the carboxylic acid of Fmoc-Gly-OH during the initial loading onto the resin can sometimes lead to epimerization, although this is less of a concern for glycine itself.[10]
Experimental Protocol: Loading this compound on Wang Resin
-
Resin Swelling: Swell 1 g of Wang resin (substitution ~1.0 mmol/g) in 10 mL of DMF for 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add 3 equivalents of DIC and 0.1 equivalents of DMAP.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Capping: After the coupling, wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM (1:1:8 v/v/v) for 30 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.[6]
-
Fmoc Quantification: Determine the loading by treating a small, weighed amount of dried resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[11]
Experimental Protocol: Cleavage from Wang Resin
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[12]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Performance on 2-Chlorotrityl Chloride (2-CTC) Resin
2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile resin that is particularly advantageous for suppressing side reactions like diketopiperazine formation and for the synthesis of protected peptide fragments.[13][14] The bulky trityl linker provides significant steric hindrance around the ester bond, making intramolecular cyclization less favorable.[5][9]
Advantages:
-
Suppression of Diketopiperazine Formation: The steric bulk of the trityl group significantly inhibits the intramolecular cyclization that leads to DKP formation.[5][9]
-
Mild Cleavage Conditions: Peptides can be cleaved from the resin under very mild acidic conditions (e.g., dilute TFA or acetic acid), which preserves acid-sensitive protecting groups on the side chains.[14][15]
-
Racemization-Free Loading: The attachment of the first amino acid does not require carbodiimide activation, thus avoiding potential racemization.[9]
Disadvantages:
-
Higher Cost: Generally more expensive than Wang resin.
-
Moisture Sensitivity: The resin is sensitive to moisture, which can hydrolyze the chlorotrityl groups and reduce loading efficiency.[16]
Experimental Protocol: Loading this compound on 2-CTC Resin
-
Resin Swelling: Swell 1 g of 2-CTC resin (substitution ~1.6 mmol/g) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
Amino Acid Solution: In a separate flask, dissolve 1.5 equivalents of this compound in anhydrous DCM. Add 3 equivalents of DIPEA.
-
Coupling: Add the amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[11]
-
Capping: Add 1 mL of methanol to the reaction vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[13]
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x) and dry under vacuum.
-
Fmoc Quantification: Determine the loading as described for Wang resin.
Experimental Protocol: Cleavage from 2-CTC Resin
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Treat the resin with a solution of 1% TFA in DCM for 30 minutes. Alternatively, a mixture of acetic acid/TFE/DCM can be used for even milder cleavage.[14]
-
Peptide Isolation: Filter the resin and evaporate the solvent. The protected peptide can then be precipitated with cold diethyl ether. For full deprotection, a standard TFA cleavage cocktail can be used.[15]
Performance on Rink Amide Resin
Rink Amide resin is the support of choice for the synthesis of peptides with a C-terminal amide, a common modification in biologically active peptides.[13][17] The peptide is attached to a linker that, upon cleavage with TFA, generates the C-terminal amide functionality.
Advantages:
-
Direct Synthesis of Peptide Amides: Allows for the direct and efficient synthesis of C-terminal peptide amides.[17]
Disadvantages for this compound:
-
Susceptibility to Diketopiperazine Formation: Similar to Wang resin, the linker on standard Rink Amide resins provides little steric hindrance, making it prone to DKP formation, especially with sequences like Phe-Gly.[3][18]
-
Linker-Related Side Products: Cleavage from some Rink Amide resins can sometimes generate colored by-products.[12]
Experimental Protocol: Loading this compound on Rink Amide Resin
-
Fmoc Deprotection of Resin: Treat the Rink Amide resin with 20% piperidine in DMF (2 x 10 min) to deprotect the linker's amine group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate flask, activate 3 equivalents of this compound with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Fmoc Quantification: Determine the loading as previously described.
Experimental Protocol: Cleavage from Rink Amide Resin
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.[19]
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[20]
-
Peptide Precipitation: Filter the resin and precipitate the peptide amide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Comparative Performance Summary
The following table provides an illustrative comparison of the expected performance of this compound on the three different resin types based on established principles of solid-phase peptide synthesis. Actual results may vary depending on specific reaction conditions and the scale of the synthesis.
| Performance Metric | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Rink Amide Resin |
| Primary Use | C-terminal carboxylic acids | C-terminal carboxylic acids, protected fragments | C-terminal amides |
| Loading Efficiency | Moderate to High | High | Moderate to High |
| Diketopiperazine Formation | High | Low | High |
| Crude Peptide Purity | Low to Moderate | High | Low to Moderate |
| Overall Yield | Low | High | Low |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1% TFA) | Strong Acid (e.g., 95% TFA) |
Visualizing the Workflows and Side Reactions
To further clarify the processes and potential pitfalls, the following diagrams illustrate the experimental workflows and the mechanism of diketopiperazine formation.
Caption: Experimental workflows for loading this compound onto different resin types.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Conclusion and Recommendations
The choice of resin for the incorporation of this compound has a profound impact on the success of the peptide synthesis.
-
For the synthesis of a peptide with a C-terminal Phe-Gly-OH , the use of 2-Chlorotrityl chloride (2-CTC) resin is strongly recommended . Its sterically hindered linker effectively suppresses the formation of diketopiperazine, leading to higher purity and yield of the desired peptide.
-
Wang resin should be used with caution for this dipeptide due to the high risk of diketopiperazine formation, which can lead to significant loss of product. If Wang resin must be used, it is advisable to couple Fmoc-glycine first, followed by Fmoc-phenylalanine, to avoid the problematic dipeptide stage on the resin.
-
For the synthesis of a peptide with a C-terminal Phe-Gly-NH₂ , while Rink Amide resin is necessary, researchers should be aware of the potential for diketopiperazine formation. Strategies to mitigate this include using a more sterically hindered linker if available, or carefully optimizing coupling and deprotection times.
By understanding the chemical principles and potential side reactions outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and successfully synthesize peptides containing the this compound moiety.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptideweb.com [peptideweb.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Phe-Gly-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of your team and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Phe-Gly-OH, grounded in established safety principles and best practices for chemical waste management. While specific safety data for this compound is not extensively documented, a precautionary approach, informed by data on structurally similar compounds, is paramount.
Hazard Assessment and the Precautionary Principle
This compound is a dipeptide derivative widely used in solid-phase peptide synthesis.[1] Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, we must operate under the precautionary principle. This entails treating the substance as potentially hazardous. An examination of a closely related compound, Fmoc-Gly-Gly-Phe-OH, reveals that it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent this and similar compounds from entering terrestrial or aquatic ecosystems.
Key takeaway: All waste containing this compound must be treated as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before commencing any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against accidental splashes of solutions containing the peptide or solvent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[7] |
| Body Protection | A laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator (if handling the powder). | Recommended when handling the solid form to prevent inhalation of fine particles.[8] |
All handling of this compound for disposal, especially when dealing with the powdered form or solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containerization, labeling, and transfer.
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused or Expired Product: The pure solid compound.
-
Contaminated Consumables: Pipette tips, vials, weighing papers, and any other disposable labware.
-
Contaminated PPE: Used gloves and disposable lab coats.
-
Liquid Waste: Solutions containing the peptide, including reaction mixtures and rinsing solvents.
Step 2: Containerization
The choice of waste container is critical to ensure safe storage and transport.
-
Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a designated, leak-proof, and robust container. A high-density polyethylene (HDPE) container is a suitable choice.[3]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and compatible container. Ensure the container material is resistant to the solvents used. Never mix incompatible waste streams. For instance, organic solvent waste should be collected separately from aqueous waste.[5][9]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste. The waste container must be labeled with the following information:[4]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Potentially Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and within a secondary containment tray to mitigate any potential spills.[4]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][4] They are trained and equipped to handle and transport chemical waste in compliance with all local, regional, and national regulations.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Skin/Eye Contact: Flush the affected area immediately with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[8]
-
Spill Response: Evacuate the immediate area and restrict access. Wearing appropriate PPE, use an absorbent material to contain and clean up the spill. Place all cleanup materials into a designated hazardous waste container.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Gly-Gly-Phe-OH|160036-44-2|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
